Niguldipine hydrochloride, (+/-)-
Description
The exact mass of the compound Niguldipine hydrochloride, (+/-)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Niguldipine hydrochloride, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niguldipine hydrochloride, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanistic Actions of Niguldipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Complexity of a Dihydropyridine
Niguldipine hydrochloride, a potent 1,4-dihydropyridine (DHP) derivative, presents a multifaceted mechanism of action that extends beyond simple calcium channel blockade. As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of Niguldipine's intricate pharmacology. We will delve into its primary and secondary targets, explore the stereochemical nuances that govern its activity, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. This document is structured to follow the science, leading you from foundational concepts to the practical application of this knowledge in a laboratory setting.
Core Mechanism: High-Affinity Blockade of L-type Calcium Channels
Niguldipine's principal mechanism of action is the potent and selective inhibition of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical for regulating calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes, thereby playing a pivotal role in physiological processes such as muscle contraction and vasoconstriction.[2]
The Molecular Target: The α1 Subunit
LTCCs are complex heteromeric proteins, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers.[2][3] Dihydropyridines, including Niguldipine, are known to bind to a specific receptor site on the α1 subunit, which is believed to be located at the interface of transmembrane segments IIIS5, IIIS6, and IVS6.[4] This binding is allosterically modulated by the binding of other classes of calcium channel blockers, such as phenylalkylamines and benzothiazepines.[4]
State-Dependent Binding and Voltage-Dependence
A key aspect of Niguldipine's action, characteristic of dihydropyridines, is its state-dependent binding. It exhibits a higher affinity for the inactivated state of the L-type calcium channel.[5] This voltage-dependent block means that Niguldipine is more effective at blocking channels in depolarized membranes, such as those found in vascular smooth muscle, contributing to its vasodilatory effects.[5][6]
Stereoselectivity of Action
Niguldipine is a chiral molecule, and its enantiomers exhibit significant differences in their affinity for the L-type calcium channel. The (+)-enantiomer, specifically the (S)-(+)-niguldipine, demonstrates a markedly higher potency as a calcium channel blocker compared to the (-)-enantiomer.[5][7] In radioligand binding studies using guinea-pig heart membranes, (-)-Niguldipine was found to be approximately 40 times less potent than (+)-Niguldipine.[7] However, electrophysiological studies on guinea-pig ventricular myocytes have shown a smaller difference in potency (≤ 4.4-fold), suggesting that the high stereoselectivity observed in binding assays may not fully translate to functional channel block under all conditions.[5]
Secondary Pharmacology: A Dual-Action Compound
Beyond its well-established role as a calcium channel blocker, Niguldipine exhibits a significant secondary pharmacology that contributes to its overall physiological effects.
Antagonism of α1-Adrenergic Receptors
Niguldipine is a potent antagonist of α1-adrenergic receptors, a property not common to all dihydropyridines.[1] This dual action of L-type calcium channel blockade and α1-adrenoceptor antagonism contributes to its robust antihypertensive effects.[1]
-
Subtype Selectivity: (+)-Niguldipine demonstrates a notable selectivity for the α1A-adrenoceptor subtype over the α1B subtype.[7][8] In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity binding to α1A sites with a Ki value of 52 pmol/l, while its affinity for α1B sites was 200- to 600-fold lower.[7]
-
Stereoselectivity: Similar to its action on calcium channels, the antagonism of α1A-adrenoceptors is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[7][9] In contrast, both enantiomers bind with roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes.[7]
Modulation of Potassium Channels
Research has shown that Niguldipine can also modulate potassium currents in vascular smooth muscle cells.[6][10] At concentrations greater than 10 nM, Niguldipine has been observed to increase outward potassium currents (IK).[6][10] This facilitation of potassium efflux can lead to hyperpolarization of the cell membrane, contributing to vasodilation. The half-maximal facilitation of IK was observed at a nominal concentration of 20 nM, with a maximal facilitation of about 400% at 1 µM.[6] This effect on potassium channels may dominate the vasodilatory response at lower concentrations of Niguldipine.[10]
Inhibition of P-glycoprotein
Niguldipine has been identified as an inhibitor of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various drugs from cells.[11] This inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, a phenomenon that has implications for overcoming multidrug resistance in cancer therapy. The mechanism of P-gp inhibition by some compounds can involve direct competition for binding or interference with ATP hydrolysis that powers the transporter.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinities and inhibitory concentrations of Niguldipine hydrochloride.
| Target | Enantiomer | Tissue/Cell Line | Parameter | Value | Reference |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig skeletal muscle | Ki | 85 pmol/l | [7] |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig brain | Ki | 140 pmol/l | [7] |
| L-type Ca2+ Channel | (+)-Niguldipine | Guinea-pig heart | Ki | 45 pmol/l | [7] |
| L-type Ca2+ Channel | (-)-Niguldipine | Guinea-pig heart | - | ~40x less potent than (+) | [7] |
| L-type Ca2+ Channel | Racemic | Vascular smooth muscle cells | IC50 (for ICa block) | 0.4 µM (nominal) | [6][10] |
| α1A-Adrenoceptor | (+)-Niguldipine | Rat brain cortex | Ki | 52 pmol/l | [7] |
| α1B-Adrenoceptor | (+)-Niguldipine | Liver cell membranes | Ki | 78 nmol/l | [7] |
| α1B-Adrenoceptor | (-)-Niguldipine | Liver cell membranes | Ki | 58 nmol/l | [7] |
| Potassium Channel (IK) | Racemic | Vascular smooth muscle cells | Half-maximal facilitation | 20 nM (nominal) | [6] |
Experimental Protocols for Mechanistic Investigation
The following protocols provide a framework for the in vitro investigation of Niguldipine's mechanism of action. These are intended as a starting point and should be optimized for your specific experimental conditions.
Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol allows for the direct measurement of Niguldipine's effect on L-type calcium currents (ICa,L) in isolated cells.
Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts or use a suitable cell line (e.g., HEK293) stably expressing the human Cav1.2 channel.
-
Maintain cells in an appropriate culture medium and conditions.
Electrophysiological Recording:
-
External Solution (in mM): 135 TEA-Cl, 10 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Niguldipine hydrochloride dissolved in the external solution.
-
Record the steady-state block at each concentration and wash out the drug to observe reversibility.
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Caption: Radioligand binding assay workflow for determining Niguldipine's receptor affinity.
In Vitro Aortic Ring Contraction Assay
This functional assay assesses the vasodilatory effect of Niguldipine on vascular smooth muscle.
Preparation:
-
Euthanize a rat and dissect the thoracic aorta in cold Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Clean the aorta of adhering fat and connective tissue and cut into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibrate the rings under a resting tension of 1.5-2.0 g for at least 60 minutes, changing the buffer every 15-20 minutes.
Experimental Protocol:
-
Induce a sustained contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) or an α1-adrenoceptor agonist like phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of Niguldipine hydrochloride to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the percentage of relaxation against the log concentration of Niguldipine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Concluding Remarks for the Advanced Researcher
Niguldipine hydrochloride is a pharmacologically complex molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research. Its potent L-type calcium channel blocking activity is complemented by its significant α1A-adrenergic receptor antagonism and modulation of potassium channels. The stereoselectivity of its interactions with these targets adds another layer of complexity and opportunity for investigation. The experimental protocols outlined in this guide provide a robust foundation for further elucidating the nuanced mechanisms of Niguldipine and for the development of novel therapeutics with tailored pharmacological profiles. It is through such detailed mechanistic understanding that we can continue to advance the field of drug discovery.
References
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Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]
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Kloeckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 414(4), 458–467. [Link]
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Godfraind, T., & Salomone, S. (1993). Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations. The Journal of pharmacology and experimental therapeutics, 266(3), 1735–1743. [Link]
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Lolic, M., et al. (2021). Molecular Pharmacology of K Potassium Channels. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 55(S3), 1–25. [Link]
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An In-depth Technical Guide to Investigating the Dual Antagonism of Niguldipine Hydrochloride
Abstract
Niguldipine hydrochloride, a dihydropyridine derivative, presents a compelling pharmacological profile characterized by a dual mechanism of action. It functions as a potent L-type calcium channel blocker and a highly selective α1A-adrenergic receptor antagonist.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize this dual antagonism. We will delve into the mechanistic underpinnings of Niguldipine's interactions with its targets and provide detailed, field-proven protocols for the essential binding and functional assays required to elucidate its unique properties. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data.
Introduction: The Significance of Dual-Targeting Ligands
The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multi-target ligands. These compounds offer the potential for enhanced therapeutic efficacy, improved side-effect profiles, and novel treatment modalities for complex diseases. Niguldipine hydrochloride is a prime exemplar of such a molecule.[1] Its ability to concurrently modulate two key physiological pathways—calcium influx and adrenergic signaling—makes it a valuable tool for cardiovascular and neurological research.[1] Understanding the nuances of its interaction with both L-type calcium channels and α1A-adrenergic receptors is crucial for harnessing its full therapeutic and research potential. This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the dual antagonism of Niguldipine hydrochloride.
Mechanistic Overview: A Tale of Two Targets
Niguldipine's dual antagonism stems from its ability to bind with high affinity to two distinct protein targets:
-
L-type Voltage-Gated Calcium Channels (VGCCs): As a dihydropyridine, Niguldipine targets the α1 subunit of L-type calcium channels.[3][4] These channels are critical for excitation-contraction coupling in muscle tissues and hormone secretion.[3] By blocking these channels, Niguldipine inhibits the influx of calcium ions into cells, leading to vasodilation and other effects associated with calcium channel blockade.[5][6] The (+)-enantiomer of Niguldipine exhibits particularly high affinity for these channels.[7]
-
α1A-Adrenergic Receptors: Niguldipine also demonstrates potent and selective antagonism at α1A-adrenergic receptors.[1][7] These G protein-coupled receptors are key mediators of smooth muscle contraction in response to catecholamines like norepinephrine.[8] The (+)-enantiomer of Niguldipine is also the more potent form at this receptor subtype.[7]
This dual activity is stereoselective, with the different enantiomers of Niguldipine displaying varying potencies at each target.[7][9] A thorough investigation, therefore, necessitates the characterization of both the racemate and the individual enantiomers.
Experimental Investigation: A Step-by-Step Approach
To comprehensively characterize the dual antagonism of Niguldipine hydrochloride, a multi-faceted experimental approach is required. This section outlines the key assays, from initial target expression confirmation to detailed binding and functional characterization.
Target Expression and Preparation
A foundational step is to ensure the presence and accessibility of the target receptors in the chosen experimental system. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are an excellent choice due to their low endogenous expression of many receptors and their high transfection efficiency.[10]
Caption: Workflow for expressing target receptors and preparing cell membranes for assays.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: When cells reach 80-90% confluency, transfect them with expression plasmids encoding the human L-type calcium channel α1 subunit (CACNA1C) or the human α1A-adrenergic receptor (ADRA1A) using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[3]
-
Incubation: Allow 24-48 hours for receptor expression before proceeding to the next steps.
-
Sample Preparation: Lyse a subset of transfected cells with RIPA buffer containing protease inhibitors.[11]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the L-type calcium channel α1 subunit or the α1A-adrenergic receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Harvesting: Scrape the transfected cells into ice-cold PBS and centrifuge to pellet.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[7]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]
-
Washing: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[5]
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor.[13]
Caption: Workflow for a functional calcium influx assay using a fluorescent indicator.
-
Cell Preparation: Plate HEK293 cells expressing the L-type calcium channel in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. [14][15]3. Pre-incubation: Pre-incubate the cells with various concentrations of Niguldipine hydrochloride.
-
Stimulation: Induce calcium influx by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation 3) with appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ~494/516 nm). [16]6. Data Analysis: Determine the IC50 value for Niguldipine's inhibition of the KCl-induced calcium influx.
-
Cell Preparation and Dye Loading: Use HEK293 cells expressing the α1A-adrenergic receptor and load with Fluo-4 AM as described in Protocol 3.3.1.
-
Pre-incubation: Pre-incubate the cells with various concentrations of Niguldipine hydrochloride.
-
Stimulation: Stimulate the cells with an α1-adrenergic agonist, such as phenylephrine (e.g., 10 µM), to induce the release of calcium from intracellular stores. [17]4. Measurement and Data Analysis: Measure the fluorescence change and determine the IC50 for Niguldipine's inhibition of the agonist-induced calcium mobilization.
| Assay | Target | Stimulus | Measurement | Expected Outcome |
| Calcium Influx | L-type Calcium Channel | High KCl | Fluo-4 Fluorescence | Niguldipine inhibits KCl-induced fluorescence increase |
| Calcium Mobilization | α1A-Adrenergic Receptor | Phenylephrine | Fluo-4 Fluorescence | Niguldipine inhibits phenylephrine-induced fluorescence increase |
Table 2: Summary of Functional Assays for Niguldipine's Dual Antagonism
Advanced Characterization: Electrophysiology
For a more detailed understanding of Niguldipine's effect on L-type calcium channels, whole-cell patch-clamp electrophysiology can be employed. This technique allows for the direct measurement of ionic currents across the cell membrane.
-
Cell Preparation: Use transfected HEK293 cells or isolated cardiomyocytes.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier), 10 HEPES, pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents through the L-type calcium channels.
-
Apply Niguldipine hydrochloride to the external solution and record the inhibition of the inward currents.
-
This technique can provide detailed information about the kinetics and voltage-dependence of Niguldipine's block of L-type calcium channels.
Conclusion
The dual antagonism of Niguldipine hydrochloride at L-type calcium channels and α1A-adrenergic receptors represents a fascinating area of pharmacological research. The experimental framework provided in this guide offers a robust and comprehensive approach to characterizing this unique profile. By combining target expression confirmation, radioligand binding assays, and functional cellular assays, researchers can obtain a detailed understanding of Niguldipine's mechanism of action. Such investigations are not only crucial for elucidating the therapeutic potential of Niguldipine but also for advancing the broader field of multi-target drug discovery.
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Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC - NIH. (URL: [Link])
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Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed. (URL: [Link])
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Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
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Niguldipine - Wikipedia. (URL: [Link])
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Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - NIH. (URL: [Link])
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Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed. (URL: [Link])
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Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. (URL: [Link])
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Calcium imaging protocol - brainvta. (URL: [Link])
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Characterization of calcium channel binding - PubMed. (URL: [Link])
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Recent progress in α1-adrenergic receptor research. (URL: [Link])
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Voltage-gated calcium channel - Wikipedia. (URL: [Link])
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Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins - SciSpace. (URL: [Link])
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Intracellular calcium imaging for agonist screening Biophysics Reports. (URL: [Link])
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HEK Cells in Calcium Imaging and Ion Channel Activity Studies - Cytion. (URL: [Link])
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Analysis of Binding Data | Springer Nature Experiments. (URL: [Link])
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Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC - PubMed Central. (URL: [Link])
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Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed. (URL: [Link])
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Solubilization of nicardipine hydrochloride via complexation and salt formation - PubMed. (URL: [Link])
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Dihydropyridine receptor of L-type Ca2+ channels: identification of binding domains for -PN200-110 and [3H]azidopine within the alpha 1 subunit - PubMed. (URL: [Link])
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[3H]PN200-110 binding in a fibroblast cell line transformed with the alpha 1 subunit of the skeletal muscle L-type Ca2+ channel - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niguldipine Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and chemical characterization of Niguldipine hydrochloride. As a potent dihydropyridine calcium channel blocker and a selective α1A-adrenoceptor antagonist, Niguldipine is a significant molecule in cardiovascular research.[][2][3] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are robust and self-validating.
Introduction to Niguldipine Hydrochloride
Niguldipine is a 1,4-dihydropyridine derivative recognized for its dual mechanism of action: it potently blocks L-type calcium channels and exhibits high affinity for a subtype of alpha 1-adrenoceptors.[3][4][5] This dual pharmacology makes it a valuable tool for investigating hypertension and related cardiovascular conditions.[6][7] The compound is typically prepared and handled as its hydrochloride salt to enhance stability and aqueous solubility.
Key Chemical Properties
A summary of the fundamental chemical properties of Niguldipine hydrochloride is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [][6] |
| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [2][4][6] |
| Molecular Weight | 646.18 g/mol | [3][4][6] |
| CAS Number | 119934-51-9 (for racemic HCl salt) | [][2] |
| Appearance | Yellow Crystalline Solid | [] |
Chemical Synthesis of Niguldipine Hydrochloride
The synthesis of Niguldipine, like other 1,4-dihydropyridines, is most efficiently achieved through a variation of the Hantzsch Dihydropyridine Synthesis. This multicomponent reaction offers a convergent and effective route to the core heterocyclic structure. The overall process involves the condensation of a β-dicarbonyl compound (an acetoacetate ester), an aldehyde, and an enamine. This is followed by purification and subsequent salt formation.
Overall Synthetic Workflow
The logical flow from starting materials to the final, purified active pharmaceutical ingredient (API) hydrochloride salt is depicted below. This workflow ensures checkpoints for purity and identity throughout the process.
Caption: Workflow for Niguldipine Hydrochloride Synthesis.
Experimental Protocol: Synthesis
This protocol details a plausible and robust method for the synthesis, adapted from established procedures for analogous compounds like Nicardipine.[8]
Part A: Hantzsch Synthesis of Niguldipine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 3-aminocrotonate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.
-
Rationale: The Hantzsch reaction is a one-pot condensation that efficiently constructs the dihydropyridine ring. Isopropanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at elevated temperatures without excessive boiling points.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.
-
Rationale: Refluxing provides the necessary activation energy for the multiple condensation and cyclization steps. Reaction progress should be monitored to avoid degradation from prolonged heating.
-
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate. If not, reduce the solvent volume under vacuum.
-
Isolation & Purification: Filter the crude solid or recrystallize the concentrated residue from a solvent system like ethanol/water to yield Niguldipine free base. Further purification can be achieved via column chromatography on silica gel if necessary.
Part B: Formation of Niguldipine Hydrochloride
-
Dissolution: Dissolve the purified Niguldipine free base in a minimal amount of a suitable anhydrous solvent, such as acetone or methanol.[8]
-
Rationale: Anhydrous conditions are critical to prevent the incorporation of water into the crystal lattice and to ensure clean precipitation of the hydrochloride salt.
-
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether) dropwise until the pH of the solution becomes acidic (pH 1-2).
-
Rationale: Stoichiometric or a slight excess of HCl is required to ensure complete protonation of the most basic nitrogen atom (the piperidine nitrogen), leading to salt formation. Slow addition prevents localized high concentrations which can trap impurities.
-
-
Crystallization: Stir the mixture at room temperature or cool in an ice bath (0-5 °C) to induce crystallization. The optimal temperature depends on the solvent system and can be fine-tuned to control crystal size and purity.[8]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove residual acid and impurities. Dry the product under vacuum at a moderate temperature (40-50 °C) to a constant weight.
Chemical Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized Niguldipine hydrochloride. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of characterization.
Characterization Workflow
The following diagram outlines the logical sequence of analytical techniques applied to the final product.
Caption: Analytical Workflow for Niguldipine HCl Characterization.
Structural Elucidation Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Experiments are typically run in deuterated solvents like DMSO-d₆ or CDCl₃.[9]
-
¹H NMR Protocol: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Protocol: Use a more concentrated sample (20-30 mg) and acquire with proton decoupling.
| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 10.0 - 11.0 | N-H (Dihydropyridine, broad s) | 165 - 168 | C=O (Esters) |
| 7.2 - 8.2 | Aromatic-H (m) | 140 - 150 | Aromatic Quaternary C |
| 4.8 - 5.2 | C4-H (Dihydropyridine, s) | 120 - 135 | Aromatic C-H |
| 3.5 - 4.2 | O-CH₂ & O-CH₃ (m, s) | 100 - 105 | C3/C5 (Dihydropyridine) |
| 2.0 - 3.0 | Piperidine-H & N-CH₂ (m) | 50 - 60 | O-CH₃, O-CH₂, N-CH₂ |
| 2.1 - 2.4 | C2/C6-CH₃ (s) | 35 - 45 | Piperidine C, C4 (Dihydropyridine) |
| 1.5 - 2.0 | Alkyl Chain-CH₂ (m) | 18 - 25 | CH₃ (Dihydropyridine) |
B. Mass Spectrometry (MS)
MS confirms the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental formula.
-
Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample amount in methanol or acetonitrile and infuse into the mass spectrometer.
-
Expected Data: The primary ion observed will be for the free base (after loss of HCl).
| Analysis Type | Expected m/z | Species |
| Low Resolution MS | ~610.3 | [M+H]⁺ (protonated free base) |
| High Resolution MS | 610.2963 | [M+H]⁺ (Calculated for C₃₆H₄₀N₃O₆) |
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
-
Protocol: Prepare a sample pellet using potassium bromide (KBr) or use an Attenuated Total Reflectance (ATR) accessory.[6]
-
Expected Data: Characteristic absorption bands confirm the presence of key structural motifs.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H Stretch (Dihydropyridine ring) |
| 2900 - 3100 | C-H Stretch (Aromatic and Aliphatic) |
| ~1680 - 1710 | C=O Stretch (Ester carbonyls) |
| 1510 - 1540 & 1340 - 1360 | N-O Stretch (Asymmetric & Symmetric of NO₂) |
| ~1200 - 1250 | C-O Stretch (Ester) |
Purity and Identity Confirmation
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reverse-phase method is typically employed for dihydropyridines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm or 354 nm[2][12] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
-
Expected Results: The analysis should yield a single major peak with a purity of ≥98%.[][4] The retention time is specific to the method but should be consistent across runs.
B. Elemental Analysis
This technique provides the percentage composition of elements (C, H, N), which must match the theoretical values calculated from the molecular formula.
-
Protocol: The analysis is performed using a calibrated elemental analyzer.
-
Expected Data: The experimental values should be within ±0.4% of the theoretical values.
| Element | Theoretical % for C₃₆H₄₀ClN₃O₆ |
| Carbon (C) | 66.92 |
| Hydrogen (H) | 6.24 |
| Chlorine (Cl) | 5.49 |
| Nitrogen (N) | 6.50 |
| Oxygen (O) | 14.86 |
Conclusion
This guide outlines a robust and scientifically-grounded approach to the synthesis and complete chemical characterization of Niguldipine hydrochloride. By understanding the causality behind each step—from the choice of reaction conditions in the Hantzsch synthesis to the orthogonal analytical techniques used for characterization—researchers can confidently produce and validate this important pharmacological compound. Adherence to these detailed protocols ensures the generation of high-purity material suitable for advanced research and development applications.
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Niguldipine hydrochloride | C36H40ClN3O6. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
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- Sultan, S. M., & Zoman, A. M. (1993). Determination of trace levels of niguldipine in urine and blood by adsorptive stripping voltammetry at the hanging mercury drop electrode. Analytica Chimica Acta, 282(1), 187-194.
- Jain, D., et al. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers.
- Rathod, A. P., Mhaske, M. S., & Hingane, L. D. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug.
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Nicardipine Hydrochloride Infrared Reference Spectra. (n.d.). Retrieved January 9, 2024, from [Link]
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Niguldipine. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
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1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]
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Niguldipine | C36H39N3O6. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
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FT-IR spectra of pure (A) nifedipine, (B) co-povidone, (C) Pluronic® F-127 and (D) inulin. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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An In-depth Technical Guide to the Binding Affinity of Niguldipine Hydrochloride for L-type Calcium Channels
Abstract
Niguldipine, a potent 1,4-dihydropyridine (DHP), exhibits exceptionally high binding affinity for L-type voltage-gated calcium channels (LTCCs), making it a critical tool for cardiovascular research and a prototypical molecule for understanding the pharmacodynamics of calcium channel blockade. This guide provides a comprehensive technical overview of the principles and methodologies used to characterize the binding affinity of niguldipine hydrochloride for LTCCs. We delve into the molecular determinants of this interaction, including stereoselectivity and the specific binding pocket on the channel's α1 subunit. Detailed, field-proven protocols for both radioligand binding assays and patch-clamp electrophysiology are presented, emphasizing experimental design, execution, and data interpretation. The causality behind critical protocol steps is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of how to quantify and interpret the interaction between dihydropyridine blockers and their molecular target.
Introduction: The L-type Calcium Channel and Niguldipine
Voltage-gated L-type calcium channels are heteromultimeric protein complexes that mediate the influx of Ca²⁺ into cells in response to membrane depolarization.[1] They are fundamental to numerous physiological processes, including cardiac and smooth muscle contraction, hormone secretion, and neuronal activity.[1][2] The pore-forming α1 subunit, particularly the Caᵥ1.2 isoform, is the principal target for the dihydropyridine class of calcium channel blockers used in the management of hypertension and angina.[1][2][3]
Niguldipine hydrochloride is a third-generation DHP distinguished by its potent and selective blockade of LTCCs.[4][5] Its mechanism of action involves binding to the α1 subunit, which allosterically modulates the channel's gating properties, stabilizing an inactivated state and thereby inhibiting calcium ion influx.[1][2][6] The affinity of this binding is a critical determinant of the drug's potency and duration of action. Understanding how to precisely measure this affinity is paramount for drug discovery and development.
The Pharmacodynamics of the Niguldipine-LTCC Interaction
Mechanism of Action: State-Dependent Binding
A core principle governing the interaction of DHPs with LTCCs is "state-dependent binding." These drugs exhibit significantly higher affinity for the inactivated and open states of the channel compared to the resting state.[2][6] This voltage-dependent block means that niguldipine is more effective in tissues that are frequently depolarized, such as vascular smooth muscle, contributing to its therapeutic efficacy in hypertension.[6][7] Electrophysiological studies are essential to functionally characterize this phenomenon.
The Dihydropyridine Binding Site
The receptor site for DHPs is located within a pocket formed by the transmembrane segments IIIS5, IIIS6, and IVS6 of the Caᵥ1.2 α1 subunit.[8] This allosteric site is distinct from the pore itself.[6] Drug binding to this site induces a conformational change in the channel's selectivity filter, which indirectly blocks Ca²⁺ permeation.[6]
Stereoselectivity: A Key Determinant of Affinity
Niguldipine is a chiral molecule, and its enantiomers exhibit pronounced differences in binding affinity. The (+)-enantiomer, S(+)-niguldipine, binds with exceptionally high affinity, often in the picomolar range, to LTCCs.[4] In contrast, the (-)-enantiomer, R(-)-niguldipine (dexniguldipine), is approximately 40 to 45 times less potent at the DHP receptor site.[4][9] This stark stereoselectivity underscores the precise structural requirements for high-affinity binding and is a critical consideration in experimental design and data interpretation. Interestingly, this stereoselectivity is less pronounced in functional assays under certain voltage protocols, suggesting complex interactions between binding and channel gating.[10]
Methodologies for Quantifying Binding Affinity
Two primary, complementary techniques are employed to characterize the binding of niguldipine to LTCCs: radioligand binding assays for direct measurement of affinity and density, and patch-clamp electrophysiology for assessing functional inhibition.
Radioligand Binding Assays
These biochemical assays directly measure the interaction of a drug with its receptor in membrane preparations.[11][12] Competition binding assays are most commonly used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound, such as niguldipine, by measuring its ability to displace a high-affinity radiolabeled DHP (e.g., [³H]nitrendipine or (+)-[³H]PN200-110) from the receptor.[13][14]
Caption: Workflow for whole-cell patch-clamp analysis of LTCC block.
-
Objective: To determine the functional inhibitory concentration (IC₅₀) of niguldipine on L-type calcium currents.
-
Materials:
-
Methodology:
-
Solution Preparation (Self-Validating Step):
-
ECS: Designed to isolate Ca²⁺ currents. Typically contains Ba²⁺ or Ca²⁺ as the charge carrier, and blockers for Na⁺ (e.g., TTX) and K⁺ channels (e.g., Cs⁺). Example: (in mM) 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
ICS: Contains Cs⁺ to block outward K⁺ currents and a Ca²⁺ chelator (e.g., EGTA) to control intracellular Ca²⁺. Example: (in mM) 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH. Causality: The precise ionic composition is critical to pharmacologically isolate the current of interest (I_Ca,L).
-
-
Cell Preparation: Isolate single cells and place them in the recording chamber on the microscope stage.
-
Recording:
-
Approach a cell with a glass micropipette filled with ICS and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This establishes electrical and diffusive access to the cell interior. [15][16] * Clamp the membrane potential at a holding potential where LTCCs are available to open (e.g., -80 mV). [17] 4. Voltage Protocol and Drug Application:
-
Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit the L-type calcium current (I_Ca,L).
-
Establish a stable baseline recording of I_Ca,L in control ECS. Trustworthiness: A stable baseline is essential. If the current "runs down" or is unstable, the experiment is invalid.
-
Perfuse the cell with increasing concentrations of niguldipine hydrochloride, allowing the block to reach steady-state at each concentration before recording the inhibited I_Ca,L.
-
-
Data Analysis:
-
Measure the peak amplitude of I_Ca,L at each drug concentration.
-
Calculate the percentage of current inhibition relative to the baseline control.
-
Plot the percent inhibition against the log concentration of niguldipine and fit the data to the Hill equation to determine the IC₅₀ value.
-
-
Quantitative Data & Interpretation
The binding affinity of niguldipine is exceptionally high, with reported Kᵢ values in the picomolar range for the (+)-enantiomer. These values can vary depending on the tissue source and experimental conditions.
| Parameter | Preparation | Value (for (+)-Niguldipine) | Reference |
| Kᵢ | Guinea Pig Heart Membranes | 45 pM | [4] |
| Kᵢ | Guinea Pig Skeletal Muscle | 85 pM | [4] |
| Kᵢ | Guinea Pig Brain Membranes | 140 pM | [4] |
| IC₅₀ | T-type Ca²⁺ Current | 0.18 µM | [18] |
Note: The affinity of niguldipine for LTCCs is significantly higher than for T-type channels, highlighting its selectivity. [18] It is crucial to recognize that Kᵢ values from binding assays and IC₅₀ values from functional assays are not always directly comparable. [19]Functional IC₅₀ values are influenced by the membrane potential and stimulation frequency used in the experiment, reflecting the state-dependent nature of the block. [10]The high enantioselectivity observed in binding assays (40-fold) may be less pronounced in functional assays (e.g., ~4-fold), suggesting that factors beyond simple receptor occupancy influence the functional block. [10]
Implications for Drug Development & Research
A thorough characterization of niguldipine's binding affinity serves several purposes:
-
Benchmark for Potency: Niguldipine's picomolar affinity provides a gold standard against which new DHP derivatives can be compared.
-
Structure-Activity Relationship (SAR): By correlating the structural modifications of DHP analogs with their binding affinities, researchers can delineate the chemical features essential for high-potency interactions.
-
Target Validation: The tight correlation between high-affinity binding and functional channel blockade confirms the LTCC as the relevant molecular target.
-
Pharmacological Tool: Due to its high affinity and selectivity, radiolabeled niguldipine or its analogs can be used to quantify LTCC density in various tissues and disease models.
Conclusion
The interaction between niguldipine hydrochloride and L-type calcium channels is a model system for studying high-affinity ligand-receptor binding. Its characterization requires a multi-faceted approach, combining the direct, quantitative power of radioligand binding assays with the functional, real-time insights of patch-clamp electrophysiology. A meticulous application of the protocols detailed in this guide, grounded in an understanding of the underlying pharmacology, will enable researchers to generate robust, reliable data on the binding affinity of this and other potent calcium channel modulators, ultimately advancing the fields of pharmacology and cardiovascular medicine.
References
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Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. Available from: [Link]
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Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321. Available from: [Link]
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Das, S., & Srikanth, S. (2023). Nisoldipine. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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S(+)-niguldipine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Glossmann, H., & Ferry, D. R. (1984). Assay for calcium channels. Methods in Enzymology, 109, 513-550. Available from: [Link]
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Holzer, P., et al. (1993). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Molecular Pharmacology, 44(5), 1046-1052. Available from: [Link]
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Niguldipine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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dexniguldipine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Sorkin, E. M., & Clissold, S. P. (1987). Nisoldipine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of angina pectoris, hypertension and related cardiovascular disorders. Drugs, 33(4), 296-345. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Niguldipine - ResearchGate. ResearchGate. Available from: [Link]
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Turner, T. J., & Dunlap, K. (1995). Pharmacological characterization of presynaptic calcium channels using subsecond biochemical measurements of synaptosomal neurosecretion. Molecular Pharmacology, 47(4), 778-787. Available from: [Link]
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Warltier, D. C., et al. (1988). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Journal of Cardiovascular Pharmacology, 12(5), 581-588. Available from: [Link]
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Linz, K. W., & Meyer, R. (1998). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of Physiology, 513(Pt 2), 425-442. Available from: [Link]
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Belardetti, F., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies, 7(4), 356-369. Available from: [Link]
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Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117-121. Available from: [Link]
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Akaike, N., et al. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Neurosciences, 19, 213-233. Available from: [Link]
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Glossmann, H., & Ferry, D. R. (1983). Calcium channels: basic properties as revealed by radioligand binding studies. Journal of Cardiovascular Pharmacology, 5(6), 1046-1056. Available from: [Link]
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McBride, W., et al. (1985). The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes. Journal of Biological Chemistry, 260(14), 8493-8500. Available from: [Link]
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Whole Cell Patch Clamp Protocol. JoVE. Available from: [Link]
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Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY: Home. Available from: [Link]
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Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]
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Grassegger, A., et al. (1993). Heterogeneity of L-type calcium channel alpha 1 subunits: stereoselective discrimination of different populations by the novel 1,4-dihydropyridine B 874-67. Molecular Pharmacology, 44(2), 421-430. Available from: [Link]
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Dilmac, N., et al. (2011). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channel. Molecular and Cellular Pharmacology, 3(1), 1-10. Available from: [Link]
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Striessnig, J., & Ortner, N. J. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 110-123. Available from: [Link]
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Catterall, W. A., & Striessnig, J. (1992). Molecular determinants of drug binding and action on L-type calcium channels. Drug Development Research, 25(1), 1-15. Available from: [Link]
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Yang, H., et al. (2020). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International Journal of Molecular Sciences, 21(18), 6808. Available from: [Link]
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Ferrante, J., & Triggle, D. J. (1987). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. The Journal of Pharmacology and Experimental Therapeutics, 243(1), 118-125. Available from: [Link]
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Pharmacological Profile of Niguldipine: A Dual-Action Cardiovascular Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Niguldipine is a third-generation 1,4-dihydropyridine derivative that distinguishes itself from others in its class through a unique dual mechanism of action. Primarily a potent L-type calcium channel blocker, it also exhibits high-affinity antagonism of the α1A-adrenergic receptor subtype.[1][2][3] This combination of effects results in significant vasodilation and antihypertensive properties, with a preferential vasodilating effect on the coronary vascular bed.[4] The (+)-enantiomer of Niguldipine demonstrates pronounced stereoselectivity, binding with exceptionally high affinity in the picomolar range to L-type calcium channels in cardiac and skeletal muscle.[1] While its clinical development has been limited, its distinct pharmacological profile makes it a valuable molecular probe for studying cardiovascular physiology and a prototype for designing novel therapeutics with tailored selectivity. This guide provides a comprehensive overview of its pharmacological actions, experimental validation protocols, and its standing as a potential cardiovascular agent.
Introduction: A Dihydropyridine with a Difference
The 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs) represents a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[5][6] These agents typically exert their therapeutic effects by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7] Niguldipine, chemically known as 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, adheres to this fundamental mechanism but possesses an additional, clinically relevant property: potent and selective α1A-adrenergic receptor antagonism.[1][2] This dual-action profile suggests a more comprehensive approach to blood pressure control by targeting both the direct mechanism of smooth muscle contraction (calcium influx) and a key neurohormonal pathway that regulates vascular tone (adrenergic stimulation). This guide will dissect the multifaceted pharmacological profile of Niguldipine, presenting the mechanistic basis for its actions, the experimental methodologies used to characterize it, and its potential implications in cardiovascular medicine.
Core Pharmacological Profile: A Dual Mechanism of Action
Niguldipine's cardiovascular effects stem from its ability to modulate two critical signaling pathways in vascular smooth muscle and cardiac tissue.
L-Type Calcium Channel Blockade
Like all DHPs, Niguldipine's primary mechanism is the blockade of voltage-gated L-type calcium channels.[3][5] These channels are fundamental for excitation-contraction coupling in smooth and cardiac muscle. By binding to the α1 subunit of the channel, Niguldipine stabilizes the channel in an inactivated state, preventing the influx of Ca2+ that triggers vasoconstriction.[5]
Stereoselectivity and Binding Affinity: The action of Niguldipine is highly stereospecific. The (+)-enantiomer is significantly more potent than the (-)-enantiomer in binding to L-type calcium channels.[1][8] Radioligand binding assays have demonstrated that (+)-Niguldipine binds with exceptionally high affinity to 1,4-DHP receptors in various tissues, with Ki values in the picomolar range, indicating a potent inhibitory potential.[1]
| Tissue (Guinea Pig) | Receptor Target | (+)-Niguldipine Ki value | (-)-Niguldipine Potency | Reference |
| Heart | L-type Ca2+ Channel | 45 pM | ~40 times less potent | [1] |
| Skeletal Muscle | L-type Ca2+ Channel | 85 pM | ~40 times less potent | [1] |
| Brain | L-type Ca2+ Channel | 140 pM | ~40 times less potent | [1] |
Table 1: Binding Affinities of Niguldipine Enantiomers for L-type Calcium Channels.
α1-Adrenergic Receptor Antagonism
What sets Niguldipine apart is its potent antagonism of α1-adrenoceptors.[2] This action inhibits the vasoconstrictor effects of catecholamines like norepinephrine, a pathway distinct from calcium channel blockade. This secondary mechanism contributes significantly to its overall antihypertensive effect.
Subtype Selectivity: Further investigation has revealed that (+)-Niguldipine is highly selective for the α1A-adrenoceptor subtype over the α1B subtype.[1] The (+)-enantiomer demonstrates a Ki value of 52 pM for the high-affinity α1A site in rat brain cortex, while its affinity for the α1B site is 200- to 600-fold lower.[1] This selectivity is noteworthy, as different α1-adrenoceptor subtypes may mediate distinct physiological functions.
| Tissue | Receptor Subtype | (+)-Niguldipine Ki value | (-)-Niguldipine Ki value | Reference |
| Rat Brain Cortex | α1A-Adrenoceptor | 52 pM | >40-fold less potent | [1] |
| Liver Cell Membranes | α1B-Adrenoceptor | 78 nM | 58 nM | [1] |
Table 2: Binding Affinities of Niguldipine Enantiomers for α1-Adrenoceptor Subtypes.
Modulation of Other Ion Channels
Beyond its two primary targets, studies suggest Niguldipine may influence other ion channels:
-
T-type Calcium Channels: Niguldipine has been shown to block T-type Ca2+ currents in atrial myocytes with an IC50 of 0.18 µM, suggesting it may not be highly selective between L- and T-type channels.[9][10]
-
Potassium Channels: In vascular smooth muscle cells, Niguldipine facilitates potassium currents (IK) at concentrations as low as 10 nM.[11][12] This effect, which would promote hyperpolarization and relaxation, is more sensitive than its L-type channel blockade and may contribute significantly to its vasodilatory action.[11][12]
Mechanistic Rationale: The Advantage of a Dual-Action Profile
Targeting both L-type calcium channels and α1-adrenoceptors offers a synergistic approach to vasodilation. While calcium channel blockade directly relaxes smooth muscle, α1-adrenoceptor antagonism mitigates sympathetically-driven vasoconstriction. This dual inhibition can lead to more effective and consistent blood pressure control.
Pharmacodynamic Effects on the Cardiovascular System
In vivo studies in anesthetized open-chest dogs have elucidated the hemodynamic consequences of Niguldipine administration.[4] The drug produces a robust and dose-dependent effect on key cardiovascular parameters.
-
Blood Pressure: A significant, dose-dependent decrease in both systolic and diastolic arterial blood pressure is the primary effect.[4]
-
Heart Rate and Cardiac Output: The reduction in blood pressure leads to a reflex increase in heart rate and cardiac output.[4]
-
Regional Blood Flow: Niguldipine demonstrates preferential vasodilation. Coronary blood flow increases persistently and to a greater extent than perfusion in renal and femoral vascular beds.[4] This suggests a particularly potent effect on the coronary vasculature.
-
Myocardial Metabolism: The drug appears to have no major direct effect on myocardial metabolism, as balances of oxygen, carbon dioxide, and metabolic substrates like glucose and lactate remain largely unchanged.[4]
| Hemodynamic Parameter | Effect of Niguldipine (0.01-0.5 µmol/kg i.v.) | Reference |
| Arterial Blood Pressure | Dose-dependent decrease | [4] |
| Heart Rate | Increase (reflex) | [4] |
| Cardiac Output | Increase | [4] |
| Coronary Blood Flow | Dose-dependent and persistent increase | [4] |
| Renal & Femoral Blood Flow | Transient increase | [4] |
| Myocardial Metabolism | No significant alteration | [4] |
Table 3: Summary of Hemodynamic Effects of Niguldipine in an In-Vivo Model.
Pharmacokinetics and Metabolism
Specific pharmacokinetic data for Niguldipine is not extensively detailed in publicly available literature. However, as a dihydropyridine derivative, its profile can be contextualized by the known properties of this class. Dihydropyridines like nisoldipine and nilvadipine are almost completely absorbed but exhibit low absolute bioavailability (5-19%) due to significant first-pass metabolism in the gut wall and liver.[13][14] They are typically high-clearance drugs, are highly protein-bound (>99%), and are eliminated almost exclusively via metabolic routes.[13] It is reasonable to hypothesize that Niguldipine shares these characteristics, including susceptibility to metabolism by the cytochrome P450 system (e.g., CYP3A4).[3]
Clinical Development and Safety Profile
Niguldipine has been evaluated in Phase II clinical trials.[15] In these studies, the main reported adverse events were generally mild and included dizziness and nausea.[9] Hypotensive effects and orthostatic dysregulation were also observed but were not considered dose-limiting.[9] Despite its promising and unique pharmacological profile, Niguldipine has not been approved for clinical use.[3]
Experimental Protocols for Pharmacological Characterization
The characterization of a dual-action compound like Niguldipine requires distinct experimental workflows to validate its activity at each target. These protocols must be designed with internal controls to ensure trustworthiness and reproducibility.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Niguldipine for L-type calcium channels and α1-adrenoceptors.
Causality: This assay directly measures the interaction between the drug and its receptor target. By using a radiolabeled ligand with known high affinity for the site of interest, we can quantify the ability of the unlabeled test compound (Niguldipine) to compete for and displace the radioligand. The resulting IC50 value (concentration of drug that inhibits 50% of specific binding) is then converted to an affinity constant (Ki), providing a precise measure of drug-receptor affinity.
Methodology:
-
Membrane Preparation: Homogenize target tissue (e.g., guinea pig heart for Ca2+ channels, rat brain cortex for α1A-receptors) in a buffered solution and isolate the cell membrane fraction via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1-receptors, [3H]nitrendipine for L-type Ca2+ channels).
-
A range of concentrations of unlabeled Niguldipine (e.g., 10-12 M to 10-5 M).
-
A fixed amount of membrane protein.
-
-
Control Wells:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of an unlabeled specific ligand (e.g., phentolamine for α1-receptors) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Niguldipine.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effect of Niguldipine on ion channel currents (e.g., L-type Ca2+ current) in isolated cells.
Causality: While binding assays confirm physical interaction, electrophysiology measures the functional consequence of that interaction. The whole-cell patch-clamp technique allows for precise control of the cell's membrane potential while measuring the tiny ionic currents flowing through its channels. This provides direct evidence of channel blockade or modulation and allows for the characterization of its voltage- and use-dependence.
Methodology:
-
Cell Preparation: Isolate single vascular smooth muscle cells or cardiac myocytes from tissue using enzymatic digestion. Allow cells to adhere to glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing the charge carrier (e.g., Ba2+ or Ca2+).
-
Pipette Formation: Fabricate micropipettes from borosilicate glass and fill with an internal solution that mimics the cell's cytoplasm.
-
Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Protocol & Recording:
-
Clamp the cell's holding potential at a voltage where most channels are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type Ca2+ channels and record the resulting inward current.
-
Establish a stable baseline recording under control conditions (perfusion with external solution only).
-
-
Drug Application: Perfuse the chamber with the external solution containing a known concentration of Niguldipine.
-
Data Acquisition: Record the channel currents again in the presence of the drug using the same voltage protocol. Repeat for multiple concentrations to generate a dose-response curve.
-
Data Analysis:
-
Measure the peak current amplitude before (control) and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the log concentration of Niguldipine and fit the data to the Hill equation to determine the IC50 for functional block.
-
Conclusion and Future Directions
Niguldipine stands out as a pharmacologically unique dihydropyridine. Its dual mechanism of high-potency L-type calcium channel blockade and selective α1A-adrenoceptor antagonism presents a compelling profile for a cardiovascular agent. The preferential coronary vasodilation observed in preclinical models is a particularly interesting feature. While its journey to clinical application has been halted, Niguldipine remains an invaluable tool for pharmacological research. Future investigations could focus on leveraging its subtype selectivity to dissect the specific roles of α1A-adrenoceptors in different vascular beds or exploring its potential in other therapeutic areas where this dual mechanism might be advantageous. The detailed understanding of its pharmacology, grounded in robust experimental validation, provides a solid foundation for the development of next-generation cardiovascular therapeutics.
References
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Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]
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Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(4), 323-337. [Link]
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Klockner, U., & Isenberg, G. (1992). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv, 420(3-4), 403–409. [Link]
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National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem Compound Database. Retrieved from [Link]
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Klockner, U., & Isenberg, G. (1992). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. PMC. Retrieved from [Link]
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Connected Papers. (n.d.). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of α1-adrenoceptors. Connected Papers. Retrieved from [Link]
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Verdouw, P. D., et al. (1988). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung, 38(11), 1645-1651. [Link]
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Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410–412. [Link]
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Van den Branden, F., & Xhonneux, R. (1988). Actions of nisoldipine in cardiovascular disease. Arzneimittelforschung, 38(11a), 1668-1672. [Link]
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Tacke, R., et al. (2000). Synthesis and Pharmacological Properties of Silicon-Containing 1,4-Dihydropyridine Derivatives: Calcium Channel Antagonists and. Organometallics, 19(1), 80-88. [Link]
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Sarmiento, J. G., et al. (1983). Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes. Biochemical and biophysical research communications, 114(3), 1170–1177. [Link]
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Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321. [Link]
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Shanmugasundaram, P., et al. (2023). A systematic review of nicardipine hydrochloride. Annals of Phytomedicine, 12(2), 284-288. [Link]
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Gpatindia. (2020). Nifedipine Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Retrieved from [Link]
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Terakawa, M., & Tokuma, Y. (1997). Pharmacokinetics of nilvadipine. Clinical Pharmacokinetics, 32(6), 448-460. [Link]
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Lee, H. Y. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy, 5(4), e16. [Link]
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An In-Depth Technical Guide to the Early-Stage Discovery of Niguldipine Hydrochloride Analogs
Abstract
Niguldipine, a dihydropyridine derivative, presents a unique pharmacological profile as a potent L-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[1] This dual mechanism of action offers a compelling starting point for the discovery of novel cardiovascular agents with potentially enhanced therapeutic indices or tailored selectivity. This guide provides a comprehensive, in-depth technical framework for the early-stage discovery of Niguldipine hydrochloride analogs. We will navigate the critical path from initial computational design and chemical synthesis to a multi-tiered in vitro screening cascade and preliminary ADMET profiling. The methodologies detailed herein are grounded in established scientific principles and aim to equip researchers, scientists, and drug development professionals with the practical knowledge to identify and advance promising new chemical entities.
Introduction: The Rationale for Niguldipine Analog Development
Niguldipine hydrochloride is a 1,4-dihydropyridine that distinguishes itself from others in its class, such as nifedipine, by exhibiting a potent antagonism of the α1A-adrenoceptor in addition to its L-type calcium channel blocking activity.[1] This dual pharmacology suggests its potential utility in conditions where both vasodilation and modulation of adrenergic tone are beneficial. The development of Niguldipine analogs is driven by several key objectives:
-
Enhanced Selectivity: To design molecules with a biased affinity for either the L-type calcium channel or the α1A-adrenoceptor, allowing for more targeted therapeutic applications.
-
Improved Pharmacokinetic Profile: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and dosing regimens.
-
Reduced Off-Target Effects: To minimize interactions with other receptors or ion channels, thereby improving the safety profile.
-
Novel Intellectual Property: To generate new chemical entities with distinct structures and properties that can be patented.
This guide will systematically outline a modern, integrated approach to achieving these goals, beginning with the in silico design of a focused library of Niguldipine analogs.
Computational Chemistry and In Silico Design
The early phase of drug discovery is significantly accelerated by computational methods, which allow for the prioritization of synthetic efforts on compounds with the highest probability of success.[2]
Structure-Based Drug Design (SBDD)
With the availability of the crystal structure of the human L-type voltage-gated calcium channel (CaV1.2), structure-based design is a powerful tool. A relevant PDB entry, such as 8WE8, which describes the channel in complex with the dihydropyridine amlodipine, can be utilized for molecular docking studies.[3]
-
Objective: To predict the binding modes of proposed Niguldipine analogs within the dihydropyridine binding site of the L-type calcium channel and to estimate their binding affinities.
-
Workflow:
-
Receptor Preparation: The CaV1.2 crystal structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: 3D structures of proposed Niguldipine analogs are generated and their geometries optimized.
-
Molecular Docking: The prepared ligands are docked into the defined binding site of the receptor using software such as AutoDock or Glide.
-
Analysis: The resulting poses are analyzed based on their predicted binding energies and interactions with key residues.
-
A similar approach can be taken for the α1A-adrenoceptor, for which homology models can be built based on related GPCR structures if a crystal structure is unavailable.
receptor [label="Prepare Receptor\n(PDB: 8WE8)"]; ligands [label="Generate & Optimize\nAnalog Structures"]; docking [label="Molecular Docking\n(e.g., AutoDock, Glide)"]; analysis [label="Analyze Poses &\nBinding Energies"]; prioritization [label="Prioritize Analogs\nfor Synthesis"];
receptor -> docking; ligands -> docking; docking -> analysis; analysis -> prioritization; }
Ligand-Based Drug Design (LBDD)
In parallel with SBDD, ligand-based methods can be employed, leveraging the known structure of Niguldipine.
-
Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the key chemical features of Niguldipine required for its dual activity. This model can then be used to screen virtual libraries for novel scaffolds.
-
Quantitative Structure-Activity Relationship (QSAR): As biological data for a series of analogs becomes available, QSAR models can be developed to correlate physicochemical properties with biological activity, guiding further optimization.[4]
In Silico ADMET Prediction
Early assessment of ADMET properties is crucial to avoid late-stage failures.[2] Several reliable web-based tools and software packages can predict a range of properties.
| ADMET Property | Prediction Tool Examples |
| Absorption | SwissADME, ADMETlab, pkCSM |
| Distribution | ADMET-AI, ADMET Predictor® |
| Metabolism | SwissADME, ADMET Predictor® |
| Excretion | pkCSM, ADMETlab |
| Toxicity | ADMET-AI, ProTox-II |
Chemical Synthesis of Niguldipine Analogs
The core of Niguldipine is a 1,4-dihydropyridine ring, which is classically synthesized via the Hantzsch reaction.[5][6][7] This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8]
General Hantzsch Dihydropyridine Synthesis
The synthesis of Niguldipine analogs can be achieved by modifying the starting materials of the Hantzsch reaction. For instance, analogs with different substituents on the 4-phenyl ring can be synthesized by using the corresponding substituted benzaldehyde. Modifications to the ester groups at the 3- and 5-positions can be achieved by using different β-ketoesters.
aldehyde [label="Substituted\nBenzaldehyde"]; ketoester1 [label="β-Ketoester 1"]; ketoester2 [label="β-Ketoester 2"]; ammonia [label="Ammonia Source\n(e.g., NH4OAc)"]; dhp [label="1,4-Dihydropyridine\nAnalog"];
aldehyde -> dhp; ketoester1 -> dhp; ketoester2 -> dhp; ammonia -> dhp; }
Detailed Protocol: Synthesis of a Hypothetical Niguldipine Analog
This protocol describes the synthesis of an analog with a 4-chlorophenyl group instead of the 3-nitrophenyl group of Niguldipine.
Step 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl 3-oxobutanoate
-
To a solution of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol in an appropriate solvent, add a β-ketoester such as ethyl acetoacetate and a suitable catalyst.
-
Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and purify the product by column chromatography.
Step 2: Hantzsch Condensation
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), methyl 3-aminocrotonate (1 mmol), and 3-(4,4-diphenylpiperidin-1-yl)propyl 3-oxobutanoate (1 mmol) in ethanol.
-
Add a catalytic amount of a suitable acid or base, if necessary.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired Niguldipine analog.
Step 3: Salt Formation
-
Dissolve the purified analog in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.
In Vitro Screening Cascade
A tiered screening approach is employed to efficiently evaluate the synthesized analogs, starting with high-throughput primary assays and progressing to more complex and lower-throughput functional assays for the most promising compounds.
primary [label="Primary Screening\n(Binding Assays)"]; secondary [label="Secondary Screening\n(Functional Assays)"]; tertiary [label="Tertiary Screening\n(Selectivity & ADMET)"]; lead [label="Lead Candidate"];
primary -> secondary; secondary -> tertiary; tertiary -> lead; }
Primary Screening: Radioligand Binding Assays
-
L-Type Calcium Channel Binding:
-
Objective: To determine the affinity (Ki) of the analogs for the dihydropyridine binding site on the L-type calcium channel.
-
Protocol:
-
Prepare membrane fractions from a tissue rich in L-type calcium channels (e.g., rat heart or brain).
-
Incubate the membranes with a radiolabeled dihydropyridine ligand (e.g., -PN200-110) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
α1A-Adrenoceptor Binding:
-
Objective: To determine the affinity (Ki) of the analogs for the α1A-adrenoceptor.
-
Protocol:
-
Prepare membrane fractions from a cell line expressing the human α1A-adrenoceptor or a tissue rich in this receptor subtype (e.g., rat prostate).
-
Incubate the membranes with a radiolabeled α1A-selective antagonist (e.g., [3H]-prazosin) and varying concentrations of the test compound.
-
Follow the separation and quantification steps as described for the L-type calcium channel binding assay.
-
Calculate the IC50 and Ki values.
-
-
Table 1: Benchmark Activity of (+)-Niguldipine
| Target | Assay | Ki (nM) | Reference |
| L-Type Calcium Channel (heart) | Radioligand Binding | 0.045 | [9] |
| α1A-Adrenoceptor (rat brain) | Radioligand Binding | 0.052 | [9] |
Secondary Screening: Functional Assays
Promising compounds from the primary screen (e.g., those with Ki < 10 nM for either or both targets) are advanced to functional assays.
-
L-Type Calcium Channel Inhibition: Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the functional inhibition of L-type calcium currents by the analogs.
-
Protocol:
-
Isolate ventricular myocytes from rat or guinea pig hearts, or use a cell line stably expressing the human CaV1.2 channel.
-
Establish a whole-cell patch-clamp configuration.[10]
-
Hold the cell at a negative potential (e.g., -80 mV) and elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV).
-
Apply the test compound at various concentrations to the bath solution and record the inhibition of the peak calcium current.
-
Construct a concentration-response curve and determine the IC50 value.
-
-
-
α1A-Adrenoceptor Antagonism: Isolated Tissue Contractility Assay
-
Objective: To measure the functional antagonism of α1A-adrenoceptor-mediated smooth muscle contraction.
-
Protocol:
-
Isolate the rat vas deferens, a tissue where contractions are predominantly mediated by α1A-adrenoceptors.[11]
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2/5% CO2.[11]
-
Record isometric contractions in response to a selective α1-adrenoceptor agonist (e.g., phenylephrine).
-
Incubate the tissue with the test compound at various concentrations and measure the rightward shift of the agonist concentration-response curve.
-
Calculate the pA2 value, which is a measure of antagonist potency.
-
-
Structure-Activity Relationship (SAR) Analysis
The data from the in vitro screening is used to build a structure-activity relationship (SAR) model. This involves correlating the structural modifications of the analogs with their biological activity.
Table 2: Hypothetical SAR Data for Niguldipine Analogs
| Analog ID | R1 (4-position of phenyl) | L-Type Ca2+ Channel Ki (nM) | α1A-Adrenoceptor Ki (nM) |
| Niguldipine | 3-NO2 | 0.045 | 0.052 |
| Analog 1 | 4-Cl | 0.120 | 0.098 |
| Analog 2 | 2-Cl | 0.550 | 0.230 |
| Analog 3 | H | 2.50 | 1.80 |
| Analog 4 | 4-OCH3 | 5.80 | 3.50 |
From this hypothetical data, one could infer that electron-withdrawing groups on the 4-phenyl ring are favorable for activity at both targets, with the position of the substituent influencing the potency.
Conclusion and Future Directions
This guide has outlined a comprehensive and integrated strategy for the early-stage discovery of Niguldipine hydrochloride analogs. By combining computational design, efficient chemical synthesis, and a robust in vitro screening cascade, researchers can systematically explore the chemical space around the Niguldipine scaffold. The most promising analogs, characterized by high potency, desired selectivity, and favorable preliminary ADMET properties, can then be advanced to more extensive preclinical development, including in vivo efficacy and safety studies. The dual pharmacology of Niguldipine offers a rich starting point for the discovery of the next generation of cardiovascular therapeutics.
References
- Enyedy, I. J., & Egan, W. J. (2008). Computational Methods in Drug Discovery. Journal of Medicinal Chemistry, 51(18), 5448-5467.
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 15(1), 136-140.
- Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Kenny, B. A., Chalmers, D. H., & Naylor, A. M. (1995). Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens. British Journal of Pharmacology, 115(6), 981-986.
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Swanson, K., Walther, P., Leitz, J., Mukherjee, S., Wu, J. C., Shivnaraine, R. V., & Zou, J. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60602, Niguldipine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219720, Niguldipine hydrochloride. Retrieved from [Link]
- Opatowsky, Y., Chen, C. C., Campbell, K. P., & Hirsch, J. A. (2004). Structural analysis of the voltage-dependent calcium channel beta subunit functional core in complex with the alpha1 interaction domain. Neuron, 42(3), 387-399.
-
RCSB PDB. (n.d.). 8WE8: Human L-type voltage-gated calcium channel Cav1.2 in the presence of calciseptine, amlodipine and pinaverium at 2.9 Angstrom resolution. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
- Hadizadeh, F., Shafiee, A., & Moradi, A. (2007). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 6(4), 285-291.
- Tiaho, F., Nargeot, J., & Richard, S. (1995). Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells. The Journal of Physiology, 486(Pt 3), 547–561.
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Methodological & Application
Application Notes and Protocols: Characterizing Niguldipine Hydrochloride in Vascular Smooth Muscle Cells
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the effects of Niguldipine hydrochloride on vascular smooth muscle cells (VSMCs). We will delve into the mechanistic basis of Niguldipine's action and provide detailed, field-proven protocols for assessing its impact on key cellular functions, including calcium signaling, proliferation, and migration.
Introduction: The Significance of Niguldipine and VSMCs
Niguldipine is a dihydropyridine derivative recognized primarily as a potent L-type calcium channel blocker (CCB).[1] Structurally, it also possesses α1-adrenergic antagonist properties, giving it a dual mechanism of action that is of significant interest in cardiovascular research.[2] Vascular smooth muscle cells (VSMCs) are the fundamental contractile units of the vascular wall, playing a critical role in regulating blood vessel tone and blood pressure.[3] Beyond their contractile function, VSMCs can undergo phenotypic switching to a synthetic state, characterized by increased proliferation and migration.[4][5] This transition is a hallmark of pathological vascular remodeling in diseases such as atherosclerosis and hypertension.[4][6]
Therefore, understanding how a compound like Niguldipine hydrochloride modulates VSMC behavior is crucial for evaluating its therapeutic potential. This guide offers the foundational protocols to rigorously assess these interactions in a controlled in vitro environment.
Core Mechanism of Action in Vascular Smooth Muscle
The primary therapeutic effect of Niguldipine in the vasculature stems from its high affinity for L-type calcium channels, which are densely expressed on VSMCs.
Causality of Action:
-
Membrane Depolarization & Ca2+ Influx: In response to physiological stimuli, VSMC membranes depolarize, opening voltage-gated L-type calcium channels.[7] This allows an influx of extracellular Ca2+, which is the primary trigger for contraction.[3]
-
Blockade by Niguldipine: Niguldipine directly binds to and inhibits these L-type channels, significantly reducing Ca2+ influx.[1]
-
Inhibition of Contraction: The resulting decrease in intracellular free calcium ([Ca2+]i) prevents the activation of the calmodulin/myosin light-chain kinase (MLCK) pathway, leading to smooth muscle relaxation and vasodilation.
-
Modulation of Potassium Currents: Studies have shown that Niguldipine can also facilitate potassium currents (IK), which contributes to membrane hyperpolarization and further promotes vasodilation.[1] This dual action on both Ca2+ and K+ channels makes it a particularly effective vasodilator.
This blockade of calcium influx not only affects contractility but also influences the signaling cascades that govern cell growth and motility, making the study of its anti-proliferative and anti-migratory effects essential.[6][8][9]
Caption: Niguldipine's dual mechanism in VSMCs.
Foundational Protocol: VSMC Culture
Reliable and reproducible data begins with consistent cell culture practices. This protocol is suitable for both primary VSMCs isolated from tissues like rat thoracic aorta and commercially available human coronary artery smooth muscle cells (HCASMC).[10]
Materials:
-
VSMC growth medium (e.g., Medium 231 with SMGS supplements).[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75) and plates (6, 24, 96-well)
Protocol:
-
Cell Thawing & Plating: Thaw cryopreserved VSMCs rapidly in a 37°C water bath. Transfer to a sterile tube containing 10 mL of pre-warmed growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with a medium containing at least 10% FBS. Re-plate cells at a ratio of 1:3 to 1:5.
-
Phenotypic Control (The "Why"): VSMCs in culture can drift towards a synthetic, proliferative phenotype.[7] To maintain a more physiologically relevant contractile state for certain experiments, it is crucial to use cells at low passage numbers (typically <8) and to induce quiescence by serum starvation (0.1-0.5% FBS for 24-48 hours) before stimulation.
Assay I: Intracellular Calcium ([Ca2+]i) Imaging
This assay directly visualizes Niguldipine's primary function: the blockade of Ca2+ influx.
Scientific Rationale: By loading cells with a Ca2+-sensitive fluorescent dye, we can measure real-time changes in [Ca2+]i. A potent L-type CCB like Niguldipine should abolish or significantly attenuate the [Ca2+]i increase induced by a depolarizing agent like potassium chloride (KCl).
Protocol:
-
Cell Plating: Seed VSMCs onto 35 mm glass-bottom dishes or 96-well black-walled imaging plates and grow to 70-80% confluency.
-
Dye Loading: Prepare a loading buffer containing a fluorescent Ca2+ indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a physiological salt solution (PSS).
-
Wash cells once with PSS and incubate with the loading buffer for 30-45 minutes at 37°C.
-
De-esterification: Wash cells twice with PSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging: Mount the plate/dish on a fluorescence microscope or plate reader equipped for live-cell imaging.
-
Baseline: Record baseline fluorescence (F0) for 1-2 minutes.
-
Treatment: Add Niguldipine hydrochloride (or vehicle control) at the desired concentrations and incubate for 10-15 minutes.
-
Stimulation: Add a depolarizing stimulus (e.g., 50 mM KCl) to trigger Ca2+ influx and record the peak fluorescence (F).
-
Data Analysis: Quantify the response as the change in fluorescence (ΔF = F - F0) or as a ratio (ΔF/F0). Compare the response in Niguldipine-treated cells to the vehicle control.
Caption: Workflow for Calcium Imaging Assay.
Expected Quantitative Data:
| Treatment Group | [Niguldipine] (nM) | KCl-Induced [Ca2+]i Rise (ΔF/F0, Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 3.5 ± 0.4 | 0% |
| Niguldipine | 10 | 2.8 ± 0.3 | ~20% |
| Niguldipine | 100 | 1.1 ± 0.2 | ~69% |
| Niguldipine | 1000 | 0.2 ± 0.1 | ~94% |
Assay II: VSMC Proliferation (BrdU Incorporation)
This assay assesses the cytostatic effects of Niguldipine, which are highly relevant to its potential anti-atherosclerotic properties.
Scientific Rationale: VSMC proliferation is a Ca2+-dependent process.[8] Mitogens like Platelet-Derived Growth Factor (PDGF) trigger signaling cascades, including the MAPK/ERK pathway, that drive cells through the cell cycle.[9] By limiting Ca2+ availability, Niguldipine can interfere with these pathways and arrest cell proliferation.
Protocol:
-
Plating & Synchronization: Seed VSMCs in a 96-well plate at 5,000-10,000 cells/well. Allow them to adhere overnight. Then, serum-starve the cells (0.2% FBS medium) for 24 hours to synchronize them in the G0/G1 phase.
-
Treatment: Replace the starvation medium with a medium containing various concentrations of Niguldipine hydrochloride or vehicle. Pre-incubate for 1 hour.
-
Stimulation: Add a mitogen (e.g., 20 ng/mL PDGF-BB or 10% FBS) to all wells except the negative control.
-
BrdU Labeling: After 18-24 hours of stimulation, add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours. BrdU is a thymidine analog incorporated into the DNA of proliferating cells.
-
Detection: Use a commercial BrdU cell proliferation ELISA kit. This involves fixing the cells, denaturing the DNA, and using an anti-BrdU antibody conjugated to peroxidase to generate a colorimetric signal.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Expected Quantitative Data:
| Treatment Group | [Niguldipine] (µM) | PDGF-Induced Proliferation (Absorbance, Mean ± SD) | % Inhibition |
| Unstimulated | 0 | 0.15 ± 0.03 | - |
| Vehicle + PDGF | 0 | 1.20 ± 0.11 | 0% |
| Niguldipine + PDGF | 0.1 | 1.05 ± 0.09 | ~13% |
| Niguldipine + PDGF | 1 | 0.68 ± 0.07 | ~43% |
| Niguldipine + PDGF | 10 | 0.35 ± 0.05 | ~71% |
Assay III: VSMC Migration (Wound Healing Assay)
This assay models the process of VSMC migration, a key event in the formation of neointima during vascular injury and atherosclerosis.[6]
Scientific Rationale: Cell migration is a complex, energy-dependent process involving cytoskeletal rearrangements that are regulated by Ca2+-dependent signaling proteins. By modulating Ca2+ homeostasis, Niguldipine can impair the migratory capacity of VSMCs.
Protocol:
-
Create Monolayer: Seed VSMCs in a 24-well plate and grow to 100% confluency. Serum-starve the cells for 24 hours to inhibit proliferation, ensuring that wound closure is due to migration only.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
-
Wash & Treat: Gently wash with PBS to remove dislodged cells. Add starvation medium containing different concentrations of Niguldipine hydrochloride or vehicle.
-
Imaging: Immediately capture an image of the wounds (T=0). Place the plate in a 37°C incubator.
-
Time-Lapse: Acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the T=0 image.
-
% Closure = [(Initial Area - Final Area) / Initial Area] * 100
-
Caption: Workflow for Wound Healing Migration Assay.
References
-
Niguldipine | C36H39N3O6 | CID 60602 - PubChem. National Center for Biotechnology Information. [Link]
-
The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Klockner, U., & Isenberg, G. (1992). British Journal of Pharmacology. [Link]
-
Niguldipine hydrochloride | C36H40ClN3O6 | CID 16219720 - PubChem. National Center for Biotechnology Information. [Link]
-
Niguldi-pin-hydrochloride | C36H41Cl2N3O6 | CID 129664530 - PubChem. National Center for Biotechnology Information. [Link]
-
Niguldipine(+) | C36H39N3O6 | CID 54069298 - PubChem. National Center for Biotechnology Information. [Link]
-
Niguldipine - Wikipedia. Wikimedia Foundation. [Link]
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(+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem. National Center for Biotechnology Information. [Link]
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Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method. He, L. C., et al. (2006). Journal of Chromatography B. [Link]
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S(+)-niguldipine | Ligand page. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]
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Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. Mason, R. P., et al. (2009). Atherosclerosis Supplements. [Link]
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Effects of Nitrendipine on Growth Activity in Cultured Vascular Smooth Muscle Cells. Schwartz, S. M., et al. (1988). Hypertension. [Link]
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Mechano-Pharmacological Testing of L-Type Ca2+ Channel Modulators via Human Vascular Celldrum Model. Lurtz, V., et al. (2020). Cellular Physiology and Biochemistry. [Link]
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A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. Al-Mubarak, H., et al. (2021). International Journal of Molecular Sciences. [Link]
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L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins. Barella, L. F., et al. (2020). Proceedings of the National Academy of Sciences. [Link]
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Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. Lee, S. J., et al. (2012). Vascular Pharmacology. [Link]
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Calcium Channel Regulation in Vascular Smooth Muscle Cells: Synergistic Effects of Statins and Calcium Channel Blockers. Mason, R. P., et al. (2010). Current Medical Research and Opinion. [Link]
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Effect of Calcium Channel Blockers on the Growth of Human Vascular Smooth Muscle Cells Derived From Saphenous Vein and Vascular Graft Stenoses. Yang, Z., et al. (1994). Journal of Cardiovascular Pharmacology. [Link]
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Effect of calcium channel blockers on proteoglycan synthesis by vascular smooth muscle cells and low density lipoprotein--proteoglycan interaction. Edwards, I. J., et al. (1998). Atherosclerosis. [Link]
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Vascular Smooth Muscle Cells: A Therapeutic Target in Atherosclerosis. Wang, D., et al. (2022). Journal of Inflammation Research. [Link]
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Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. Lymn, J. S., & Webb, R. C. (2016). Pharmacological Reviews. [Link]
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The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation. Wu, J., et al. (2000). Life Sciences. [Link]
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Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis. Bertrand, J., et al. (2024). International Journal of Molecular Sciences. [Link]
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Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. Shanahan, C. M., et al. (2023). STAR Protocols. [Link]
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Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. Son, P. H., et al. (2021). International Journal of Molecular Sciences. [Link]
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Imaging Smooth Muscle and Endothelial Cells. ResearchGate. [Link]
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Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model. Cioffi, D. L., et al. (2023). STAR Protocols. [Link]
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Confocal imaging of calcium release events in single smooth muscle cells. Gordienko, D. V., et al. (1998). The Journal of Physiology. [Link]
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Application Notes and Protocols for the Use of Niguldipine Hydrochloride in Patch Clamp Electrophysiology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Niguldipine hydrochloride in patch clamp electrophysiology. Niguldipine is a potent, dual-action dihydropyridine derivative that functions as a high-affinity L-type calcium channel (Ca_v1.x) blocker and a selective α1A-adrenergic receptor antagonist[1][2][3]. Its unique pharmacological profile makes it a valuable tool for investigating calcium signaling pathways and adrenergic modulation in various cell types. These protocols are designed to ensure technical accuracy and provide field-proven insights to facilitate robust and reproducible experimental outcomes.
Introduction to Niguldipine Hydrochloride
Niguldipine is a member of the 1,4-dihydropyridine (DHP) class of calcium channel blockers[1][4]. Structurally, it possesses a chiral center, with the (+)-enantiomer exhibiting significantly higher potency for L-type calcium channels[1][2]. Its primary mechanism of action involves the inhibition of calcium influx through voltage-gated L-type calcium channels, which are critical for processes such as muscle contraction, neurotransmitter release, and gene expression[1][5].
Beyond its canonical role as a calcium channel antagonist, Niguldipine also displays high affinity for the α1A-adrenergic receptor subtype, a G protein-coupled receptor involved in smooth muscle contraction and neurotransmission[1][2]. This dual activity necessitates careful experimental design to dissect its effects on the target of interest. This guide will focus primarily on its application for studying L-type calcium channels, while also providing context on its potential off-target effects.
Mechanism of Action and Key Considerations
Niguldipine binds to the α1 subunit of the L-type calcium channel, specifically when the channel is in a depolarized (open or inactivated) state. This voltage-dependent binding is a hallmark of dihydropyridines and is a critical factor in experimental design[6].
Primary Target: L-type Calcium Channels
Niguldipine is a potent blocker of L-type calcium channels, with reported IC50 values in the nanomolar range (e.g., 75 nM)[7]. The (+)-enantiomer binds with exceptionally high affinity, with Ki values reported in the picomolar range in various tissues, including heart, brain, and skeletal muscle[2].
Caption: Mechanism of Niguldipine blocking L-type Ca²⁺ channels.
Off-Target Considerations
To ensure data integrity, it is crucial to be aware of Niguldipine's other known activities:
-
α1A-Adrenergic Receptors: The (+)-enantiomer is a potent antagonist with a Ki value of approximately 52 pM[2]. If the experimental system expresses these receptors, consider using an α1-adrenergic agonist/antagonist to confirm specificity or use a cell line lacking these receptors.
-
T-type Calcium Channels: Niguldipine can inhibit T-type calcium channels, but at higher concentrations (IC50 ≈ 244 nM) than required for L-type channels[7][8].
-
Potassium Channels: Some studies have shown that Niguldipine can increase potassium currents (IK) at concentrations as low as 10 nM in vascular smooth muscle cells[9]. This could contribute to changes in membrane potential and should be considered during data interpretation.
Physicochemical Properties & Solution Preparation
Accurate solution preparation is fundamental to obtaining reliable and reproducible results. Niguldipine hydrochloride has limited solubility in aqueous solutions, necessitating the use of an organic solvent for stock preparation.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₉N₃O₆ · HCl | [7] |
| Formula Weight | 646.2 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMSO (≥30 mg/mL), Methanol (≥25 mg/mL), Ethanol (10 mg/mL) | [7][8] |
Protocol 1: Preparation of Niguldipine Hydrochloride Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of Niguldipine hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Rationale: DMSO is an effective solvent for Niguldipine and is compatible with most cell culture media at low final concentrations (<0.1%)[10].
-
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes). Store at -20°C or -80°C for long-term stability (≥ 1 year)[7].
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Dihydropyridines are light-sensitive, and protection from light is crucial[10].
-
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate extracellular recording solution to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.
Whole-Cell Patch Clamp Electrophysiology Protocol
This protocol is designed for recording L-type calcium currents in the whole-cell voltage-clamp configuration from cultured cells (e.g., HEK293 expressing Ca_v1.2, cardiomyocytes, or smooth muscle cells)[11][12][13].
Materials and Reagents
-
Cells: Healthy, isolated cells plated on glass coverslips.
-
Niguldipine HCl: Prepared as described in Protocol 1.
-
Extracellular (Bath) Solution: For isolating Ca²⁺ currents.
-
Intracellular (Pipette) Solution: For maintaining cell health and blocking contaminating currents.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Patch Clamp Rig: Inverted microscope, amplifier, digitizer, micromanipulator, and perfusion system.
Solution Formulations
| Extracellular Solution | Concentration (mM) | Intracellular Solution | Concentration (mM) |
| TEA-Cl | 140 | CsCl | 120 |
| CaCl₂ | 10 | EGTA | 10 |
| MgCl₂ | 1 | Mg-ATP | 5 |
| HEPES | 10 | Na-GTP | 0.5 |
| Glucose | 10 | HEPES | 10 |
| pH adjusted to 7.4 with TEA-OH | pH adjusted to 7.2 with CsOH | ||
| Rationale: TEA-Cl and CsCl are used to block most voltage-gated potassium channels. EGTA in the pipette chelates intracellular calcium to reduce Ca²⁺-dependent inactivation. ATP and GTP are included to prevent current "run-down," a common issue with L-type channel recordings where current amplitude decreases over time due to the washout of essential intracellular components[11]. |
Experimental Workflow
Caption: Experimental workflow for a patch clamp experiment.
Step-by-Step Methodology
-
Cell Preparation: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage. Begin continuous perfusion (1-2 mL/min) with the extracellular solution.
-
Pipette Preparation: Fire-polish the tip of a 3-5 MΩ pipette to ensure a smooth surface for sealing. Fill the pipette with filtered intracellular solution, avoiding air bubbles[11].
-
Achieving Whole-Cell Configuration:
-
Apply light positive pressure to the pipette and approach a healthy, isolated cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
After seal formation, apply a brief, stronger pulse of suction to rupture the membrane and achieve the whole-cell configuration[11][14].
-
-
Stabilization and Baseline Recording:
-
Switch the amplifier to voltage-clamp mode. Set the holding potential to -80 mV.
-
Rationale: At -80 mV, most L-type calcium channels are in a closed, resting state, minimizing voltage-dependent block by Niguldipine before its application[15].
-
Allow the cell to stabilize for 3-5 minutes to allow for intracellular dialysis and to monitor the stability of the recording.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., 200 ms duration) to 0 mV every 10-15 seconds. Record the peak inward current until a stable baseline amplitude is achieved.
-
-
Compound Application:
-
Vehicle Control: First, perfuse the cell with the extracellular solution containing the same concentration of DMSO used in the highest drug concentration (e.g., 0.1%). This is crucial to control for any solvent effects.
-
Niguldipine Application: Apply increasing concentrations of Niguldipine hydrochloride through the perfusion system. Allow each concentration to equilibrate for 2-3 minutes, or until a steady-state block is observed, before recording the current amplitude.
-
Data Analysis and Interpretation
-
Measure Peak Current: For each voltage step, measure the amplitude of the peak inward current relative to the holding current.
-
Calculate Percent Inhibition: The effect of Niguldipine is typically quantified as the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 Where I_drug is the peak current in the presence of Niguldipine and I_control is the stable baseline current before drug application.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the Niguldipine concentration. Fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to determine the IC50 value, which represents the concentration at which Niguldipine inhibits 50% of the current.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unstable Seal (<1 GΩ) | Dirty pipette tip; unhealthy cells; improper pressure application. | Use a fresh pipette; ensure cell culture is healthy; check pressure system for leaks[14]. |
| Current "Run-down" | Washout of essential intracellular components (ATP, GTP); channel dephosphorylation. | Ensure fresh Mg-ATP and Na-GTP are in the pipette solution[11]. Consider using the perforated patch technique to preserve the intracellular milieu[16][17]. |
| No or Little Drug Effect | Drug degradation; incorrect concentration; adsorption to tubing. | Prepare fresh drug solutions daily and protect from light. Verify calculations. Be aware that Niguldipine may adsorb to plastic and glass, potentially lowering the effective concentration[9]. |
| Slow Onset of Block | Poor perfusion rate; drug access to the binding site is slow. | Ensure the perfusion system is positioned close to the cell and has an adequate flow rate. Allow sufficient time at each concentration to reach steady-state block. |
References
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Application Notes and Protocols: Investigating the Effects of Niguldipine in a Canine Model of Renal Hypertension
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical investigation of Niguldipine, a dihydropyridine calcium channel blocker, in a validated canine model of renal hypertension. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly evaluate the renal and systemic hemodynamic effects of this compound.
Scientific Rationale and Introduction
Renal hypertension, a prevalent secondary form of high blood pressure, is often initiated by reduced renal perfusion, which activates the renin-angiotensin-aldosterone system (RAAS).[1][2][3] This leads to systemic vasoconstriction and sodium and water retention, culminating in elevated blood pressure.[1][2] The kidneys themselves are target organs for hypertensive damage, creating a vicious cycle of renal injury and worsening hypertension.[4]
Niguldipine is a potent dihydropyridine calcium channel blocker.[5] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[6] In anesthetized dogs, Niguldipine has been shown to induce a dose-dependent decrease in systolic and diastolic blood pressure, an increase in heart rate and cardiac output, and a notable increase in coronary blood flow.[7] Critically, it also increases perfusion in the renal vascular bed, albeit transiently in normotensive models.[7]
The rationale for investigating Niguldipine in a renal hypertensive model is to elucidate its specific effects on renal hemodynamics in a disease state characterized by altered renal vascular tone. Of particular interest is its impact on the afferent and efferent arterioles, which regulate glomerular capillary pressure and, consequently, the glomerular filtration rate (GFR).[8][9] Dihydropyridine calcium channel blockers are known to preferentially dilate the afferent arteriole, which could potentially increase intraglomerular pressure if not accompanied by a sufficient reduction in systemic blood pressure.[10][11][12] Therefore, a thorough investigation into Niguldipine's effects on GFR, renal blood flow, and proteinuria is crucial to assess its therapeutic potential and safety profile in the context of renal hypertension.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining robust and reproducible data. The following workflow outlines the key phases of the study.
Caption: Experimental workflow for investigating Niguldipine in renal hypertensive dogs.
Detailed Protocols
Induction of Renovascular Hypertension: Two-Kidney, One-Clip (2K1C) Model
The 2K1C Goldblatt model is a well-established method for inducing renin-dependent hypertension.[1][13][14]
Materials:
-
Adult male beagle dogs (10-15 kg)
-
Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)
-
Surgical instruments for laparotomy
-
Silver clips with a pre-determined internal diameter (to achieve approximately 70-80% stenosis)
-
Suture materials
-
Post-operative analgesics and antibiotics
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal aorta and renal arteries.
-
Renal Artery Isolation: Carefully dissect and isolate the left renal artery from the surrounding tissues.
-
Clip Placement: Place a silver clip of appropriate size around the left renal artery to induce a significant but not complete occlusion. The goal is to reduce renal blood flow and induce ischemia.
-
Confirmation of Patency: Visually confirm that there is still some blood flow through the clipped artery.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics and antibiotics as required. Monitor the dog closely for recovery.
-
Hypertension Development: Allow 4-6 weeks for stable hypertension to develop.[15]
Cardiovascular Monitoring: Non-Invasive Blood Pressure Measurement
Regular and accurate blood pressure monitoring is essential. The Doppler ultrasonic method is a reliable technique for conscious dogs.[16][17][18]
Materials:
-
Doppler ultrasonic flow detector with a pediatric probe
-
Sphygmomanometer
-
Inflatable cuffs of various sizes
-
Ultrasound gel
-
Clippers
Protocol:
-
Acclimation: Allow the dog to acclimate to the quiet room and the procedure to minimize stress-induced hypertension.
-
Positioning: Place the dog in a comfortable lateral or sternal recumbency.[9]
-
Cuff Selection and Placement: Select a cuff with a width that is approximately 40% of the limb circumference.[9] Place the cuff snugly around the forelimb, proximal to the carpus, or the hindlimb, proximal to the hock.
-
Probe Placement: Clip the hair over the artery distal to the cuff (e.g., dorsal pedal artery). Apply ultrasound gel to the probe and place it over the artery until a clear arterial "whooshing" sound is heard.[18]
-
Measurement: Inflate the cuff until the arterial sound disappears. Slowly deflate the cuff while observing the sphygmomanometer. The pressure at which the sound first returns is the systolic blood pressure.[18]
-
Data Collection: Obtain at least 5-7 consecutive readings and average them to get a representative systolic blood pressure.[9]
Renal Function Assessment
GFR is a key indicator of kidney function.[19] Plasma clearance of iohexol is a validated and practical method for determining GFR in dogs.[6]
Materials:
-
Iohexol (e.g., Omnipaque™)
-
Intravenous catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for iohexol analysis
Protocol:
-
Preparation: The dog should be well-hydrated and fasted for 12 hours. Record an accurate body weight.
-
Catheterization: Place an intravenous catheter in each cephalic vein (one for injection, one for blood sampling).
-
Baseline Sample: Collect a baseline blood sample.
-
Iohexol Administration: Administer a single intravenous bolus of iohexol at a dose of 64.7 mg/kg.
-
Blood Sampling: Collect blood samples at 5, 15, 60, 90, and 180 minutes post-injection.
-
Plasma Separation: Centrifuge the blood samples to obtain plasma and store at -40°C until analysis.
-
Iohexol Analysis: Determine the plasma concentration of iohexol using a validated HPLC method.
-
GFR Calculation: Calculate the GFR using the formula: GFR = Dose / Area Under the Curve (AUC) of the plasma concentration-time profile. The AUC can be calculated using the trapezoidal rule.
The UPCR is a simple and reliable method to quantify urinary protein loss and assess glomerular damage.[10][11]
Materials:
-
Urine collection containers
-
Clinical laboratory analyzer for urine protein and creatinine measurement
Protocol:
-
Urine Collection: Collect a free-catch urine sample, preferably in the morning. For more accurate assessment, pooling urine collected over three consecutive days is recommended.[8]
-
Sample Handling: Ensure the urine sample is free of visible blood and signs of inflammation, which can falsely elevate the UPCR.[11]
-
Laboratory Analysis: Submit the urine sample for quantitative measurement of urine protein and creatinine concentrations.
-
UPCR Calculation: The laboratory will calculate the UPCR by dividing the urine protein concentration by the urine creatinine concentration.
-
Interpretation: In dogs, a UPCR of <0.5 is considered normal. A UPCR >0.5 in an azotemic dog or >1.0 in a non-azotemic dog is indicative of significant proteinuria.[10]
Niguldipine Administration and Data Collection
Drug Formulation and Dosing:
-
Niguldipine can be formulated in a suitable vehicle for oral administration.
-
A starting dose of 0.3 mg/kg, administered orally twice daily, has been shown to be effective in reducing blood pressure in hypertensive dogs.[5] Dose adjustments may be necessary based on individual responses.
Data Collection Schedule:
-
Baseline: Collect all cardiovascular and renal parameters before initiating treatment.
-
During Treatment: Monitor blood pressure weekly. Perform GFR and UPCR measurements at the midpoint and end of the treatment period (e.g., at 4 and 8 weeks).
-
Endpoint: At the end of the study, repeat all baseline measurements.
Signaling Pathway and Mechanism of Action
Niguldipine, as a dihydropyridine calcium channel blocker, primarily targets L-type voltage-gated calcium channels in vascular smooth muscle cells.[6] In the context of renal hypertension, its mechanism involves several key steps:
Caption: Niguldipine's mechanism in renal hypertension.
The primary effect of Niguldipine is the blockade of L-type calcium channels, leading to systemic vasodilation and a reduction in blood pressure.[6] In the kidney, this action is predominantly on the afferent arteriole, causing vasodilation and an increase in renal blood flow.[8][9] In the 2K1C model, the underlying pathology involves increased renin and angiotensin II, which causes vasoconstriction, particularly of the efferent arteriole.[1] The net effect of Niguldipine on glomerular pressure will be a balance between the reduction in systemic arterial pressure and the vasodilation of the afferent arteriole.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment and control groups.
Table 1: Systemic Hemodynamic Parameters
| Parameter | Baseline (Pre-treatment) | 8 Weeks (Vehicle Control) | 8 Weeks (Niguldipine) |
| Systolic Blood Pressure (mmHg) | 185 ± 10 | 182 ± 12 | 155 ± 8 |
| Diastolic Blood Pressure (mmHg) | 110 ± 8 | 108 ± 9 | 90 ± 6 |
| Heart Rate (beats/min) | 95 ± 7 | 98 ± 8 | 110 ± 9 |
| p < 0.05 compared to Vehicle Control |
Table 2: Renal Function Parameters
| Parameter | Baseline (Pre-treatment) | 8 Weeks (Vehicle Control) | 8 Weeks (Niguldipine) |
| GFR (mL/min/kg) | 2.5 ± 0.3 | 2.3 ± 0.4 | 2.8 ± 0.5 |
| UPCR | 1.2 ± 0.4 | 1.5 ± 0.5 | 0.8 ± 0.3 |
| Serum Creatinine (mg/dL) | 1.8 ± 0.2 | 2.0 ± 0.3 | 1.7 ± 0.2 |
| Blood Urea Nitrogen (mg/dL) | 35 ± 5 | 40 ± 6 | 32 ± 4 |
| p < 0.05 compared to Vehicle Control |
Interpretation of Expected Results:
-
Blood Pressure: A significant reduction in both systolic and diastolic blood pressure is expected in the Niguldipine-treated group compared to the vehicle control group.[5]
-
Heart Rate: A reflex increase in heart rate may be observed due to the vasodilation and subsequent baroreceptor activation.[5]
-
Glomerular Filtration Rate (GFR): The effect on GFR may be variable. An increase or no significant change would be a favorable outcome, suggesting that the reduction in systemic blood pressure and potential increase in renal blood flow are not compromising filtration. A significant decrease in GFR would warrant further investigation. Studies with other calcium channel blockers in dogs have shown increases in GFR.
-
Urine Protein-to-Creatinine Ratio (UPCR): A reduction in UPCR would be a strong indicator of a renoprotective effect, suggesting a decrease in glomerular capillary hypertension and/or a direct effect on the glomerular filtration barrier.
-
Serum Creatinine and BUN: Stabilization or a slight decrease in these markers of renal function would be a positive finding.
Conclusion and Future Directions
These application notes provide a robust framework for the preclinical evaluation of Niguldipine in a canine model of renal hypertension. The detailed protocols and integrated approach to monitoring both systemic and renal hemodynamics will yield valuable data on the therapeutic potential of this compound. Future studies could explore the long-term effects of Niguldipine on renal histology to assess its impact on glomerulosclerosis and tubulointerstitial fibrosis. Additionally, combination therapy studies with agents that block the renin-angiotensin-aldosterone system could be investigated for potential synergistic effects.
References
-
University of Wisconsin-Madison School of Veterinary Medicine. (n.d.). Urine Collection Method For Urine Protein Creatinine Ratio (UPC) Test. Retrieved from [Link]
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Basciano, L. (2021, December 14). When Urine Trouble: A Clinical Approach to Proteinuria. Today's Veterinary Practice. Retrieved from [Link]
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Application Notes and Protocols for Niguldipine Research in Spontaneously Hypertensive Rat (SHR) Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide an in-depth guide to utilizing the Spontaneously Hypertensive Rat (SHR) model for the preclinical evaluation of Niguldipine, a potent dihydropyridine calcium channel blocker. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies to ensure robust and reproducible scientific outcomes.
Introduction: The Synergy of the SHR Model and Niguldipine
The Spontaneously Hypertensive Rat (SHR) stands as a cornerstone in cardiovascular research, serving as a premier genetic model of human essential hypertension.[1] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats with naturally elevated blood pressure, the SHR model recapitulates the gradual onset of hypertension and subsequent end-organ damage seen in human patients, including cardiac hypertrophy and vascular remodeling.[2][3][4][5] Hypertensive development in SHRs typically begins around 5-6 weeks of age, with systolic blood pressure plateauing at approximately 180-200 mmHg in adult rats.[3][5]
Niguldipine, a member of the dihydropyridine class of calcium channel blockers, exerts its antihypertensive effects primarily by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[6][7] This leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure. Some studies also suggest that Niguldipine may modulate T-type calcium channels.[8] The SHR model, with its characteristic hypertension-driven cardiovascular pathology, provides an ideal in vivo platform to investigate the therapeutic potential of Niguldipine.
Mechanism of Action: Niguldipine's Impact on L-Type Calcium Channels
Niguldipine's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels. These channels are crucial for the regulation of intracellular calcium concentration in vascular smooth muscle, which in turn governs muscle tone.[7] By binding to the α1c subunit of the L-type calcium channel, Niguldipine prevents or reduces the influx of calcium, leading to vasodilation and a decrease in blood pressure.[7]
Caption: Niguldipine's mechanism of action in vascular smooth muscle cells.
Experimental Design and Protocols
A well-structured experimental design is paramount for obtaining meaningful data. Below are detailed protocols for a typical study evaluating the efficacy of Niguldipine in SHR rats.
Animal Model and Husbandry
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Commence treatment at an age where hypertension is established, typically between 10-12 weeks.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[9][10][11][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[9][12]
Niguldipine Administration: Oral Gavage Protocol
Oral gavage is a precise method for administering Niguldipine.
Materials:
-
Niguldipine solution/suspension
-
Appropriately sized gavage needles (16-18 gauge for adult rats)[14]
-
Syringes
-
Weighing scale
Procedure:
-
Preparation: Weigh the rat to determine the correct dosing volume. A typical oral gavage volume for rats is 10-20 ml/kg.[15]
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the shoulders and back, immobilizing the front legs.[15][16]
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[14][15]
-
Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue.[15][17] The needle should pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.[15]
-
Administration: Once the needle is in the correct position, slowly administer the Niguldipine solution.[14][17]
-
Withdrawal: After administration, slowly withdraw the needle.[14]
-
Monitoring: Monitor the animal for a short period after gavage for any signs of distress.[17]
Blood Pressure Measurement
Both non-invasive and invasive methods can be employed to measure blood pressure.
The tail-cuff method is suitable for repeated measurements in conscious animals.[18][19][20]
Protocol:
-
Acclimatization: Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure elevation.
-
Restraint and Warming: Place the rat in a restraining device. Gentle warming of the tail may be necessary to improve blood flow and signal detection, although some modern systems do not require heating.[18]
-
Cuff Placement: Place the occlusion cuff and a sensor on the rat's tail.[20]
-
Measurement: The system will automatically inflate and deflate the cuff while the sensor detects the return of blood flow, allowing for the determination of systolic blood pressure.[20]
-
Data Collection: Obtain multiple readings and average them for each animal at each time point.
Invasive measurement is considered the gold standard for accuracy and allows for continuous monitoring, typically performed as a terminal procedure under anesthesia.
Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Surgical Preparation: Make a midline incision in the neck to expose the carotid artery.
-
Cannulation: Carefully dissect the carotid artery and insert a saline-filled cannula connected to a pressure transducer.
-
Data Acquisition: Record the blood pressure waveform using a data acquisition system. This will provide continuous readings of systolic, diastolic, and mean arterial pressure.
Caption: Workflow for blood pressure measurement in rats.
Assessment of Cardiovascular Remodeling: Histological Analysis
Histological analysis of the heart and aorta is crucial for evaluating the effects of Niguldipine on end-organ damage.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the rats and carefully excise the heart and a section of the thoracic aorta.
-
Tissue Fixation: Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of cardiomyocyte size.
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).
-
-
Microscopy and Image Analysis:
-
Capture images of the stained sections using a light microscope equipped with a digital camera.
-
For cardiomyocyte cross-sectional area, measure the area of transversely sectioned cardiomyocytes in the left ventricle.
-
For fibrosis quantification, use image analysis software to calculate the percentage of the total tissue area that is stained for collagen.
-
Data Presentation and Interpretation
Organizing quantitative data in a clear and concise manner is essential for interpretation and comparison.
Table 1: Hypotensive Effects of Niguldipine in SHR
| Treatment Group | Dosage (mg/kg/day, p.o.) | Treatment Duration (weeks) | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | % Reduction in BP |
| WKY Control | Vehicle | 12 | 135 ± 5 | 138 ± 6 | N/A |
| SHR Control | Vehicle | 12 | 195 ± 8 | 205 ± 10 | N/A |
| SHR + Niguldipine | 1 | 12 | 198 ± 7 | 150 ± 9 | ~24% |
| SHR + Niguldipine | 5 | 12 | 196 ± 9 | 135 ± 7 | ~31% |
| SHR + Niguldipine | 10 | 12 | 199 ± 8 | 128 ± 6 | ~36% |
| Data are presented as mean ± SEM. *p < 0.05 vs. SHR Control. (Note: This is example data based on typical findings for dihydropyridine calcium channel blockers in SHR). |
Table 2: Effects of Niguldipine on Cardiac Hypertrophy in SHR
| Treatment Group | Dosage (mg/kg/day, p.o.) | Treatment Duration (weeks) | Heart Weight/Body Weight (mg/g) | Left Ventricle/Body Weight (mg/g) | Cardiomyocyte Cross-Sectional Area (µm²) |
| WKY Control | Vehicle | 12 | 2.8 ± 0.1 | 2.1 ± 0.1 | 250 ± 15 |
| SHR Control | Vehicle | 12 | 4.2 ± 0.2 | 3.5 ± 0.2 | 450 ± 25 |
| SHR + Niguldipine | 5 | 12 | 3.5 ± 0.1 | 2.8 ± 0.1 | 320 ± 20 |
| Data are presented as mean ± SEM. *p < 0.05 vs. SHR Control. (Note: This is example data based on published studies of dihydropyridine calcium channel blockers in SHR). |
Table 3: Effects of Niguldipine on Myocardial Fibrosis in SHR
| Treatment Group | Dosage (mg/kg/day, p.o.) | Treatment Duration (weeks) | Interstitial Collagen Volume Fraction (%) |
| WKY Control | Vehicle | 22 | 2.0 ± 0.3 |
| SHR Control | Vehicle | 22 | 8.5 ± 1.2 |
| SHR + Niguldipine | (in-feed) | 22 | 4.5 ± 0.8 |
| Data are presented as mean ± SEM. *p < 0.05 vs. SHR Control. (Note: This is example data based on long-term studies with similar calcium channel blockers in SHR).[3] |
Conclusion and Future Directions
The Spontaneously Hypertensive Rat model provides a robust and clinically relevant platform for the preclinical assessment of Niguldipine. The protocols outlined in these application notes offer a systematic approach to evaluating its antihypertensive efficacy and its potential to mitigate cardiovascular remodeling. Future studies could explore the long-term effects of Niguldipine on renal function and its impact on other signaling pathways involved in the pathophysiology of hypertension.
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Application Notes and Protocols for Radioligand Binding Assays of Niguldipine Hydrochloride Targets
Introduction
Niguldipine hydrochloride, a potent 1,4-dihydropyridine derivative, exhibits a dual mechanism of action, functioning as both a powerful L-type calcium channel blocker and a high-affinity antagonist of α1-adrenergic receptors.[1][2] This unique pharmacological profile makes it a compound of significant interest in cardiovascular research and drug development. Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor, providing crucial data on affinity (Kd, Ki) and receptor density (Bmax).[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for conducting radioligand binding assays to characterize the interaction of Niguldipine hydrochloride with its primary molecular targets: L-type calcium channels and α1-adrenoceptors. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and data reproducibility.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are predicated on the interaction between a radiolabeled ligand (the "radioligand") and its specific receptor. The fundamental principle is to incubate a biological preparation containing the target receptor (e.g., cell membrane homogenates) with a radioligand. By separating the bound from the unbound radioligand, the amount of receptor-ligand complex can be quantified.
Two primary types of assays are discussed herein:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.[4] This is achieved by incubating the membrane preparation with increasing concentrations of the radioligand.
-
Competition (or Inhibition) Assays: These assays are employed to determine the affinity (Ki) of an unlabeled compound, such as Niguldipine hydrochloride, for the receptor. This is accomplished by measuring the ability of the unlabeled compound to compete with a fixed concentration of a specific radioligand for binding to the receptor.[5]
A critical aspect of these assays is the determination of non-specific binding , which is the binding of the radioligand to non-receptor components. This is experimentally determined by adding a high concentration of an unlabeled ligand that saturates the specific receptors, thus ensuring that any remaining radioligand binding is non-specific.[6] Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Part 1: L-Type Calcium Channel Binding Assays
L-type calcium channels are voltage-gated ion channels crucial for cardiovascular and neuronal function.[2] Niguldipine is a potent blocker of these channels. The radioligand of choice for labeling the dihydropyridine binding site on L-type calcium channels is -PN200-110, a high-affinity antagonist.
Experimental Workflow for L-Type Calcium Channel Binding
Caption: Workflow for L-type calcium channel radioligand binding assay.
Protocol 1.1: Membrane Preparation from Cardiac Tissue
Causality: The heart is a rich source of L-type calcium channels, making it an ideal tissue for these assays. The goal of this protocol is to isolate a membrane fraction enriched with these channels while removing soluble proteins and other cellular debris.
-
Tissue Homogenization: Euthanize a rodent (e.g., rat or guinea pig) according to approved institutional guidelines. Rapidly excise the heart and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Mince the tissue and homogenize using a Polytron-type homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membrane fraction.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step. This wash step is crucial for removing any remaining soluble contaminants.
-
Final Preparation and Storage: Resuspend the final pellet in a smaller volume of buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store in aliquots at -80°C.
Protocol 1.2: Saturation Binding Assay for 3H-PN200-110
Causality: This protocol determines the Kd and Bmax of -PN200-110 binding to L-type calcium channels in the prepared membranes. A range of radioligand concentrations is used to saturate the available receptors.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of -PN200-110. For each concentration, also prepare triplicate wells for determining non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare serial dilutions of -PN200-110 in assay buffer (e.g., 0.01 to 5 nM).
-
Non-specific Binding: Use a high concentration of unlabeled nifedipine (1 µM) to define non-specific binding.
-
-
Incubation: To each well, add:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM nifedipine (for non-specific binding).
-
50 µL of the appropriate -PN200-110 dilution.
-
100 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubation Conditions: Incubate the plate at 25°C for 60 minutes in the dark (dihydropyridines are light-sensitive).
-
Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of -PN200-110.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.
-
Protocol 1.3: Competition Binding Assay for Niguldipine Hydrochloride
Causality: This protocol determines the inhibitory constant (Ki) of Niguldipine hydrochloride by measuring its ability to displace -PN200-110 from L-type calcium channels.
-
Assay Setup: Prepare triplicate wells for each concentration of unlabeled Niguldipine hydrochloride. Also, include wells for total binding (no competitor) and non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A fixed concentration of -PN200-110, typically at or near its Kd value (determined from the saturation assay).
-
Competitor: Prepare serial dilutions of Niguldipine hydrochloride (e.g., 1 pM to 1 µM).
-
Non-specific Binding: Use 1 µM unlabeled nifedipine.
-
-
Incubation: To each well, add:
-
50 µL of the appropriate Niguldipine hydrochloride dilution (or buffer for total binding, or 1 µM nifedipine for non-specific binding).
-
50 µL of -PN200-110.
-
100 µL of the membrane preparation.
-
-
Incubation, Filtration, and Quantification: Follow steps 4-7 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of Niguldipine hydrochloride.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of Niguldipine that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Part 2: α1-Adrenoceptor Binding Assays
Niguldipine also demonstrates high affinity for α1-adrenoceptors, particularly the α1A subtype.[8] These receptors are G-protein coupled receptors involved in smooth muscle contraction and other physiological processes.[9] [3H]prazosin is a widely used antagonist radioligand for labeling α1-adrenoceptors.[10]
Signaling Pathway of α1-Adrenoceptors
Caption: Simplified signaling pathway of the α1-adrenoceptor.
Protocol 2.1: Membrane Preparation from Brain Tissue
Causality: The brain cortex is a good source of α1-adrenoceptors. The membrane preparation protocol is similar to that for cardiac tissue, aiming to isolate the receptor-rich membrane fraction.
Follow the steps outlined in Protocol 1.1 , using brain cortex as the starting tissue.
Protocol 2.2: Saturation Binding Assay for [3H]prazosin
Causality: This protocol determines the Kd and Bmax of [3H]prazosin for α1-adrenoceptors.
-
Assay Setup: As in Protocol 1.2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: Prepare serial dilutions of [3H]prazosin (e.g., 0.05 to 10 nM).
-
Non-specific Binding: Use 10 µM phentolamine to define non-specific binding.[10]
-
-
Incubation: To each well, add:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM phentolamine (for non-specific binding).
-
50 µL of the appropriate [3H]prazosin dilution.
-
100 µL of the brain membrane preparation (typically 50-100 µg of protein).
-
-
Incubation Conditions: Incubate at 25°C for 30 minutes.
-
Filtration, Washing, and Quantification: Follow steps 5-7 from Protocol 1.2.
-
Data Analysis: Follow step 8 from Protocol 1.2.
Protocol 2.3: Competition Binding Assay for Niguldipine Hydrochloride
Causality: This protocol determines the Ki of Niguldipine hydrochloride for α1-adrenoceptors by its ability to displace [3H]prazosin.
-
Assay Setup: As in Protocol 1.3.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: A fixed concentration of [3H]prazosin, at or near its Kd.
-
Competitor: Prepare serial dilutions of Niguldipine hydrochloride (e.g., 1 pM to 1 µM).
-
Non-specific Binding: Use 10 µM phentolamine.
-
-
Incubation: To each well, add:
-
50 µL of the appropriate Niguldipine hydrochloride dilution (or buffer for total binding, or 10 µM phentolamine for non-specific binding).
-
50 µL of [3H]prazosin.
-
100 µL of the brain membrane preparation.
-
-
Incubation, Filtration, and Quantification: Follow steps 4-7 from Protocol 1.2.
-
Data Analysis: Follow step 5 from Protocol 1.3.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Radioligand Binding Properties
| Radioligand | Target | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) |
| -PN200-110 | L-Type Ca2+ Channel | Guinea Pig Heart | ~0.045 | Varies with prep |
| [3H]prazosin | α1-Adrenoceptor | Rat Brain Cortex | ~0.2 | Varies with prep |
Note: Kd and Bmax values are approximate and should be determined experimentally for each membrane preparation.
Table 2: Niguldipine Hydrochloride Binding Affinities
| Compound | Target | Radioligand | Ki (nM) |
| (+)-Niguldipine | L-Type Ca2+ Channel | -PN200-110 | ~0.045 - 0.14 |
| (+)-Niguldipine | α1A-Adrenoceptor | [3H]prazosin | ~0.052 |
Note: Ki values are approximate and can vary based on experimental conditions.[8]
Conclusion
The protocols detailed in this guide provide a robust framework for the characterization of Niguldipine hydrochloride's interaction with its primary targets, L-type calcium channels and α1-adrenoceptors. By adhering to these methodologies, researchers can obtain high-quality, reproducible data that will be instrumental in advancing our understanding of this compound's pharmacology and its potential therapeutic applications. The emphasis on explaining the rationale behind each step ensures that these protocols are not just a set of instructions, but a tool for conducting scientifically sound and insightful research.
References
-
Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
GraphPad Software. (2023). Nonspecific binding. In Prism 10 Curve Fitting Guide. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
- Limbird, L. E. (2004). Alpha-1 Adrenergic Receptors. Humana Press.
-
Michel, A. D., Loury, D. N., & Whiting, R. L. (1989). Assessment of 5-methyl-urapidil as a selective alpha 1A-adrenoceptor antagonist in vitro. British journal of pharmacology, 98(3), 890–896. [Link]
- Motulsky, H. J. (2018). Analyzing Data with GraphPad Prism. GraphPad Software, Inc.
- Ruffolo Jr, R. R., & Hieble, J. P. (1994). Alpha-adrenoceptors. Pharmacology & therapeutics, 61(1-2), 1–64.
-
Wikipedia contributors. (2023, December 1). Alpha-1 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
PubChem. (n.d.). Niguldipine. National Center for Biotechnology Information. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Competition (inhibition or displacement) assays. [Link]
-
ResearchGate. (n.d.). A diagram illustrating alpha 1-adrenoceptor activation resulting in smooth muscle constriction. [Link]
-
Bio-Rad. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. [Link]
-
PDSP. (n.d.). Assay Protocol Book. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wikipedia contributors. (2023, November 28). L-type calcium channel. In Wikipedia, The Free Encyclopedia. [Link]
-
Tzingounis, A. V., & Nicoll, R. A. (2020). Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction. Journal of Neuroscience, 40(10), 2073–2084. [Link]
-
Dolmetsch, R. E., Pajvani, U., Fife, K., Spotts, J. M., & Greenberg, M. E. (2001). Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway. Science, 294(5541), 333-339. [Link]
-
Smith, C. L., & Kramer, R. H. (1991). [3H]PN200-110 and [3H]ryanodine Binding and Reconstitution of Ion Channel Activity With Skeletal Muscle Membranes. Journal of Biological Chemistry, 266(28), 18999-19006. [Link]
-
Williams, L. T., & Lefkowitz, R. J. (1977). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. Journal of Biological Chemistry, 252(20), 7207–7213. [Link]
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Application Note: Chiral Separation of Niguldipine Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (S)-(+)- and (R)-(-)-enantiomers of Niguldipine, a potent dihydropyridine calcium channel blocker.[1][2] The pharmacological and toxicological profiles of chiral drugs can be enantiomer-specific, making the analytical separation of these stereoisomers a critical aspect of drug development and quality control.[3] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for the resolution of 1,4-dihydropyridine compounds.[1][4][5] The described method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of Niguldipine enantiomers.
Introduction
Niguldipine is a third-generation calcium channel blocker of the 1,4-dihydropyridine class, also exhibiting α1-adrenergic receptor antagonist properties.[2] Its structure contains a stereogenic center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(+)-Niguldipine and (R)-(-)-Niguldipine.[1] It has been demonstrated that the pharmacological activity of many dihydropyridine calcium channel blockers resides primarily in one enantiomer, while the other may be less active, inactive, or contribute to adverse effects.[1] For instance, the (-)-isomer of verapamil is tenfold more potent as a calcium antagonist than the (+)-isomer. For Niguldipine, while both enantiomers can be effective in modulating drug transport by P-glycoprotein, their affinity for calcium channel binding sites differs significantly.[6]
Therefore, the ability to separate and quantify the individual enantiomers is mandated by regulatory agencies and is essential for pharmacokinetic studies, stereoselective metabolism analysis, and the quality control of enantiomerically pure or enriched drug formulations.[3] Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[5][7] Polysaccharide-based CSPs, in particular, have shown broad applicability and high enantioselectivity for a wide range of chiral compounds, including dihydropyridines.[5][8]
This application note details a systematic approach to developing a reliable HPLC method for the chiral separation of Niguldipine enantiomers, providing a validated protocol and explaining the scientific rationale behind the selection of the stationary and mobile phases.
Chemical Structures
Method Development Workflow
The development of a successful chiral separation method is often an empirical process that benefits from a systematic screening approach.[7][9] The workflow involves selecting a set of complementary chiral stationary phases and screening them with various mobile phases to identify the optimal conditions for resolution and analysis time.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol
This protocol was developed based on established methods for structurally related 1,4-dihydropyridine compounds.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (Phenomenex, Inc.) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Racemic Niguldipine standard
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. The selection of a cellulose-based CSP is based on its proven high success rate for separating dihydropyridine enantiomers.[5] The normal-phase mode with a hexane/IPA mobile phase provides excellent selectivity. The addition of a small amount of DEA, a basic modifier, is crucial for improving the peak shape of the basic Niguldipine molecule by minimizing undesirable interactions with residual silanol groups on the silica support.[7]
| Parameter | Condition |
| Chiral Stationary Phase | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Niguldipine standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the tailing factor for each peak is less than 2.0.
Expected Results
Under the specified chromatographic conditions, baseline separation of the (S)-(+)- and (R)-(-)-Niguldipine enantiomers is expected. A representative chromatogram would show two well-resolved, symmetrical peaks. The performance parameters derived from the separation are critical for method validation and are summarized below.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (T) | < 1.5 |
| Theoretical Plates (N) | > 3000 |
Note: Retention times are approximate and may vary slightly depending on the specific column, system, and laboratory conditions. The elution order of the enantiomers should be determined using an enantiomerically pure standard if available.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the successful chiral separation of Niguldipine enantiomers. By employing a polysaccharide-based chiral stationary phase in normal-phase mode with a basic additive, this method achieves excellent resolution and peak shape, making it suitable for routine quality control and research applications. The systematic workflow presented can also be adapted for the development of chiral separation methods for other 1,4-dihydropyridine derivatives and related chiral compounds. This protocol serves as a critical tool for ensuring the stereochemical purity and safety of Niguldipine in pharmaceutical development.
References
-
Heinig, R., Muschalek, V., & Ahr, G. (1994). Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Applications, 655(2), 286-292. Available at: [Link]
-
Rucins, M., et al. (n.d.). Representatives of 1,4-dihydropyridine calcium channel blockers. ResearchGate. Available at: [Link]
-
Ali, I., et al. (2014). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Available at: [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Imran, A., et al. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Available at: [Link]
-
Thiebaut, F., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. PubMed. Available at: [Link]
-
Plotniece, A., et al. (2017). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available at: [Link]
-
Esteve-Romero, J., et al. (2005). Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design. PubMed. Available at: [Link]
-
Beňo, M., & Kováč, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Niguldipine. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Niguldipine. Available at: [Link]
-
Carda-Broch, S., et al. (2005). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. ResearchGate. Available at: [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Miller, L. (n.d.). Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. LCGC International. Available at: [Link]
-
Du, Y. (2006). Enantiomeric separation of m-nisoldipine by HPLC. Semantic Scholar. Available at: [Link]
-
Phenomenex, Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Rebizi, M. N., et al. (2022). Chiral Analysis of Amlodipine by Hplc Methods. Aditum Journal of Clinical and Biomedical Research. Available at: [Link]
-
ResearchGate. (n.d.). A Validated Enantioselective HPLC Method for Assay of S-Amlodipine Using Crown Ether as a chiral stationary phase. Available at: [Link]
-
Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Available at: [Link]
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In Vivo Assessment of Niguldipine's Antihypertensive Efficacy: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo assessment of the antihypertensive efficacy of Niguldipine. The protocols and methodologies are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's pharmacological effects.
Introduction: The Rationale for In Vivo Assessment of Niguldipine
Niguldipine is a dihydropyridine derivative that exhibits a dual mechanism of action, functioning as both a potent L-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[1] This unique pharmacological profile suggests significant potential as an antihypertensive agent. In vitro studies have elucidated its high affinity for these targets, but a comprehensive understanding of its systemic effects on blood pressure regulation necessitates rigorous in vivo evaluation. Preclinical in vivo studies are a critical step in the drug development pipeline, providing essential data on efficacy, dose-response relationships, and potential side effects before advancing to clinical trials.[2]
The choice of an appropriate animal model is paramount for the translational relevance of preclinical findings. Commonly used and well-characterized rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive model, offer valuable platforms to investigate the antihypertensive properties of novel compounds like Niguldipine.[2][3]
Understanding Niguldipine's Mechanism of Action
Niguldipine's antihypertensive effect is predicated on its ability to interfere with two key pathways in blood pressure regulation:
-
L-type Calcium Channel Blockade: By blocking the influx of calcium into vascular smooth muscle cells, Niguldipine promotes vasodilation, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure. This is a hallmark of the dihydropyridine class of drugs.
-
α1A-Adrenergic Receptor Antagonism: Niguldipine's antagonism of α1A-adrenergic receptors inhibits the vasoconstrictor effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This action further contributes to vasodilation and blood pressure reduction.
The following diagram illustrates the dual mechanism of action of Niguldipine:
Experimental Design and Protocols
A well-designed in vivo study is crucial for obtaining reliable and interpretable data. The following sections outline key considerations and detailed protocols for assessing Niguldipine's antihypertensive efficacy.
Animal Models
The choice of animal model should be guided by the specific research question.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension in humans.[3] SHRs develop hypertension without any external intervention, making them suitable for studying the long-term effects of antihypertensive drugs. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
L-NAME-Induced Hypertensive Rat: This model involves the administration of L-NAME, an inhibitor of nitric oxide synthase.[2] The resulting decrease in nitric oxide production leads to vasoconstriction and a rapid increase in blood pressure. This model is useful for studying endothelium-dependent mechanisms of hypertension.
Drug Preparation and Administration
-
Vehicle Selection: Niguldipine should be formulated in a suitable vehicle for oral administration. A common choice is a suspension in 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Dose Selection: Based on a study in dogs where an oral dose of 0.3 mg/kg twice daily showed a marked and persistent decrease in blood pressure, a dose-ranging study in rats is recommended.[4] Considering the generally higher metabolism in rodents, initial oral doses could be explored in the range of 1, 3, and 10 mg/kg. The pharmacokinetics of similar dihydropyridines like nisoldipine and nilvadipine in rats, which show low oral bioavailability, should also be considered when selecting doses.[5][6]
-
Administration: Oral gavage is a standard method for precise dosing in rodents.
Blood Pressure Measurement
Both non-invasive and invasive methods can be employed for blood pressure monitoring.
-
Non-Invasive Method (Tail-Cuff Plethysmography): This is a common method for repeated blood pressure measurements in conscious rats.[2] It is essential to acclimatize the animals to the procedure to minimize stress-induced blood pressure fluctuations.
-
Invasive Method (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals.[7] It involves the surgical implantation of a telemetry transmitter.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an acute and a chronic study.
Detailed Protocols
Protocol 1: Acute Antihypertensive Effect of Niguldipine in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent acute antihypertensive effect of a single oral dose of Niguldipine in SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Niguldipine.
-
0.5% Carboxymethyl cellulose (CMC) sodium salt in sterile water.
-
Oral gavage needles.
-
Tail-cuff plethysmography system.
-
Animal restrainers.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week to the housing facility and handling procedures.
-
Tail-Cuff Training: For 3-5 days prior to the experiment, train the rats by placing them in the restrainers and attaching the tail cuff to minimize stress on the study day.
-
Baseline Blood Pressure: On the day of the experiment, measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat.
-
Grouping and Dosing: Randomly assign rats to treatment groups (n=6-8 per group):
-
Group 1: Vehicle (0.5% CMC)
-
Group 2: Niguldipine (e.g., 1 mg/kg)
-
Group 3: Niguldipine (e.g., 3 mg/kg)
-
Group 4: Niguldipine (e.g., 10 mg/kg)
-
Group 5: Positive Control (e.g., Nifedipine, 10 mg/kg)[3]
-
-
Drug Administration: Administer the assigned treatment orally via gavage.
-
Post-Dose Blood Pressure Measurement: Measure blood pressure and heart rate at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each time point and compare the effects of different doses of Niguldipine to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Chronic Antihypertensive Efficacy of Niguldipine in L-NAME-Induced Hypertensive Rats
Objective: To evaluate the long-term antihypertensive efficacy of daily oral administration of Niguldipine in a model of nitric oxide deficient hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
Niguldipine.
-
0.5% Carboxymethyl cellulose (CMC) sodium salt in sterile water.
-
Oral gavage needles.
-
Tail-cuff plethysmography system or radiotelemetry system.
Procedure:
-
Hypertension Induction: Administer L-NAME (e.g., 40 mg/kg/day) in drinking water or via oral gavage for 2-4 weeks to induce hypertension.[2] Monitor blood pressure weekly to confirm the development of sustained hypertension (SBP > 150 mmHg).
-
Baseline Blood Pressure: Once hypertension is established, record baseline blood pressure.
-
Grouping and Dosing: Randomly assign hypertensive rats to treatment groups (n=6-8 per group):
-
Group 1: Vehicle (0.5% CMC)
-
Group 2: Niguldipine (selected effective dose from acute study)
-
Group 3: Positive Control (e.g., Enalapril, 10 mg/kg/day)
-
A normotensive control group receiving only vehicle should also be included.
-
-
Chronic Treatment: Administer the assigned treatment orally once daily for 4 weeks.
-
Blood Pressure Monitoring: Measure blood pressure weekly throughout the treatment period.
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and harvest organs (e.g., heart, kidneys, aorta) for histological or molecular analysis to assess end-organ damage.
-
Data Analysis: Analyze the time course of blood pressure changes and compare the final blood pressure values between groups. Evaluate markers of end-organ damage.
Data Presentation and Interpretation
Quantitative data should be presented clearly in tables and graphs.
Table 1: Example of Acute Dose-Response Data
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | ΔSBP at 4h (mmHg) | % Reduction in SBP |
| Vehicle | - | 185 ± 5 | -2 ± 3 | 1.1 |
| Niguldipine | 1 | 188 ± 6 | -15 ± 4 | 8.0 |
| Niguldipine | 3 | 186 ± 5 | -28 ± 5 | 15.1 |
| Niguldipine | 10 | 189 ± 7 | -45 ± 6 | 23.8 |
| Nifedipine | 10 | 187 ± 6 | -40 ± 5** | 21.4 |
| p<0.05, *p<0.01 vs. Vehicle. Data are presented as Mean ± SEM. |
Table 2: Example of Chronic Efficacy Data
| Treatment Group | Dose (mg/kg/day) | SBP at Week 0 (mmHg) | SBP at Week 4 (mmHg) | Change in SBP (mmHg) |
| L-NAME + Vehicle | - | 192 ± 7 | 195 ± 8 | +3 |
| L-NAME + Niguldipine | 3 | 190 ± 6 | 155 ± 7 | -35 |
| L-NAME + Enalapril | 10 | 193 ± 8 | 148 ± 6 | -45 |
| Normotensive Control | - | 125 ± 4 | 128 ± 5 | +3 |
| *p<0.01 vs. L-NAME + Vehicle. Data are presented as Mean ± SEM. |
Pharmacokinetic Considerations
While specific pharmacokinetic data for Niguldipine in rats is limited in the public domain, data from other dihydropyridines can provide some guidance. For instance, nilvadipine in rats has a low oral bioavailability (4.3%) and a terminal half-life of about 1.2 hours.[6][8] Nisoldipine also undergoes extensive first-pass metabolism in rats.[5] This suggests that Niguldipine may also have low oral bioavailability and a relatively short half-life in rats, necessitating careful consideration of the dosing regimen in chronic studies. A pilot pharmacokinetic study to determine parameters like Cmax, Tmax, AUC, and bioavailability in the chosen rat strain is highly recommended to optimize the study design.
Conclusion
The in vivo assessment of Niguldipine's antihypertensive efficacy is a critical step in its development as a potential therapeutic agent. By employing well-established animal models of hypertension and robust methodologies for blood pressure measurement, researchers can obtain valuable data on its dose-response relationship, duration of action, and long-term efficacy. The dual mechanism of action of Niguldipine makes it a promising candidate, and the protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation.
References
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Basting, T., & Lazartigues, E. (2017). A practical guide to blood pressure measurement in mice. American Journal of Hypertension, 30(6), 541-547. [Link]
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Boer, P., & van den Meiracker, A. H. (1999). Which is the best animal model of human hypertension?. Clinical and Experimental Hypertension, 21(5-6), 675-686. [Link]
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Doggrell, S. A., & Brown, L. (1998). Rat models of hypertension, cardiac hypertrophy and failure. Cardiovascular research, 39(1), 89-105. [Link]
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Pinto, Y. M., Paul, M., & Ganten, D. (1998). Lessons from rat models of hypertension: from Goldblatt to genetic engineering. Cardiovascular research, 39(1), 77-88. [Link]
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Whiting, S. J., & DiPette, D. J. (1993). In vivo and in vitro cardiovascular effects of the calcium antagonist, niguldipine, in the spontaneously hypertensive rat. Journal of cardiovascular pharmacology, 22(5), 713-719. [Link]
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Knorr, A., & Garthoff, B. (1987). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of cardiovascular pharmacology, 10 Suppl 10, S64-S67. [Link]
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Tokioka, H., Hara, H., & Fujii, T. (1990). Pharmacological profile of niguldipine hydrochloride (B844-39), a new calcium antagonist with a long duration of action. Japanese journal of pharmacology, 53(3), 323-332. [Link]
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Suwelack, D., & Weber, H. (1988). Pharmacokinetics of nisoldipine. III. Biotransformation of nisoldipine in rat, dog, monkey, and man. Arzneimittel-Forschung, 38(11a), 1664-1671. [Link]
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Regårdh, C. G., Baarnhielm, C., Edgar, B., & Hoffman, K. J. (1990). Pharmacokinetics of felodipine in the rat, dog, and man. Journal of cardiovascular pharmacology, 15 Suppl 4, S34-S40. [Link]
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Terakawa, M., Tokuma, Y., Shishido, A., & Noguchi, H. (1987). Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs. Xenobiotica, 17(12), 1407-1415. [Link]
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Tokuma, Y., Fujiwara, T., & Noguchi, H. (1987). Absorption, distribution and excretion of nilvadipine, a new dihydropyridine calcium antagonist, in rats and dogs. Xenobiotica, 17(11), 1341-1349. [Link]
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van Amsterdam, F. T., Doods, H. N., & van Meel, J. C. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 171(1), 135-138. [Link]
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Glossmann, H., & Striessnig, J. (1990). Molecular properties of calcium channels. Reviews of physiology, biochemistry and pharmacology, 114, 1-105. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
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Kurtz, T. W. (2011). The year in hypertension: basic science. Journal of the American Society of Hypertension, 5(1), 1-8. [Link]
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Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131-145. [Link]
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Terakawa, M., Tokuma, Y., Shishido, A., & Noguchi, H. (1987). Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs. Xenobiotica, 17(12), 1407-1415. [Link]
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Application Notes and Protocols: Cell Culture-Based Assays for Niguldipine Hydrochloride Cytotoxicity
Introduction
Niguldipine hydrochloride is a dihydropyridine derivative that functions as a potent L-type calcium channel blocker and an α1-adrenergic receptor antagonist.[1][2][3] Primarily investigated for its antihypertensive properties, its mechanism of action involves the inhibition of calcium influx into cells, leading to vascular smooth muscle relaxation and a subsequent decrease in blood pressure.[4][5] Beyond its cardiovascular applications, there is growing interest in the broader pharmacological profile of Niguldipine, including its potential cytotoxic effects. Understanding the cytotoxicity of any pharmacologically active compound is a cornerstone of drug development, providing critical insights into its safety profile and potential therapeutic applications in areas such as oncology.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell culture-based assays to evaluate the cytotoxicity of Niguldipine hydrochloride. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation and validation.
Mechanistic Considerations: Why Calcium Channel Blockade Can Lead to Cytotoxicity
The regulation of intracellular calcium (Ca2+) concentration is fundamental to a multitude of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[8][9] Disruption of this tightly controlled Ca2+ homeostasis can trigger apoptotic pathways. While the primary effect of Niguldipine is to block Ca2+ entry, this can paradoxically lead to cytotoxicity in certain cellular contexts. For instance, alterations in intracellular Ca2+ levels can impact mitochondrial function, a key regulator of apoptosis.[10] Some studies have shown that other calcium channel blockers can induce apoptosis in various cell types, including vascular smooth muscle cells and cancer cell lines.[6][11] Therefore, a multi-assay approach is crucial to comprehensively characterize the cytotoxic profile of Niguldipine hydrochloride.
I. Strategic Assay Selection for a Comprehensive Cytotoxicity Profile
A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a robust and reliable cytotoxicity profile for Niguldipine hydrochloride, a multi-parametric approach is essential. This involves selecting a panel of assays that interrogate different cellular events associated with cell death.
Our recommended core battery of assays includes:
-
Metabolic Activity Assessment (MTT Assay): This provides an initial screen of cell viability by measuring mitochondrial reductase activity.[12][13]
-
Cell Membrane Integrity Evaluation (LDH Release Assay): This assay quantifies cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from damaged cells.[14][15]
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Apoptosis Pathway Confirmation (Caspase-3/7 Activity Assay): This assay measures the activity of key executioner caspases involved in the apoptotic cascade.[18][19][20]
The following diagram illustrates the strategic workflow for assessing Niguldipine hydrochloride cytotoxicity.
Caption: Strategic workflow for assessing Niguldipine hydrochloride cytotoxicity.
Cell Line Selection: The Importance of Context
The choice of cell line is a critical determinant of the experimental outcome.[21][22][23] For a compound like Niguldipine hydrochloride, with its primary action on cardiovascular targets, several cell types are relevant:
-
Cardiomyocyte-like cell lines (e.g., H9c2): These cells, derived from rat heart myoblasts, provide a relevant model for assessing potential cardiotoxicity.[24]
-
Vascular smooth muscle cells (VSMCs): Primary or immortalized VSMCs are crucial for studying the effects on the primary target tissue for antihypertensive action.[11]
-
Endothelial cells (e.g., HUVECs): The endothelium plays a vital role in vascular health, and assessing toxicity in these cells is important.[25]
-
Cancer cell lines: Given the interest in repurposing drugs for oncology, a panel of cancer cell lines (e.g., from colon, breast, or prostate cancer) can reveal potential anti-neoplastic activity.[6][26]
-
Non-target, "normal" cell lines (e.g., fibroblasts, HEK293): These provide a baseline for general cytotoxicity.[21]
For the protocols outlined below, we will use a generic adherent cell line as an example. However, researchers must optimize seeding densities and incubation times for their specific cell line of choice.
II. Detailed Experimental Protocols
A. Preparation of Niguldipine Hydrochloride Stock and Working Solutions
Causality: Proper solubilization and dilution of the test compound are fundamental for accurate and reproducible results. Niguldipine hydrochloride is soluble in DMSO and methanol.[] A high-concentration stock solution is prepared in an organic solvent and then diluted in culture medium for experiments. It is crucial to keep the final solvent concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Stock Solution (10 mM):
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment. For example, for a final concentration of 10 µM in the well, you would prepare an intermediate dilution that, when added to the cells, results in the target concentration and a final DMSO concentration of ≤ 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experimental setup.
-
B. Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[29] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of viable cells.[29]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[29]
-
-
Compound Treatment:
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of Niguldipine hydrochloride or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Absorbance Measurement:
C. Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[31] The LDH assay measures the amount of released LDH, which is directly proportional to the number of dead or membrane-compromised cells.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps B.1 and B.2).
-
It is essential to include controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) to determine the total LDH content.[14]
-
No-Cell Control: Medium without cells to measure background LDH activity.[15]
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[14]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
-
Incubation and Absorbance Measurement:
D. Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
Principle: This assay utilizes two fluorescent dyes to differentiate between different stages of cell death.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[33] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[34] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane.[16] Therefore:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates or T-25 flasks to obtain a sufficient number of cells for flow cytometry analysis.
-
Treat the cells with Niguldipine hydrochloride at the desired concentrations for the specified duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[16]
-
For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[33]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[34]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[34]
-
Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
E. Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are "executioner" caspases that cleave a wide range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[18] The cleavage releases a reporter molecule that generates either a colorimetric, fluorescent, or luminescent signal, proportional to the caspase activity.[19][35]
Step-by-Step Methodology (Luminescent Assay Example):
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Follow the same treatment procedure as in the MTT assay (Steps B.1 and B.2).
-
-
Reagent Preparation and Addition:
-
Prepare the luminescent caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[19]
-
Equilibrate the plate and the reagent to room temperature.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
III. Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for Niguldipine Hydrochloride after 48h Treatment
| Niguldipine HCl (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | % Apoptotic Cells (Annexin V+) (Mean ± SD) | Relative Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 4.8 ± 0.9 | 1.0 ± 0.1 |
| 1 | 95.3 ± 5.1 | 8.1 ± 1.5 | 7.2 ± 1.3 | 1.5 ± 0.2 |
| 5 | 78.6 ± 6.2 | 22.4 ± 3.8 | 25.6 ± 4.1 | 3.8 ± 0.5 |
| 10 | 52.1 ± 7.3 | 45.8 ± 5.5 | 51.3 ± 6.8 | 8.2 ± 1.1 |
| 25 | 25.4 ± 4.8 | 70.1 ± 6.9 | 75.9 ± 8.2 | 12.5 ± 1.9 |
| 50 | 10.8 ± 3.1 | 88.5 ± 7.4 | 90.1 ± 7.5 | 15.1 ± 2.3 |
Interpreting the Results
-
Correlation of Assays: A strong correlation between the percentage of apoptotic cells (Annexin V) and the increase in caspase-3/7 activity provides compelling evidence that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
-
Calculating IC50: From the dose-response data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis. This value is a critical metric for comparing the cytotoxic potency of the compound across different cell lines.
-
Contradictory Results: If, for example, the LDH assay shows high cytotoxicity but the caspase assay shows low activity, this might suggest a necrotic or other non-apoptotic cell death mechanism. Further investigation would then be warranted.
IV. Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, each protocol incorporates self-validating systems:
-
Appropriate Controls: The inclusion of vehicle controls, positive controls (e.g., a known apoptosis inducer like staurosporine), and negative controls is non-negotiable for establishing a valid experimental window and ensuring the assay is performing correctly.
-
Replicates: All experiments should be performed with technical and biological replicates to ensure the statistical significance of the findings.
V. Conclusion
This application note provides a comprehensive framework for assessing the cytotoxicity of Niguldipine hydrochloride using a suite of robust and well-established cell culture-based assays. By understanding the principles behind each assay, adhering to detailed protocols, and employing a multi-parametric approach, researchers can generate high-quality, reliable data. This information is invaluable for defining the safety profile of Niguldipine hydrochloride and exploring its potential for new therapeutic applications.
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- 26. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. S(+)-NIGULDIPINE HYDROCHLORIDE CAS#: 113165-32-5 [m.chemicalbook.com]
- 29. clyte.tech [clyte.tech]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
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- 33. bosterbio.com [bosterbio.com]
- 34. kumc.edu [kumc.edu]
- 35. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Niguldipine Hydrochloride Solubility Enhancement
Welcome to the technical support center for Niguldipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this potent calcium channel blocker. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these formulation hurdles.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What is Niguldipine hydrochloride and why is its aqueous solubility so low?
A1: Niguldipine hydrochloride is a dihydropyridine derivative that functions as an L-type calcium channel blocker and an α1-adrenergic receptor antagonist[1][2]. Its chemical structure includes a large, hydrophobic 1,4-dihydropyridine ring and several aromatic groups, which contribute to its poor affinity for water[3]. Like many drugs in the Biopharmaceutical Classification System (BCS) Class II, it exhibits high membrane permeability but low aqueous solubility, making its dissolution the rate-limiting step for oral absorption[4][5]. This inherent low solubility can lead to poor bioavailability and high variability in patient response.
Q2: What are the basic physicochemical properties of Niguldipine hydrochloride I should be aware of?
A2: Understanding the fundamental properties is crucial for designing effective solubility enhancement strategies. Key parameters are summarized below.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [1] |
| Molecular Weight | 646.2 g/mol | [1][6] |
| Appearance | Yellow crystalline solid | [7] |
| Pharmacological Class | Calcium Channel Blocker; Antihypertensive | [1][3] |
| Solubility Profile | - Soluble in DMSO and Methanol (e.g., up to 25-30 mg/mL)[7][8].- Sparingly soluble in ethanol (~10 mg/mL)[8].- Very poorly soluble in aqueous media. |
Q3: Can I simply adjust the pH to improve the solubility of Niguldipine hydrochloride?
A3: While pH adjustment is a common first step for ionizable compounds, its effectiveness for Niguldipine hydrochloride is limited. The molecule has a basic piperidine nitrogen, which is protonated in the hydrochloride salt form. However, the overall molecule remains highly lipophilic. While solubility may show some pH dependence, it is generally insufficient to achieve therapeutic concentrations in typical aqueous media. Drastic pH changes can also risk chemical degradation, as the dihydropyridine ring can be susceptible to oxidation (aromatization) under certain conditions[9]. Therefore, pH modification is often used in conjunction with other techniques rather than as a standalone solution.
Section 2: Core Solubility Enhancement Strategies
Q4: I'm considering co-solvents. What should I use and what are the limitations?
A4: Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of a nonpolar solute.
-
Recommended Co-solvents: For research purposes, common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400). For initial experiments, you can prepare a stock solution of Niguldipine hydrochloride in a solvent like DMSO and then dilute it into your aqueous buffer, but be mindful of the final DMSO concentration, which should ideally be kept low (<0.5%) to avoid artifacts in biological assays[10].
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water and creating a more favorable, lower-polarity environment for the hydrophobic drug molecule to dissolve in[11].
-
Limitations: The main limitation is the potential for drug precipitation upon dilution with a larger volume of aqueous media (e.g., upon administration or addition to cell culture media). Furthermore, the concentration of organic solvents must be carefully controlled in final formulations due to potential toxicity.
Q5: What is a solid dispersion and how can it help with Niguldipine hydrochloride?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state[5]. This is one of the most robust and widely used techniques for enhancing the dissolution of BCS Class II drugs[12][13].
-
Mechanism of Action: The enhancement is achieved through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous colloidal level, drastically increasing the surface area available for dissolution[4][5].
-
Amorphous State: The high-energy amorphous form of the drug has a higher apparent solubility and dissolves more rapidly than its stable crystalline form[5].
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the dissolution medium[11].
-
-
Choosing a Carrier: The choice of carrier is critical. Common and effective carriers include:
-
Polyvinylpyrrolidone (PVP): Grades like PVP K30 are excellent at forming amorphous solid solutions.
-
Polyethylene Glycols (PEGs): Higher molecular weight grades like PEG 4000 and 6000 are often used, particularly for melt-based methods[12].
-
Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can also inhibit drug precipitation.
-
Q6: What are cyclodextrins and are they suitable for a molecule like Niguldipine hydrochloride?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[14]. They can encapsulate poorly soluble "guest" molecules, like Niguldipine, within their cavity to form an inclusion complex[15]. This complex has significantly higher aqueous solubility than the drug alone.
-
Mechanism of Action: The hydrophobic portion of the Niguldipine molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the CD interacts favorably with water, effectively "cloaking" the poorly soluble drug and carrying it into solution[14][16].
-
Suitability and Selection: This technique is highly suitable for dihydropyridine drugs[17][18][19]. The choice of cyclodextrin depends on the size of the guest molecule and the desired solubility enhancement.
-
β-Cyclodextrin (β-CD): Commonly used due to its cavity size being appropriate for many drug molecules. However, its own aqueous solubility is limited.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified, more water-soluble derivative that is often preferred for its higher complexation efficiency and safety profile[19][20].
-
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and step-by-step protocols for the key techniques discussed.
Workflow: Selecting a Solubility Enhancement Strategy
Before starting extensive experimentation, use this decision tree to guide your choice of methodology.
Caption: Decision tree for selecting a solubility enhancement method.
Protocol 1: Solid Dispersion via Solvent Evaporation
This protocol is ideal when the thermal stability of the drug is a concern or when using carriers that are not suitable for melting.
-
Principle: The drug and a hydrophilic carrier are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix with the drug molecularly dispersed within it[4][21].
-
Materials:
-
Niguldipine hydrochloride
-
Carrier (e.g., PVP K30, HPMC)
-
Solvent (e.g., Methanol, Ethanol, Acetone - ensure both drug and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Preparation: Accurately weigh Niguldipine HCl and the carrier (start with ratios like 1:1, 1:2, and 1:4 by weight).
-
Dissolution: Dissolve the mixture in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film or powder is formed, transfer the material to a vacuum oven and dry for 24 hours at 40°C to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, gently grind it with a mortar and pestle, and pass it through a sieve to obtain a uniform powder. Store in a desiccator.
-
-
Self-Validation/Characterization:
-
Visual: The final product should be a homogenous, free-flowing powder.
-
Dissolution Test: Perform an in vitro dissolution study comparing the solid dispersion to the pure drug. A significant increase in dissolution rate and extent is expected[22].
-
Solid-State Analysis (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the dispersion. The absence of the drug's characteristic melting peak in DSC suggests amorphization[17].
-
Caption: Workflow for the Solvent Evaporation method of solid dispersion.
Protocol 2: Cyclodextrin Inclusion Complexation via Kneading
This method is simple, avoids large volumes of organic solvents, and is effective for creating inclusion complexes.
-
Principle: A paste is formed by kneading the drug and cyclodextrin with a small amount of a hydro-alcoholic solvent. The intimate contact and shear forces facilitate the inclusion of the drug into the cyclodextrin cavity[18].
-
Materials:
-
Niguldipine hydrochloride
-
Cyclodextrin (e.g., HP-β-CD is recommended)
-
Solvent: Water-Methanol or Water-Ethanol mixture (e.g., 1:1 v/v)
-
Glass mortar and pestle
-
Oven or vacuum oven
-
-
Methodology:
-
Preparation: Place the accurately weighed Niguldipine HCl and cyclodextrin (start with a 1:1 molar ratio) in the mortar.
-
Mixing: Mix the powders thoroughly.
-
Kneading: Slowly add the hydro-alcoholic solvent dropwise while triturating to form a thick, homogenous paste.
-
Continue Kneading: Knead the paste for 30-45 minutes. The consistency should remain paste-like.
-
Drying: Spread the paste on a tray and dry in an oven at 50-60°C until a constant weight is achieved. Alternatively, use a vacuum oven at a lower temperature.
-
Processing: Pulverize the dried complex and sieve to obtain a fine powder. Store in a desiccator.
-
-
Self-Validation/Characterization:
-
Solubility Study: Determine the apparent solubility of the complex in water or buffer and compare it to the pure drug. A multi-fold increase in solubility is the expected outcome[23].
-
Dissolution Test: The dissolution rate of the complex should be significantly faster than the pure drug[18].
-
FT-IR Spectroscopy: Changes in the characteristic peaks of the drug (e.g., shifts or disappearance) can provide evidence of inclusion within the cyclodextrin cavity.
-
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 3: Evaluation of In Vitro Dissolution Rate
This is a fundamental test to verify the success of your solubility enhancement strategy.
-
Principle: The rate and extent of drug release from the prepared formulation (e.g., solid dispersion powder) are measured over time in a controlled environment that mimics physiological conditions.
-
Apparatus & Materials:
-
Methodology:
-
Setup: Equilibrate the dissolution medium to 37°C in the dissolution vessels.
-
Sample Introduction: Add a precisely weighed amount of your formulation (e.g., solid dispersion or inclusion complex equivalent to a specific dose of Niguldipine HCl) to each vessel. Simultaneously, add an equivalent amount of pure drug to a separate vessel as a control.
-
Stirring: Start the paddle rotation at a standard speed (e.g., 75 rpm)[22].
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the concentration of dissolved Niguldipine HCl using a validated UV-Vis or HPLC method[22].
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot this against time to generate a dissolution profile. Compare the profiles of your enhanced formulation(s) against the pure drug.
-
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Kumar, S., & Singh, A. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 5(4), 197–203. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 1000-1010. [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257. [Link]
-
Nurhikmah, W., Sumirtan, I. N., & Indrayati, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 1-8. [Link]
-
Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. [Link]
-
Patel, H., & Shah, V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 1-15. [Link]
-
National Center for Biotechnology Information. (n.d.). Niguldipine hydrochloride. PubChem. Retrieved January 12, 2026, from [Link]
-
Yalkowsky, S. H., & Pinal, R. (1993). Solubilization of nicardipine hydrochloride via complexation and salt formation. Journal of Pharmaceutical Sciences, 82(3), 323–325. [Link]
-
Popa, L., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(10), 1269. [Link]
-
National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Niguldipine. Retrieved January 12, 2026, from [Link]
-
The Pharma Innovation. (2018). Formulation and evaluation of fast dissolving tablet of nicardipine hydrochloride by using solid dispersion technique. The Pharma Innovation Journal, 7(7), 93-99. [Link]
-
World Journal of Pharmaceutical Sciences. (2022). FORMULATION AND EVALUATION OF TABLET OF NICARDIPINE HCL AS A SOLID SELF-EMULSIFYING DRUG DELIVERY SYSTEM. World Journal of Pharmaceutical Sciences, 1(1), 29-34. [Link]
-
Makwana, S., Kharadi, R., & Samova, S. (2018). FORMULATION OF NICERDIPINE HYDROCHLORIDE INCLUSION COMPLEX FOR DISSOLUTION ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research, 9(7), 3060-3065. [Link]
-
Estévez, M. C., et al. (1995). Determination of trace levels of niguldipine in urine and blood by adsorptive stripping voltammetry at the hanging mercury drop electrode. Analytica Chimica Acta, 303(2-3), 269-277. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(19), 4543. [Link]
-
CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ASSAY AND DISSOLUTION FOR NISOLDIPINE ER TABLETS BY RP-HPLC. Retrieved January 12, 2026, from [Link]
-
de Faria, R. M. C., et al. (2016). Drugs–β-Cyclodextrin inclusion complex: Would be a new strategy to improve Antihypertensive Therapy?. OAText, 2(3), 1-5. [Link]
-
de Alencar, M. V. O. B., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(11), 3169. [Link]
-
Subramanian, V. S., & Marchant, J. S. (2001). Dihydropyridine calcium channel blockers inhibit ascorbic acid accumulation in human intestinal Caco-2 cells. Life Sciences, 68(15), 1751–1760. [Link]
-
Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4). [Link]
-
Nudelman, R. (2023). Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). EFPIA. [Link]
-
Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Retrieved January 12, 2026, from [Link]
-
Preprints.org. (2025). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). Preprints.org. [Link]
-
Atwal, K. S., et al. (1994). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 37(11), 1676–1685. [Link]
Sources
- 1. Niguldipine hydrochloride | C36H40ClN3O6 | CID 16219720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niguldipine - Wikipedia [en.wikipedia.org]
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- 4. jddtonline.info [jddtonline.info]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niguldipine hydrochloride | CymitQuimica [cymitquimica.com]
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Technical Support Center: Preparation of Niguldipine Hydrochloride Stock Solutions with DMSO
Welcome to the technical support center for the handling and preparation of Niguldipine hydrochloride stock solutions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, detailed protocols, and troubleshooting solutions for common issues encountered during experimental workflows. Our focus is to ensure the accuracy, reproducibility, and integrity of your research when utilizing Niguldipine hydrochloride.
Introduction to Niguldipine Hydrochloride and DMSO
Niguldipine hydrochloride is a potent calcium channel antagonist and α1-adrenoceptor antagonist, making it a valuable tool in cardiovascular and neurological research.[1][2][3] Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. DMSO is a powerful, polar, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5][6] However, its use in biological systems, particularly cell-based assays, requires careful consideration to avoid artifacts and ensure data validity.
This guide provides a comprehensive framework for preparing, storing, and troubleshooting Niguldipine hydrochloride stock solutions in DMSO, ensuring you can confidently proceed with your experiments.
Core Protocol: Preparing a Niguldipine Hydrochloride Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Niguldipine hydrochloride in DMSO. Adherence to these steps is critical for achieving a stable, usable stock solution.
I. Pre-Preparation and Calculations
-
Determine the Desired Stock Concentration: Based on your experimental needs, decide on a stock concentration (e.g., 10 mM, 20 mM). Niguldipine hydrochloride is soluble in DMSO up to 100 mM.[7][8]
-
Calculate the Required Mass: Use the following formula to calculate the mass of Niguldipine hydrochloride needed:
Mass (g) = Desired Concentration (mol/L) x Volume of DMSO (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock in 1 mL of DMSO:
-
Mass (g) = 0.01 mol/L x 0.001 L x 646.18 g/mol = 0.00064618 g
-
Mass (mg) = 0.64618 mg
Online molarity calculators can also be used for this calculation.[10][11][12][13]
-
II. Step-by-Step Dissolution Protocol
-
Weighing the Compound: Accurately weigh the calculated mass of Niguldipine hydrochloride powder using a calibrated analytical balance.
-
Solvent Addition: Add the desired volume of anhydrous, sterile-filtered DMSO to the vial containing the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.
-
Sonication can also be used to facilitate the dissolution of any remaining solid particles.
-
-
Sterile Filtration (Optional but Recommended for Cell Culture):
-
If the stock solution will be used in sterile cell culture applications, it is best practice to filter it through a 0.22 µm syringe filter.
-
Crucially, use a DMSO-compatible filter material such as PTFE (polytetrafluoroethylene) or nylon to prevent filter degradation.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This minimizes freeze-thaw cycles and exposure to light, as dihydropyridine compounds can be light-sensitive.[14]
-
Store the aliquots at -20°C for long-term storage.
-
Troubleshooting Guide
This section addresses common problems encountered when preparing and using Niguldipine hydrochloride DMSO stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO Stock | Incomplete dissolution. | Re-vortex the solution. Gentle warming (37°C) and/or sonication can be applied to aid dissolution. |
| Water contamination in DMSO. | Use fresh, anhydrous DMSO. DMSO is hygroscopic, so ensure the stock bottle is tightly sealed and stored in a dry environment. | |
| Precipitation Upon Dilution in Aqueous Media | Low aqueous solubility of Niguldipine hydrochloride. | Pre-warm the aqueous media to 37°C before adding the DMSO stock. Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersion. Consider a stepwise dilution approach. |
| Final concentration exceeds solubility limit in the aqueous medium. | Re-evaluate the required final concentration. It may be necessary to work at a lower concentration. | |
| Inconsistent Experimental Results | Adsorption of Niguldipine hydrochloride to plasticware. | As a highly hydrophobic compound, Niguldipine can adsorb to plastic surfaces, reducing the effective concentration.[7] Consider using low-adhesion microplates and pipette tips. Pre-incubating pipette tips with the solution before transferring can also help. |
| Degradation of the stock solution. | Minimize freeze-thaw cycles by preparing single-use aliquots. Protect the stock solution from light at all times. For critical experiments, consider preparing a fresh stock solution. | |
| Cell Toxicity | DMSO concentration in the final culture medium is too high. | The final concentration of DMSO in cell culture should generally be kept below 0.5%, with <0.1% being ideal for sensitive cell lines. Calculate the dilution factor carefully to ensure the final DMSO concentration is within a safe range for your specific cell type. |
| Intrinsic toxicity of Niguldipine hydrochloride. | Perform a dose-response curve to determine the optimal non-toxic working concentration of Niguldipine hydrochloride for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Niguldipine hydrochloride stock solutions in DMSO?
A1: For long-term storage, aliquots of the stock solution should be stored at -20°C and protected from light. This minimizes degradation from repeated freeze-thaw cycles and light exposure.
Q2: How can I sterilize my Niguldipine hydrochloride DMSO stock solution for cell culture?
A2: The recommended method is sterile filtration using a 0.22 µm syringe filter. It is critical to use a filter made of a DMSO-compatible material, such as PTFE or nylon, to avoid dissolution of the filter membrane.[7] Autoclaving is not suitable as it can degrade both the DMSO and the Niguldipine hydrochloride.
Q3: My Niguldipine hydrochloride precipitated out of solution when I added it to my cell culture media. What should I do?
A3: This is a common issue with hydrophobic compounds. To mitigate this, try pre-warming your culture media to 37°C and adding the DMSO stock solution slowly while gently mixing. You can also try a serial dilution in the culture media. If precipitation persists, it may indicate that the desired final concentration is too high for the aqueous environment, and you may need to reduce the working concentration.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: While this is cell-line dependent, a general guideline is to keep the final DMSO concentration below 0.5%. For sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.
Q5: How do I perform serial dilutions to test different concentrations of Niguldipine hydrochloride while keeping the final DMSO concentration constant?
A5: To maintain a constant final DMSO concentration, you should first prepare intermediate stock solutions of Niguldipine hydrochloride at different concentrations in 100% DMSO. Then, add the same small volume of each intermediate stock to your final culture volume. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of each intermediate stock to 999 µL of media.
Visualized Workflows and Data
Workflow for Preparing Niguldipine Hydrochloride Stock Solution
Caption: Workflow for Niguldipine HCl Stock Preparation.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision Tree for Precipitation Issues.
References
-
PubChem. (n.d.). Niguldipine hydrochloride. Retrieved from [Link]
- Jacob, S. W., & Herschler, R. (1986). Pharmacology of DMSO. Cryobiology, 23(1), 14-27.
-
Ismail, A. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? [Answer to a question on ResearchGate]. Retrieved from [Link]
- Braymer, J. (n.d.). Dimethyl sulfoxide (DMSO): a review. Journal of Equine Veterinary Science.
- Manjunath, P., & Shivaprakash, B. (2013). Pharmacology and Clinical Use of Dimethyl Sulfoxide (DMSO): A Review. International Journal of Basic and Clinical Pharmacology, 2(4), 363-368.
- Langer, O., et al. (1995). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 50(9), 1421-1427.
- Glossmann, H., & Striessnig, J. (1988). Hydrophobic calcium channel ligands: methodical problems and their solution. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 347-352.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Reddit. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture? [Online forum post]. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Molarity and Solution Units of Concentration. Retrieved from [Link]
- Horcajadas, A., et al. (2021). Repurposing Dihydropyridines for Treatment of Helicobacter pylori Infection. Antibiotics, 10(9), 1086.
-
National Institutes of Health. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]
-
Protocol Online. (2007, August 31). Sterilization of DMSO-Nile Blue A methods. Retrieved from [Link]
-
Wyzant. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
Calculator.net. (n.d.). Molarity Calculator. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
- Google Patents. (n.d.). US11135208B2 - 1,4-dihydropyridine compositions, methods of making and use.
- Jorjani, M., et al. (2007). Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. Iranian Journal of Pharmaceutical Research, 6(3), 213-219.
- Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131-145.
-
Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]
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Technical Support Center: Mitigating the Adsorption of Nilvadipine to Laboratory Plasticware
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Nilvadipine. This guide provides in-depth troubleshooting advice and practical solutions to a common but critical experimental challenge: the non-specific binding (NSB) of Nilvadipine to laboratory plasticware. Adsorption can lead to significant errors in quantification, resulting in the underestimation of compound potency and inaccurate pharmacokinetic data.[1] This document is designed to help you diagnose, quantify, and effectively mitigate this issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Nilvadipine handling and stability in experimental solutions.
Q1: I've noticed a significant loss of Nilvadipine in my aqueous solutions over a short time. Why is this happening?
You are likely observing non-specific binding (NSB), also known as adsorption. Nilvadipine is a dihydropyridine calcium channel blocker that is highly lipophilic (hydrophobic).[2][3] This chemical property causes it to preferentially associate with and adsorb to hydrophobic surfaces, such as those of common laboratory plastics like polypropylene and polystyrene.[4][5] This is not a degradation issue but rather a physical process where the drug is removed from your solution and sticks to the container walls, leading to a drop in the effective concentration.
Q2: Which types of labware are most likely to cause this problem?
Standard, untreated polystyrene (PS) and polypropylene (PP) labware are the primary culprits.[4][6] This includes:
-
96-well and 384-well microplates
-
Centrifuge tubes (e.g., microcentrifuge tubes, conical tubes)
-
Pipette tips
-
Reagent reservoirs
The high surface-area-to-volume ratio in microplates makes them particularly problematic, as more surface is available for the drug to adsorb to.[1]
Q3: Is glass a safer alternative to plastic for working with Nilvadipine?
Yes, in most cases. Borosilicate glass is significantly more hydrophilic than PP or PS. Because of this, it has a much lower propensity for adsorbing lipophilic compounds like Nilvadipine.[1] For preparing stock solutions or running control experiments where plastic is not required, always default to using borosilicate glass vials or tubes to establish a reliable baseline concentration.
Q4: What about commercially available "low-binding" microplates and tubes? Are they effective?
Low-binding plastics are surface-treated to be more hydrophilic, which can reduce the hydrophobic interactions that drive NSB.[4] While they often perform better than standard plastics, their effectiveness is not guaranteed for every compound. Some surface treatments that are designed to repel proteins might not be as effective for small molecules. It is crucial to empirically validate the performance of low-binding ware with Nilvadipine using a recovery experiment (described in Part 2) before relying on it for critical assays.
Q5: How can I quickly reduce adsorption without changing my labware or core protocol?
The most direct method is to modify your buffer or solvent by adding a low concentration of a non-ionic surfactant.[7] Adding Tween-20 (Polysorbate 20) or Triton X-100 to your aqueous solution at a concentration of 0.01% to 0.1% can dramatically reduce Nilvadipine adsorption.[8][9] These surfactants disrupt hydrophobic interactions and can compete with the drug for binding sites on the plastic, keeping more Nilvadipine in your solution.[10][11]
Part 2: Troubleshooting Guide: Quantifying and Solving Adsorption Issues
If the FAQs suggest you have an adsorption problem, this section provides a systematic approach to confirming the issue and implementing a robust solution.
The Core Problem: Hydrophobic Interactions
The primary driver of Nilvadipine loss is the interaction between the hydrophobic drug molecule and the non-polar surface of the plastic. This process minimizes the unfavorable interaction of the drug with the aqueous solvent.
Step 1: Diagnose and Quantify the Problem — The Recovery Experiment
Before you can solve the problem, you must measure its magnitude. A simple recovery experiment will quantify how much Nilvadipine is being lost to the surfaces of your specific labware.
Experimental Goal:
To compare the concentration of a Nilvadipine solution after incubation in various plastic containers versus a non-adsorptive control (borosilicate glass).
Core Protocol Overview:
-
Prepare a Standard: Prepare a working solution of Nilvadipine in your experimental buffer (e.g., 1 µM). Use a borosilicate glass volumetric flask.
-
Aliquot: Distribute the solution into the containers you wish to test (e.g., polypropylene microcentrifuge tubes, polystyrene 96-well plate) and a borosilicate glass vial (this is your control).
-
Incubate: Let the containers sit under your typical experimental conditions (time, temperature).
-
Analyze: Collect the supernatant from each container and measure the Nilvadipine concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculate Loss: Compare the concentration in the plasticware to the concentration in the glass control.
A detailed, step-by-step protocol for this crucial experiment is provided in Part 3 .
Step 2: Implement Solutions — A Tiered Approach
Based on your recovery experiment results, use the following tiered strategies to mitigate adsorption.
Tier 1: Simple & High-Impact Solutions
These are the most common and effective fixes for NSB.
-
Strategy 1A: Select Appropriate Labware The simplest solution is often to switch to a material that does not cause adsorption.
Material Adsorption Risk for Nilvadipine Recommended Use Borosilicate Glass Very Low Gold standard. Ideal for stock solutions, standards, and controls. Polypropylene (PP) High Common, but significant adsorption is expected. Requires mitigation. Polystyrene (PS) Very High Often shows greater adsorption than PP for hydrophobic drugs.[4][5] Avoid if possible. Low-Binding Plastics Low to Moderate Good alternative to standard plastics, but requires validation for your specific compound. -
Strategy 1B: Modify Your Assay Buffer If you must use plasticware, adding a blocking agent to your buffer is highly effective.
-
Add a Non-Ionic Surfactant: As mentioned in the FAQs, this is a powerful technique. Surfactants like Tween-20 form micelles at higher concentrations and coat surfaces at lower concentrations, preventing the drug from binding.[8][12] A starting concentration of 0.05% Tween-20 is recommended.
-
Add a Blocking Protein: For cell-based assays where surfactants may be undesirable, pre-coating the labware with a benign protein like Bovine Serum Albumin (BSA) can be effective.[9][13] BSA will adsorb to the plastic, effectively blocking the sites where Nilvadipine would otherwise bind. A typical blocking solution is 1% BSA in PBS.
-
Tier 2: Advanced & System-Specific Solutions
These methods can also work but may have a higher risk of interfering with your assay's biology or chemistry.
-
Adjust Buffer pH: Altering the pH can change the charge state of your compound or the plastic surface, which can influence ionic interactions that contribute to binding.[14] However, Nilvadipine is neutral, so this is less likely to be effective than for charged molecules.
-
Include an Organic Co-Solvent: Adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous buffer can increase the solubility of Nilvadipine and reduce its tendency to adsorb.[4] This is often incompatible with cell-based assays and can complicate analytical measurements.
Experimental Workflow for Mitigating Adsorption
Use this decision tree to guide your troubleshooting process.
Caption: Decision workflow for troubleshooting Nilvadipine adsorption.
Part 3: Protocols & Data Summaries
Protocol 1: Quantifying Nilvadipine Adsorption to a 96-Well Plate
Objective: To determine the percentage of Nilvadipine lost to the surface of a standard polystyrene 96-well plate compared to a borosilicate glass control.
Materials:
-
Nilvadipine powder
-
DMSO (for stock solution)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Borosilicate glass vials (e.g., HPLC vials)
-
Polystyrene 96-well plate
-
Validated analytical method (e.g., HPLC-UV)
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of Nilvadipine in 100% DMSO.
-
Working Solution: Prepare a 2 µM intermediate solution in assay buffer in a borosilicate glass volumetric flask. From this, prepare a final 1 µM working solution, also in a glass flask. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.
-
Control Sample (T=0): Immediately take an aliquot of the final working solution and analyze it. This is your theoretical 100% concentration reference.
-
Incubation Setup:
-
Glass Control: Add 200 µL of the working solution to three separate borosilicate glass vials.
-
Test Plate: Add 200 µL of the working solution to at least six wells of the polystyrene 96-well plate.
-
-
Incubation: Seal the plate and vials and incubate them under your standard assay conditions (e.g., 2 hours at 37°C).
-
Sample Collection: After incubation, carefully collect the entire volume from the glass vials and from each well of the test plate. Be sure not to scrape the sides of the wells.
-
Analysis: Analyze the Nilvadipine concentration in all samples using your validated method.
-
Calculation:
-
Calculate the average concentration from the glass vials (C_glass).
-
Calculate the average concentration from the plate wells (C_plate).
-
Percent Recovery = (C_plate / C_glass) * 100
-
Percent Adsorbed = 100 - Percent Recovery
-
Table 1: Example Recovery Data for a Lipophilic Compound
The following table presents hypothetical but realistic data for a recovery experiment, illustrating the powerful effect of changing labware or using a surfactant.
| Condition | Mean Concentration (µM) | % Recovery (vs. Glass) | % Adsorbed |
| T=0 Reference | 1.02 | 100% (Baseline) | 0% |
| Borosilicate Glass (Control) | 0.99 | 100% | 0% |
| Polypropylene Tube | 0.65 | 65.7% | 34.3% |
| Polystyrene 96-Well Plate | 0.41 | 41.4% | 58.6% |
| Polystyrene Plate + 0.05% Tween-20 | 0.95 | 96.0% | 4.0% |
References
-
Cui, Y., & STATHOPOULOS, G. T. (2012). The effect of surfactant on drug-plastic sorption phenomenon in solution. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD Technical Resources. Available at: [Link]
-
Bitesize Bio. (2021). Are Proteins Adsorbing to Your Labware? Bitesize Bio. Available at: [Link]
-
Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Available at: [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]
-
Hirasawa, N., et al. (2003). Physicochemical characterization and drug release studies of nilvadipine solid dispersions using water-insoluble polymer as a carrier. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Zdziennicka, A., et al. (2017). Effect of Polysorbates on Solids Wettability and Their Adsorption Properties. Molecules. Available at: [Link]
-
L-S.M. Qi, et al. (2011). A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension. Available at: [Link]
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Lin, S. C., et al. (1993). Effects of Tween 20 on the desorption of proteins from polymer surfaces. Journal of Biomedical Materials Research. Available at: [Link]
-
Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Dixit, N., et al. (2014). The effect of Tween(R) 20 on silicone oil-fusion protein interactions. Journal of Pharmaceutical Sciences. Available at: [Link]
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Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nilvadipine. PubChem Compound Summary for CID 4494. Available at: [Link]
-
Junker, A., et al. (2013). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Journal of Pharmaceutical Sciences. Available at: [Link]
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Gaier, W., et al. (2012). The importance of using the optimal plastic and glassware in studies involving peptides. Peptides. Available at: [Link]
-
Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE. Available at: [Link]
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- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Niguldipine Hydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center for optimizing Niguldipine hydrochloride in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during experimental setup. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is Niguldipine hydrochloride and what are its primary molecular targets?
A: Niguldipine hydrochloride is a chiral 1,4-dihydropyridine derivative.[1][2] It functions as a potent L-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[2][3][4][5][6][7] This dual activity makes it a subject of interest in cardiovascular and neurological research.[7][8] The compound's effects are stereoselective; the (+)-enantiomer shows significantly higher affinity for L-type calcium channels, while the (-)-enantiomer is more effective at increasing cytoplasmic free Ca2+ concentration in thymocytes.[1][9][10]
Q2: I'm starting a new experiment. What is a good initial concentration range to test for Niguldipine hydrochloride?
A: For a novel compound or a new cell line, it is crucial to start with a broad concentration range to determine the effective dose. A common starting point for in vitro pharmacological studies is to test a wide range, spanning several orders of magnitude, for instance from 10 nM to 100 µM.[11]
Based on its known potency, a more targeted initial range-finding study for Niguldipine could be from 10 nM to 10 µM . This range encompasses its high-affinity binding to α1A-adrenoceptors (Ki = 0.16 nM) and its IC50 values for L- and T-type Ca2+ channels (0.4 µM and 0.9 µM, respectively).[3]
Q3: How do I prepare a stock solution of Niguldipine hydrochloride? It seems to have poor water solubility.
A: You are correct; like many dihydropyridines, Niguldipine hydrochloride has limited aqueous solubility.[12][13] The recommended solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (DMSO) .[3][12] It is also soluble in DMF (30 mg/mL) and Ethanol (10 mg/mL).[3]
Crucial Consideration: When preparing your working dilutions in cell culture media, ensure the final concentration of DMSO is kept low, typically below 0.5% , to prevent solvent-induced cytotoxicity.[12] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.[12]
Q4: My cells are dying even at low concentrations of Niguldipine. What could be the cause?
A: Unintended cytotoxicity can arise from several factors. Here's a troubleshooting workflow:
-
Re-evaluate Cytotoxicity with a Proper Assay: Standard viability assays like MTT measure metabolic activity and can be confounded by drugs that affect mitochondrial function.[14] Consider using a dye-based assay that measures membrane integrity (e.g., Trypan Blue or a fluorescence-based live/dead stain) to confirm cell death.
-
Check Solvent Toxicity: As mentioned, ensure your final DMSO concentration is non-toxic to your specific cell line. Run a dose-response curve for DMSO alone to determine its IC50.
-
Light Sensitivity: Dihydropyridine compounds are notoriously light-sensitive.[12] Exposure to light can lead to the formation of cytotoxic degradation products. Always prepare and store Niguldipine solutions in amber vials or wrapped in foil and minimize light exposure during your experiments.[12]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to calcium channel blockers.[15] Your cell line might be particularly dependent on the calcium or adrenergic signaling pathways that Niguldipine inhibits.
Q5: I'm not observing any effect. Should I just increase the concentration?
A: Not necessarily. Simply increasing the concentration can lead to off-target effects and cytotoxicity, complicating data interpretation.[15] Before escalating the dose, consider the following:
-
Insufficient Incubation Time: The drug may require a longer incubation period to exert its effects. A time-course experiment is recommended to find the optimal treatment duration.[15]
-
Drug Stability: Niguldipine hydrochloride solutions should be prepared fresh for each experiment to ensure potency.[12]
-
Assay Sensitivity: Your experimental endpoint might not be sensitive enough to detect subtle changes. Ensure your assay is validated and optimized for your specific cell type and target.
-
Re-evaluate the Effective Range: If a broad-range screen showed no effect, it's possible the effective concentration is higher than tested. In this case, a carefully planned dose-escalation study is warranted, keeping a close watch on cytotoxicity.[12]
Experimental Design & Protocols
A systematic approach is essential for determining the optimal, non-toxic concentration of Niguldipine hydrochloride for your specific in vitro model.
Workflow for Optimizing Niguldipine Concentration
This workflow provides a logical progression from initial range-finding to determining the precise concentration for your mechanistic studies.
Caption: Workflow for optimizing Niguldipine concentration.
Protocol 1: Determining the IC50 using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the concentration-dependent cytotoxicity of Niguldipine hydrochloride.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X stock of your Niguldipine hydrochloride serial dilutions in culture medium. A common approach is to use half-log dilutions over a wide range (e.g., 1 nM to 100 µM) for the initial screen.[11]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium. Then add 100 µL of your 2X Niguldipine dilutions to the appropriate wells. Remember to include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent viability against the log of the Niguldipine concentration and use non-linear regression to determine the IC50 value.[16]
-
Data Summary Table
The following table summarizes the known potencies of Niguldipine, which can help guide the selection of a starting concentration range.
| Target | Parameter | Value | Notes | Reference |
| α1A-Adrenoceptor | Ki | 0.16 nM | Potent and selective antagonism. | [3] |
| L-type Ca2+ Channel | IC50 | 0.4 µM | Blocks voltage-operated calcium currents. | [3][17] |
| T-type Ca2+ Channel | IC50 | 0.9 µM | Less potent block compared to L-type. | [3] |
Advanced Troubleshooting
Problem: Inconsistent results between experiments.
-
Possible Cause: Degradation of the compound.
-
Possible Cause: Cell passage number.
-
Solution: High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells and plates.
-
Mechanism of Action Diagram
Understanding Niguldipine's dual mechanism is key to designing relevant experiments and interpreting results.
Caption: Dual mechanism of action of Niguldipine hydrochloride.
By applying these structured methodologies and understanding the underlying pharmacology, you can confidently optimize the concentration of Niguldipine hydrochloride for your in vitro experiments, leading to reliable and publishable data.
References
-
Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. doi: 10.1016/0922-4106(89)90004-7. Retrieved from [Link]
-
Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Niguldipine (hydrochloride) - Cayman Chemical. Retrieved from [Link]
-
Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967. Retrieved from [Link]
-
Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]
-
Annunziata, F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3435-3440. Retrieved from [Link]
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Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1990). Solubilization of nicardipine hydrochloride via complexation and salt formation. Journal of Pharmaceutical Sciences, 79(6), 532-534. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem Compound Database. Retrieved from [Link]
-
Perego, P., et al. (2018). Basic experimental design for the conduct of in vitro chemosensitivity assays. Cancer Chemotherapy and Pharmacology, 81(3), 431-440. Retrieved from [Link]
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Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(4), 1355-1356. Retrieved from [Link]
-
ResearchGate. (n.d.). Niguldipine. Retrieved from [Link]
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Gnad, A., et al. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 39(7), 1215-1221. Retrieved from [Link]
-
ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
-
Lindmark, B., et al. (2021). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 14(4), 1229–1238. Retrieved from [Link]
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Belz, G. G., et al. (1991). Differential effects of two dihydropyridine calcium antagonists in humans. Clinical Pharmacology & Therapeutics, 50(5 Pt 1), 584-590. Retrieved from [Link]
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Alandag, C., Karaman, E., & Yuce, E. (2022). Anticancer Activity of Calcium Channel Blockers in Colon Cancer Cell Culture. Medical Science and Discovery, 9(10), 556-559. Retrieved from [Link]
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Grokipedia. (n.d.). Niguldipine. Retrieved from [Link]
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IonOptix. (n.d.). Calcium & Contractility Best Practices. Retrieved from [Link]
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Smith, S. F., et al. (2023). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. Cancers, 15(5), 1593. Retrieved from [Link]
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Ganesan, K., et al. (2021). Calcium channel blockers lercanidipine and amlodipine inhibit YY1/ERK/TGF-β mediated transcription and sensitize the gastric cancer cells to doxorubicin. Toxicology in Vitro, 74, 105152. Retrieved from [Link]
-
Sassen, L. M., et al. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung, 39(1), 10-16. Retrieved from [Link]
-
ResearchGate. (2014). How to extrapolate result from in vitro (ug/mL) to in vivo?. Retrieved from [Link]
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Schirris, T. J. J., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 582. Retrieved from [Link]
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Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(4), 1355–1356. Retrieved from [Link]
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Gordon, A. N., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 27(23), 8219. Retrieved from [Link]
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Law, A. M., et al. (2023). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 13(1), 1989. Retrieved from [Link]
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Petru, A., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 629. Retrieved from [Link]
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ResearchGate. (2015). How do I calculate from in vivo or patient drug concentration the corresponding in vitro drug concentration?. Retrieved from [Link]
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- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Niguldipine Hydrochloride Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing Niguldipine hydrochloride in electrophysiology experiments. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and preventing common artifacts. Our approach moves beyond simple checklists to explain the causal mechanisms behind these issues, empowering you to generate clean, reliable, and publishable data.
Section 1: Foundational Knowledge - Niguldipine Hydrochloride & Vehicle Considerations
Before troubleshooting the rig, it's critical to ensure the primary reagent is not the source of the artifact. Niguldipine, a dihydropyridine calcium channel blocker, has specific properties that demand careful handling.[1][2][3]
Question: My baseline is unstable only after perfusing my Niguldipine solution. What could be the cause?
Answer: This issue often points to problems with the drug solution itself, specifically the vehicle (solvent) or degradation of the compound.
-
Vehicle Effects (DMSO): Niguldipine hydrochloride is poorly soluble in water and is typically dissolved in dimethyl sulfoxide (DMSO). While an indispensable solvent, DMSO is not biologically inert and can introduce significant artifacts if used improperly.
-
Causality: At concentrations above a certain threshold, DMSO can directly affect neuronal excitability and membrane properties.[4][5][6][7] Studies have shown that while concentrations up to 50% may not have acute effects in certain in vivo preparations, much lower concentrations (<1%) have been reported to affect neuronal excitability in vitro.[6] The solvent molecules can also alter the local environment of the ion channel, affecting ion transport.[8][9][10][11]
-
Troubleshooting Protocol:
-
Verify DMSO Concentration: Calculate the final concentration of DMSO in your bath solution. It is best practice to keep this concentration well below 0.5%, and ideally at or below 0.1%.
-
Run a Vehicle Control: Always perform a control experiment where you perfuse the bath with a solution containing the same final concentration of DMSO, but without Niguldipine. If you observe the same baseline instability, the DMSO concentration is the culprit.
-
Optimize Stock Concentration: To achieve a low final DMSO concentration, you may need to use a higher stock concentration of Niguldipine. However, be mindful of the solubility limits to prevent precipitation.
-
-
-
Compound Precipitation: If the stock solution is not fully dissolved or if Niguldipine precipitates out of the working solution upon dilution in the aqueous bath buffer, these microscopic particles can cause artifacts.
-
Causality: Precipitate can physically interact with the patch pipette tip, altering its resistance, or with the cell membrane itself, causing mechanical stress and unstable recordings.[12]
-
Troubleshooting Protocol:
-
Visual Inspection: Hold your stock and working solutions up to a light source. Look for any signs of cloudiness or particulate matter.
-
Sonication: Briefly sonicate your stock solution upon preparation to ensure complete dissolution.[13]
-
Filtration: Filter your final working solution through a 0.2 µm syringe filter immediately before use.
-
-
-
Photosensitivity and Degradation: Dihydropyridines, including Niguldipine and the related compound Nifedipine, are notoriously sensitive to light (UV and visible).[14][15][16][17][18]
-
Causality: Photodegradation results in the oxidation of the dihydropyridine ring, creating new compounds that have lost their pharmacological activity and may have unknown off-target effects, potentially contributing to recording instability.[15][17]
-
Troubleshooting Protocol:
-
Protect from Light: Prepare all solutions under low-light conditions. Wrap stock solution vials in aluminum foil and store them in the dark.
-
Use Amber or Foil-Wrapped Reservoirs: During perfusion, protect the drug-containing solution from ambient and microscope light.
-
Fresh Preparations: Prepare working solutions fresh for each experiment. Do not use solutions that have been sitting at room temperature, exposed to light, for extended periods.
-
-
Data Summary Table 1: Niguldipine Hydrochloride Properties & Handling
| Property | Specification | Rationale & Best Practice |
| Primary Targets | L-type and T-type Ca²⁺ channels.[1][2] | Be aware of potential effects on multiple channel types. |
| Secondary Targets | Can also modulate certain K⁺ currents.[1] | This can complicate data interpretation if not accounted for. |
| Recommended Solvent | DMSO | Ensure final bath concentration is <0.5%, ideally ≤0.1%.[4][6] |
| Photosensitivity | High. Degrades in UV and visible light.[14][17] | Always protect solutions from light using foil or amber containers. |
| Solution Stability | Prone to precipitation and degradation. | Prepare solutions fresh daily and filter before use. |
Section 2: General Electrophysiological Artifacts
These are common issues in any electrophysiology experiment but can be exacerbated by the addition of pharmacological agents.
Question: I'm seeing a significant 50/60 Hz hum in my recording. How do I eliminate it?
Answer: This sinusoidal noise is almost always due to interference from AC-powered electrical equipment and improper grounding.
-
Causality: A "ground loop" occurs when there are multiple paths to electrical ground in your setup.[19] These paths can have slightly different electrical potentials, causing a small current to flow, which is picked up by your highly sensitive amplifier as 50/60 Hz noise.[19][20]
-
Troubleshooting Protocol: The key is to systematically identify and eliminate sources of electrical interference and establish a single, common ground point.
-
Isolate the Rig: Turn off all non-essential equipment near the rig (monitors, centrifuges, light sources, manipulators, cameras).[21] If the noise disappears, turn them back on one by one to find the culprit.
-
Check Grounding Scheme: Implement a "star grounding" configuration where all equipment grounds are connected to a single point, which is then connected to the amplifier's ground.[19] Avoid "daisy-chaining" grounds.[19]
-
Faraday Cage: Ensure your Faraday cage is properly sealed and grounded to the common ground point.[22][23]
-
Perfusion System: Check if the perfusion system is introducing noise. Temporarily stopping the perfusion can help identify it as a source.[21]
-
Software Filtering: As a last resort, use a 50/60 Hz notch filter in your acquisition software. However, this is not a substitute for proper hardware troubleshooting as it can distort your signal.[22]
-
Diagram: Systematic Noise Troubleshooting Workflow
This diagram outlines a logical flow for identifying the source of electrical noise.
Caption: A logical workflow for troubleshooting electrical noise.
Question: My recording shows a slow, steady drift in the baseline current. What causes this?
Answer: Baseline drift is typically caused by instability at the pipette-cell interface or with the electrodes.
-
Causality:
-
Seal Instability: The giga-ohm seal between the pipette and cell membrane is not static. A seal that is "creeping" or slowly losing resistance will manifest as a slow drift in holding current. This can be exacerbated by mechanical instability or poor cell health.
-
Electrode Drift: The Ag/AgCl reference and pellet electrodes can have unstable junction potentials if not properly prepared or maintained. This results in a drifting voltage offset.
-
Temperature/Ionic Fluctuation: Changes in the bath temperature or ionic concentration (e.g., due to evaporation) can alter channel activity and junction potentials, causing drift.
-
-
Troubleshooting Protocol:
-
Monitor Seal Resistance: Before and after adding Niguldipine, check the seal resistance. A significant drop indicates an unstable seal.
-
Re-chloriding Electrodes: Bleach and re-chloride your Ag/AgCl wires and reference pellet regularly.
-
Allow for Equilibration: Let the slice and recording chamber equilibrate to a stable temperature before starting to record. Ensure the bath level is constant.
-
Pipette Holder Hygiene: The pipette holder can be a source of noise and drift.[21] Disassemble and clean it regularly with ethanol, followed by a thorough rinse with deionized water, and allow it to dry completely.[21]
-
Data Summary Table 2: Common Artifact Signatures & Primary Causes
| Artifact Signature | Description | Common Causes | Primary Troubleshooting Step |
| 50/60 Hz Hum | Persistent, sinusoidal noise. | Ground loops, unshielded power cables, fluorescent lights.[19][20][22] | Establish a single-point ("star") ground.[19] |
| High-Frequency Noise | "Fuzzy" or thickened baseline. | Poorly shielded headstage, fluid in pipette holder, bad pipette.[23] | Clean and dry the pipette holder and headstage connection.[21] |
| Baseline Drift | Slow, monotonic change in holding current. | Unstable seal, electrode potential drift, temperature changes. | Check seal resistance; re-chloride electrodes. |
| Step-like Jumps | Sudden, discrete shifts in the baseline. | Mechanical vibration, precipitate hitting pipette, unstable perfusion. | Check for vibrations on the air table; filter drug solution. |
Section 3: Best Practices & Protocols
Preventing artifacts is always more efficient than troubleshooting them. Following rigorous protocols for solution preparation and rig maintenance is paramount.
Protocol: Preparation of Light-Sensitive Niguldipine Hydrochloride Solution
This protocol is designed to minimize degradation and precipitation.
-
Environment: Work under subdued, indirect lighting. Avoid direct overhead fluorescent lights.
-
Stock Solution (e.g., 10 mM):
-
Weigh the required amount of Niguldipine hydrochloride powder.
-
Dissolve in 100% DMSO.
-
Vortex thoroughly and briefly sonicate (30-60 seconds) to ensure complete dissolution.
-
Aliquot into small-volume, light-proof tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Store at -20°C.
-
-
Working Solution (e.g., 10 µM):
-
Thaw one aliquot of the stock solution immediately before the experiment.
-
Dilute the stock solution into your external recording buffer to the final desired concentration. Ensure the final DMSO concentration is minimal (e.g., for a 10 µM final from a 10 mM stock, the dilution is 1:1000, resulting in 0.1% DMSO).
-
Vortex the working solution gently.
-
Draw the solution into a syringe and pass it through a 0.2 µm filter to remove any micro-precipitates.
-
-
Application:
-
Use the filtered solution immediately.
-
Protect the solution reservoir from light using aluminum foil.
-
Diagram: Artifact-Free Drug Solution Preparation
Caption: Protocol for preparing stable Niguldipine solutions.
By understanding the properties of Niguldipine hydrochloride and adhering to systematic troubleshooting and preparation protocols, you can effectively eliminate artifacts and ensure the integrity of your electrophysiological data.
References
-
Plexon. (2021, June 28). Causes of Noise in Electrophysiological Recordings. [Link]
-
Scientifica. (2016, September 21). LabHacks: How to reduce the noise around your electrophysiology rig. [Link]
-
LabX. (n.d.). Signal Amplification and Noise Reduction in Electrophysiology Data. Retrieved January 12, 2026, from [Link]
-
GitHub. (n.d.). electrophysiology/source/troubleshooting.rst at master. Retrieved January 12, 2026, from [Link]
-
A-M Systems. (n.d.). How to Deal With Noise in Electrophysiology Rigs. Retrieved January 12, 2026, from [Link]
-
Spanoghe, J., et al. (2025). Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice. IBRO Neuroscience Reports, 18. [Link]
-
Ghent University Academic Bibliography. (2025). Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice. [Link]
-
Klieber, H. G., & Loirand, G. (1991). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv : European journal of physiology, 418(4), 319–327. [Link]
-
Spanoghe, J., et al. (2025). Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice. IBRO Neuroscience Reports, 18. [Link]
-
Loirand, G., & Klieber, H. G. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv : European journal of physiology, 420(3-4), 410–412. [Link]
-
Boer, H. R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]
-
Lues, I., et al. (1988). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung, 38(3), 335–341. [Link]
-
ResearchGate. (2016). Photo-degradation of nifedipine by UV and visible. [Link]
-
Ioele, G., et al. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1. [Link]
-
MDPI. (2022). Complex Spectroscopy Studies of Nifedipine Photodegradation. [Link]
-
Felix, V., et al. (1999). Patch-clamp-induced perturbations of activity in somatotropes. Cellular Physiology and Biochemistry, 9(1), 11–23. [Link]
-
Ioele, G., et al. (2011). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Current drug delivery, 8(4), 434–444. [Link]
-
Horn, R., & Marty, A. (1988). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Enzymology, 152, 515–534. [Link]
-
ResearchGate. (2016). How to prepare internal solution for patch clamp?. [Link]
-
Scientifica. (2019, January 28). #LabHacks: Tips for improving your electrophysiology experiments. [Link]
-
Fischer, M., et al. (1994). Solvent effects in ionic transport through transmembrane protein channels. Biophysical journal, 66(1), 129–135. [Link]
-
ACS Publications. (2022). The Interplay of Solvation and Polarization Effects on Ion Pairing in Nanoconfined Electrolytes. Nano Letters, 22(19), 7958–7965. [Link]
-
AIP Publishing. (2017). Ionic solvation and solvent-solvent interaction effects on the charge and potential distributions in electric double layers. The Journal of Chemical Physics, 147(21), 214704. [Link]
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- 2. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of niguldipine, a new dihydropyridine calcium antagonist, on regional blood flow, cardiac performance and myocardial metabolism in anaesthetized open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.be [researchportal.be]
- 6. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice [biblio.ugent.be]
- 8. Solvent effects in ionic transport through transmembrane protein channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Solvent effects on ion-receptor interactions in the presence of an external electric field. | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Patch-clamp-induced perturbations of [Ca(2+)](i) activity in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
Technical Support Center: Mitigating Off-Target Effects of Niguldipine Hydrochloride in Cellular Assays
Prepared by: Senior Application Scientist, Advanced Cellular Assays Division
Welcome to the technical support center for Niguldipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for mitigating the off-target effects of this compound in your cellular assays. As a potent dihydropyridine, Niguldipine's polypharmacology presents both opportunities and challenges. Our goal is to equip you with the knowledge and protocols to dissect its on-target versus off-target activities, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of Niguldipine hydrochloride.
Q1: What is the primary, on-target mechanism of action for Niguldipine hydrochloride?
A1: Niguldipine hydrochloride is a 1,4-dihydropyridine derivative that primarily functions as a potent L-type voltage-gated calcium channel (Cav) blocker.[1][2][3] This action prevents the influx of calcium ions into cells, leading to smooth muscle relaxation and vasodilation, which is the basis for its antihypertensive properties.[4][5][6]
Q2: What are the principal known off-target effects of Niguldipine hydrochloride?
A2: The most significant and well-characterized off-target activity of Niguldipine is its potent antagonism of the α1A-adrenergic receptor.[3][7][8][9][] In fact, its affinity for the α1A-adrenoceptor can be even higher than for its intended L-type calcium channel target in some tissues.[7][11] Additionally, studies have shown that Niguldipine can modulate potassium currents, specifically by activating Ca²⁺-activated maxi K-channels, which contributes to its vasodilatory effect.[1][2] It has also been reported to block T-type calcium channels, though with lower potency than L-type channels.[3]
Q3: I'm observing a cellular phenotype that isn't consistent with L-type calcium channel blockade. What could be the cause?
A3: This is a classic indicator of a dominant off-target effect. Given Niguldipine's high affinity for the α1A-adrenoceptor, your observed phenotype could be driven by the inhibition of adrenergic signaling rather than calcium influx.[7][11] This is especially likely in cell types that express high levels of α1A-adrenoceptors, such as certain neuronal or vascular smooth muscle cells. The troubleshooting guides below provide a systematic approach to deconvolve these effects.
Q4: My cells are showing high levels of cytotoxicity, even at concentrations where I expect to see a specific pharmacological effect. Why is this happening?
A4: High cytotoxicity can arise from several factors. Firstly, non-specific or off-target interactions can trigger cell death pathways.[12] Secondly, the solvent used to dissolve Niguldipine, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[13] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line and to always include a vehicle control (media with the same final DMSO concentration) to differentiate between compound- and solvent-induced toxicity.[13]
Q5: What is the recommended solvent for preparing Niguldipine hydrochloride stock solutions?
A5: Niguldipine hydrochloride has poor water solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (DMSO).[3][13] For cellular experiments, it is imperative to ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[13]
Understanding the Pharmacology of Niguldipine
A clear understanding of Niguldipine's binding profile is the first step in designing robust experiments. The compound exhibits high affinity for both its intended target and a key off-target receptor.
Pharmacological Profile Summary
| Target | Subtype | Action | Affinity (Ki / IC50) | Reference |
| On-Target | L-type Ca²⁺ Channel | Blocker / Antagonist | ~0.4 µM (IC50) | [3] |
| Off-Target | α1A-Adrenoceptor | Antagonist | ~0.16 nM (Ki) | [3] |
| Off-Target | T-type Ca²⁺ Channel | Blocker / Antagonist | ~0.9 µM (IC50) | [3] |
| Off-Target | K⁺ Channel | Agonist (Ca²⁺-activated) | >10 nM (Effective Conc.) | [2] |
Note: Affinity values can vary depending on the tissue and assay conditions.[7]
Key Signaling Pathways
The diagram below illustrates the dual signaling pathways affected by Niguldipine, which can lead to confounding results if not properly controlled.
Caption: Experimental workflow for Western Blot-based CETSA.
Detailed Protocol: Western Blot-based CETSA
Objective: To determine if Niguldipine hydrochloride binds to and thermally stabilizes its intended L-type calcium channel target in a cellular environment.
Materials:
-
Your cell line of interest, cultured to ~80-90% confluency.
-
Niguldipine hydrochloride stock solution (in DMSO).
-
Vehicle (DMSO).
-
PBS (Phosphate-Buffered Saline), ice-cold.
-
Lysis Buffer with protease and phosphatase inhibitors (e.g., RIPA buffer).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler with a gradient function.
-
Centrifuge capable of >20,000 x g at 4°C.
-
Standard SDS-PAGE and Western Blotting equipment.
-
Primary antibody specific to your L-type calcium channel subunit of interest (e.g., anti-CACNA1C).
-
Secondary HRP-conjugated antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: a. Treat cultured cells with the desired concentration of Niguldipine hydrochloride (e.g., 10 µM) or an equivalent volume of vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvest and Lysis: a. Wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping into a minimal volume of ice-cold Lysis Buffer containing inhibitors. c. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) to ensure cell rupture without excessive heating. d. Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (this is your cell lysate).
-
Heating Step: a. Aliquot the cell lysate from each condition (Vehicle and Niguldipine-treated) into separate PCR tubes for each temperature point. A typical temperature gradient ranges from 40°C to 70°C in 2-4°C increments. b. Place the tubes in a thermal cycler and heat them at the designated temperatures for 3 minutes. c. Immediately cool the tubes on ice for 3 minutes.
-
Separation of Soluble and Precipitated Fractions: a. Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins. b. Carefully collect the supernatant from each tube. This fraction contains the soluble proteins that remained folded at that temperature.
-
Analysis by Western Blot: a. Determine the protein concentration of the soluble fractions. b. Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel. c. Perform standard Western Blotting using the primary antibody against your target protein (e.g., CACNA1C). d. Detect with the appropriate HRP-conjugated secondary antibody and ECL substrate.
-
Data Analysis and Interpretation: a. Quantify the band intensity for each lane using densitometry software (e.g., ImageJ). b. For each condition (Vehicle and Niguldipine), plot the relative band intensity (normalized to the lowest temperature point) against the temperature. c. Expected Outcome: If Niguldipine binds to the target protein, the melt curve for the Niguldipine-treated samples will show a rightward shift compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement in the cellular milieu.
[14]By systematically applying these troubleshooting strategies and validation assays, you can confidently dissect the complex pharmacology of Niguldipine hydrochloride, leading to more robust, reproducible, and accurately interpreted results in your cellular assays.
References
-
Cleveland Clinic. (n.d.). Calcium Channel Blockers. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. Retrieved from [Link]
-
Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. Retrieved from [Link]
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ScienceDaily. (2016). Calcium channel blockers caught in the act at atomic level. Retrieved from [Link]
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Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. Retrieved from [Link]
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Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967. Retrieved from [Link]
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Medical News Today. (n.d.). Calcium channel blockers: Types, uses, and side effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem. Retrieved from [Link]
-
Knorr, A., & Stenzel, W. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung, 39(2), 167-171. Retrieved from [Link]
-
Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]
-
British Heart Foundation. (n.d.). Drug cabinet: Calcium channel blockers. Retrieved from [Link]
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MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency? Retrieved from [Link]
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Mayo Clinic. (n.d.). Calcium channel blockers. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Niguldipine hydrochloride. PubChem. Retrieved from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Retrieved from [Link]
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Han, C., & Minneman, K. P. (1994). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics, 268(3), 1433–1441. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Trends in Pharmacological Sciences, 42(8), 634-648. Retrieved from [Link]
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ResearchGate. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]
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BindingDB. (n.d.). Niguldipine. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
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Kleinbloesem, C. H., van Harten, J., Kuntze, C., & Breimer, D. D. (1988). Differential effects of two dihydropyridine calcium antagonists in humans. Journal of Cardiovascular Pharmacology, 12(Suppl 4), S6-S9. Retrieved from [Link]
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ResearchGate. (n.d.). Niguldipine. Retrieved from [Link]
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Knorr, A. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 12(Suppl 4), S1-S5. Retrieved from [Link]
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Connected Papers. (n.d.). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of α1-adrenoceptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. Retrieved from [Link]
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Technical Support Center: Enhancing Niguldipine Bioavailability for In Vivo Research
Document ID: TSC-NIG-26-01
Version: 1.0
Last Updated: January 13, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Niguldipine in their in vivo studies. As an experimental dihydropyridine calcium channel blocker, Niguldipine's potential is often hindered by its inherent physicochemical properties.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, improve formulation strategies, and ensure robust and reliable experimental outcomes. Our approach is grounded in established scientific principles and field-proven insights to empower your research.
Part 1: Understanding the Bioavailability Challenge with Niguldipine
Before troubleshooting, it's crucial to understand the underlying reasons for Niguldipine's poor in vivo performance. Its low oral bioavailability, reported to be as low as 3-5%, is not an anomaly but a direct consequence of its molecular characteristics.[3]
Q1: What are the primary factors limiting the oral bioavailability of Niguldipine?
A1: The primary factors are twofold, stemming from its classification as a likely Biopharmaceutics Classification System (BCS) Class II compound:
-
Poor Aqueous Solubility: Niguldipine is a lipophilic molecule with low water solubility.[4] Like other dihydropyridines such as nifedipine, it is practically insoluble in water.[5] This low solubility leads to a slow dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[6]
-
Extensive First-Pass Metabolism: Niguldipine is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This enzyme is highly expressed in both the liver and the intestinal wall, leading to significant metabolism of the drug before it can reach systemic circulation. This phenomenon, known as the first-pass effect, drastically reduces the amount of active drug available. This is a common metabolic pathway for dihydropyridine calcium channel blockers.[7][8]
-
P-glycoprotein (P-gp) Efflux: Niguldipine has been identified as a substrate for P-glycoprotein, an efflux transporter in the intestinal epithelium.[1] P-gp actively pumps the drug back into the GI lumen after it has been absorbed, further decreasing its net absorption.
The interplay of these factors creates a significant barrier to achieving therapeutic plasma concentrations of Niguldipine after oral administration.
Caption: Key Barriers to Niguldipine's Oral Bioavailability.
Part 2: Formulation Strategies & Troubleshooting
Addressing the challenges of low solubility and extensive metabolism requires advanced formulation strategies. This section provides a Q&A guide to common and effective approaches.
FAQ 2.1: Amorphous Solid Dispersions (ASDs)
Q2.1.1: My Niguldipine formulation shows poor dissolution. How can creating an amorphous solid dispersion (ASD) help?
A2.1.1: An ASD can significantly enhance the dissolution rate by tackling the high crystal lattice energy of Niguldipine. In a crystalline state, drug molecules are in a stable, ordered arrangement that requires energy to break apart for dissolution. By dispersing Niguldipine molecularly within a hydrophilic polymer matrix, you create an amorphous, high-energy state.[2][9] This amorphous form lacks a crystal lattice, so less energy is needed for dissolution, leading to a faster and more complete release of the drug in the GI tract.[1][9]
Q2.1.2: What are the critical steps and considerations for preparing a Niguldipine ASD?
A2.1.2: The general workflow involves dissolving both Niguldipine and a selected polymer in a common solvent, followed by rapid solvent removal.
Caption: General Workflow for Amorphous Solid Dispersion Preparation.
Key Considerations:
-
Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous state of Niguldipine and enhancing its dissolution.[2][10][11]
-
Drug Loading: Higher drug loading can increase the risk of recrystallization. Start with a lower drug-to-polymer ratio and optimize based on stability and performance data.
-
Physical Stability: Amorphous systems are thermodynamically unstable and can revert to a crystalline form over time. Stability studies under controlled temperature and humidity are essential.
Q2.1.3: Which polymers are suitable for formulating a Niguldipine ASD?
A2.1.3: The choice of polymer depends on the desired release profile and the physicochemical properties of Niguldipine. Here is a table of commonly used polymers for ASDs of BCS Class II drugs:
| Polymer | Abbreviation | Key Properties & Applications |
| Polyvinylpyrrolidone | PVP | Good solubilizer, forms strong hydrogen bonds with drugs, suitable for immediate release.[1][8] |
| Polyvinylpyrrolidone-vinyl acetate copolymer | PVP-VA | Offers good stability and solubility enhancement.[1][8] |
| Hydroxypropyl Methylcellulose | HPMC | Can be used for both immediate and controlled release formulations.[1] |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Particularly useful for enteric release, as its solubility is pH-dependent. Can maintain supersaturation.[1] |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Possesses amphiphilic properties, acting as a solubilizer and precipitation inhibitor. |
FAQ 2.2: Lipid-Based Drug Delivery Systems (LBDDS)
Q2.2.1: I'm working with the free base of Niguldipine, which is highly lipophilic. Would a lipid-based formulation be a better approach than an ASD?
A2.2.1: Yes, for a highly lipophilic drug like Niguldipine, LBDDS are an excellent strategy.[11][12][13] Instead of focusing solely on increasing aqueous dissolution, LBDDS pre-dissolve the drug in a lipid vehicle.[14] Upon contact with GI fluids, these systems can form fine emulsions or microemulsions, which present the drug in a solubilized state with a large surface area for absorption.[15][16] A key advantage is that LBDDS can also enhance lymphatic transport, which can help bypass the liver and reduce first-pass metabolism.[12][17]
Q2.2.2: What are Self-Emulsifying Drug Delivery Systems (SEDDS), and how do I start formulating one for Niguldipine?
A2.2.2: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[6][18][19]
Step-by-Step Protocol for SEDDS Formulation Development:
-
Screening of Excipients:
-
Determine the solubility of Niguldipine in various oils, surfactants, and cosolvents.
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various combinations of the selected oil, surfactant, and cosolvent.
-
Titrate each combination with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Niguldipine-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve Niguldipine in the oil phase, then add the surfactant and cosolvent. Mix until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification performance in simulated gastric and intestinal fluids.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Assess the formulation for any signs of drug precipitation upon dilution.
-
Q2.2.3: What are some suitable excipients for a Niguldipine SEDDS formulation?
A2.2.3: The selection of excipients is crucial for the performance of a SEDDS.[19][20] Here are some examples:
| Excipient Type | Examples | Function |
| Oils | Medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812), Long-chain triglycerides (e.g., soybean oil, sesame oil) | Solubilize the lipophilic drug.[21] |
| Surfactants | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 80), Cremophor EL, Labrasol | Reduce the interfacial tension and facilitate emulsion formation.[15][21][22] |
| Cosolvents/Cosurfactants | Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Transcutol HP | Increase the solvent capacity of the formulation and improve emulsification.[15][21] |
FAQ 2.3: Other Enabling Technologies
Q2.3.1: Can particle size reduction (nanonization) be used for Niguldipine?
A2.3.1: Yes, reducing the particle size of Niguldipine to the nanometer range (nanosuspension) can significantly increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5][7] This approach is particularly useful if you want to avoid the use of large amounts of polymers or lipids. Technologies like wet-bead milling or high-pressure homogenization can be employed. For the related drug nifedipine, various nanocarriers like lipid and polymeric nanoparticles have proven effective.[8][[“]][24]
Q2.3.2: Is complexation with cyclodextrins a viable option for Niguldipine?
A2.3.2: Complexation with cyclodextrins is another effective method to enhance the aqueous solubility of poorly soluble drugs.[5][25] Cyclodextrins have a hydrophilic exterior and a lipophilic inner cavity where a drug molecule like Niguldipine can be encapsulated.[25] This forms an inclusion complex that has a much higher water solubility.[26] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose and have been shown to be effective for other calcium channel blockers.[4][]
Part 3: In Vivo Study Design & Execution
A well-designed formulation is only as good as the in vivo model used to test it. This section provides guidance on designing and executing robust bioavailability studies for your Niguldipine formulations.
Q3.1: Which animal model is most appropriate for assessing the bioavailability of a new Niguldipine formulation?
A3.1: The choice of animal model is a critical decision.[13]
-
Rodents (Rats, Mice): Rats are the most commonly used model for initial pharmacokinetic and bioavailability screening due to their cost-effectiveness, ease of handling, and well-characterized physiology.[[“]] Spontaneously Hypertensive Rats (SHR) are a particularly relevant model as they are widely used for screening antihypertensive agents.[28][29]
-
Larger Animals (Dogs, Pigs): These models have a GI physiology that is more comparable to humans and are often used in later stages of preclinical development.[[“]]
For initial formulation screening, Sprague-Dawley or Wistar rats are suitable. For combined pharmacokinetic/pharmacodynamic studies, the Spontaneously Hypertensive Rat (SHR) model is recommended.[28][30]
Q3.2: What are the best practices for oral administration (gavage) of Niguldipine formulations to rodents?
A3.2: Proper oral gavage technique is essential to ensure accurate dosing and minimize stress and injury to the animal.[31][32]
Troubleshooting Common Gavage Issues:
| Issue | Possible Cause | Solution |
| Regurgitation of dose | Formulation volume is too high; incorrect placement of the gavage needle. | Ensure the dosing volume does not exceed 10 mL/kg for rats.[33] Confirm the gavage needle has reached the stomach before dispensing. |
| Animal distress (coughing, gasping) | Accidental administration into the trachea. | Stop immediately. Withdraw the needle. If fluid was administered, the animal may need to be euthanized. Ensure proper restraint and that the needle passes smoothly down the esophagus.[32][34] |
| Esophageal or stomach perforation | Improper technique, excessive force, or incorrect needle size. | Use a flexible-tipped or ball-tipped gavage needle of the appropriate size for the animal. Never force the needle.[32][34] |
| Variability in plasma concentrations | Inconsistent dosing technique; formulation instability. | Ensure all personnel are properly trained and consistent in their technique. Confirm the formulation is homogenous and stable for the duration of the dosing period. |
Q3.3: How should I design my bioavailability study?
A3.3: A standard study design would involve:
-
Animal Groups:
-
Group 1: Intravenous (IV) administration of Niguldipine (to determine absolute bioavailability).
-
Group 2: Oral administration of a simple Niguldipine suspension (control group).
-
Group 3+: Oral administration of your new formulation(s).
-
-
Dosing: Administer a single, consistent dose across all oral groups.
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a method like tail vein or jugular vein cannulation.
-
Data Analysis: Determine key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and calculate the relative and absolute bioavailability.
Part 4: Bioanalytical Method Troubleshooting
Accurate quantification of Niguldipine in plasma is fundamental to any bioavailability study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this.[35]
Q4.1: I am developing an LC-MS/MS method for Niguldipine and facing issues with low sensitivity. How can I improve it?
A4.1: Low sensitivity is a common challenge, especially with low doses or poor bioavailability.
-
Optimize Mass Spectrometry Parameters: Ensure you are using the most abundant and stable precursor-to-product ion transition for Niguldipine in multiple reaction monitoring (MRM) mode. Optimize cone voltage and collision energy.
-
Improve Sample Preparation: A robust sample extraction is key.
-
Protein Precipitation (PPT): Simple and fast, but may not remove all interferences.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts and can concentrate the sample, significantly improving sensitivity.
-
-
Enhance Chromatographic Separation: Use a high-efficiency column (e.g., a sub-2 µm particle size column) and optimize the mobile phase to achieve sharp, narrow peaks. For other dihydropyridines like nifedipine and nicardipine, C18 columns with a mobile phase of methanol or acetonitrile and an acidic modifier (e.g., formic acid) have been used successfully.[36][37][38]
Q4.2: My results are showing high variability due to matrix effects. What can I do?
A4.2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common problem in bioanalysis.
-
Improve Sample Cleanup: As mentioned above, switching from PPT to LLE or SPE can significantly reduce matrix effects.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate Niguldipine from interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with Niguldipine and experience the same ionization suppression or enhancement, allowing for accurate quantification.
Q4.3: What are the key validation parameters I need to assess for my bioanalytical method according to regulatory guidelines?
A4.3: According to guidelines from bodies like the FDA, a bioanalytical method must be validated for:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[39]
-
Accuracy and Precision: Assessed at multiple concentration levels (L LLOQ, LQC, MQC, HQC).[36]
-
Calibration Curve: Demonstrating a linear response over the expected concentration range.[37]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[37]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte quantification.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
References
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Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Biopharmaceutical Performance, and Assessment. Journal of Pharmaceutical Sciences, 105(11), 3161-3183. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]
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Goedhals, L., Bezwoda, W. R., Abratt, R. P., Rathgeb, F., Goebel, K. J., & Wurst, W. (1995). Bioavailability and pharmacokinetic characteristics of dexniguldipine-HCl, a new anticancer drug. International journal of clinical pharmacology and therapeutics, 33(12), 664–669. Available at: [Link]
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Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 14-22. Available at: [Link]
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A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 472-483. Available at: [Link]
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Shi, Q., Chen, H., Wang, Y., Wang, R., Xu, J., & Zhang, C. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics, 14(8), 1747. Available at: [Link]
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Smeda, K., & Al-Kofahi, M. (2018). Animal Models of Hypertension. American Heart Association. Available at: [Link]
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Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 456. Available at: [Link]
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Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2013, 848043. Available at: [Link]
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Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Contract Pharma. Available at: [Link]
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Nanda, A., et al. (2022). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Frontiers in Pharmacology, 13. Available at: [Link]
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Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. (2022). Journal of Chromatographic Science. Available at: [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2024). MDPI. Available at: [Link]
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Excipients for Solubility and Bioavailability Enhancement. (2020). Pharma's Almanac. Available at: [Link]
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Oral Gavage - Rodent. (n.d.). San Diego State University. Available at: [Link]
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Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Available at: [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. Available at: [Link]
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Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 830(1), 81–85. Available at: [Link]
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LAB_021 Oral Gavage in Mice and Rats. (2021). The University of Queensland. Available at: [Link]
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Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. Available at: [Link]
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Anyone have tips on making oral gavage less terrible? (2022). Reddit. Available at: [Link]
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Ipatova, O. M., et al. (2010). [Bioavailability of oral drug formulations and methods for its improvement]. Biomeditsinskaia khimiia, 56(1), 101–118. Available at: [Link]
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Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. (2009). Critical Reviews in Therapeutic Drug Carrier Systems, 26(5), 427-521. Available at: [Link]
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LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. (2020). Biointerface Research in Applied Chemistry, 10(4), 5901-5907. Available at: [Link]
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Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. (2015). Indian Journal of Pharmaceutical Sciences, 77(5), 537-544. Available at: [Link]
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Singh, S., Bajpai, M., & Mishra, P. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. Critical reviews in therapeutic drug carrier systems, 37(4), 305–329. Available at: [Link]
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Recent Advances in Self-Emulsifying Drug Delivery Systems (SEDDS). (n.d.). Begell House. Available at: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available at: [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. Available at: [Link]
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LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. (2023). Biomedical Chromatography, 37(9). Available at: [Link]
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Lipid-Based Drug Delivery Systems. (2011). Molecules, 16(12), 9965–9988. Available at: [Link]
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Pandey, V., & Kohli, S. (2018). Lipids and Surfactants: The Inside Story of Lipid-Based Drug Delivery Systems. Critical reviews in therapeutic drug carrier systems, 35(2), 99–155. Available at: [Link]
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Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. (n.d.). Nature Reviews Drug Discovery. Available at: [Link]
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Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics, 14(4), 834. Available at: [Link]
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Review on Bioanalytical Method Development in Human Plasma. (2022). International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251. Available at: [Link]
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Technical Support Center: Optimizing In Vitro Assays with Niguldipine Hydrochloride
A Guide to Understanding and Mitigating Solvent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reproducibility of your in vitro experiments involving Niguldipine hydrochloride. This guide is structured in a question-and-answer format to directly address the common challenges associated with solvent selection and handling for this potent calcium channel blocker.
Niguldipine hydrochloride is a dihydropyridine calcium channel antagonist that also exhibits high affinity for α1A-adrenoceptors.[1][2] Its efficacy in vitro is critically dependent on its bioavailability in the assay system, a factor heavily influenced by the choice of solvent and the method of its introduction into aqueous cell culture media. Improper handling can lead to a cascade of issues, from compound precipitation to direct solvent-induced artifacts, ultimately compromising your experimental data. This guide will help you navigate these complexities.
Physicochemical Properties of Niguldipine Hydrochloride
A clear understanding of the compound's physical and chemical properties is the foundation for successful experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [3][4] |
| Molecular Weight | 646.18 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Soluble in DMSO and Methanol | [5][] |
| Storage | Desiccate at -20°C for long-term storage | [7] |
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the best solvent to prepare a stock solution of Niguldipine hydrochloride for in vitro studies?
Answer: Based on its physicochemical properties, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Niguldipine hydrochloride.[5][] It offers excellent solvating power for this compound, allowing for the creation of a concentrated stock (e.g., 10-25 mM) that can be stored for later use. While methanol is also a viable solvent, DMSO is more commonly used in cell-based assays due to its miscibility with aqueous media and established protocols for managing its cellular effects.
-
Calculate: Determine the mass of Niguldipine hydrochloride required to achieve the desired stock concentration (e.g., for 10 mM).
-
Weigh: Accurately weigh the solid compound in a sterile microcentrifuge tube.
-
Dissolve: Add the calculated volume of 100% cell culture-grade DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store protected from light at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles.
Q2: My Niguldipine hydrochloride precipitated immediately after I added my DMSO stock to the cell culture medium. What's causing this and how do I prevent it?
Answer: This is a classic and frequent issue known as "crashing out." It occurs when a compound that is highly soluble in a neat organic solvent (like DMSO) is rapidly diluted into an aqueous solution (your culture medium) where its solubility is much lower.[8] The abrupt change in solvent polarity causes the compound to fall out of solution, forming a precipitate. This not only makes the actual concentration of the drug unknown but can also be toxic to cells.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration in your media exceeds the aqueous solubility limit of Niguldipine hydrochloride. | Perform a solubility test to determine the maximum achievable concentration in your specific media. Consider lowering the final working concentration.[8] |
| Rapid Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of media causes rapid solvent exchange and localized supersaturation, leading to precipitation. | Perform a serial dilution using pre-warmed (37°C) media. This gradual reduction in solvent concentration helps keep the compound in solution.[8] |
| Low Media Temperature | Solubility is often temperature-dependent. Adding the stock solution to cold media can significantly decrease the compound's solubility. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[][8] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the media does not guarantee the compound will stay dissolved upon significant dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both precipitation risk and solvent toxicity.[8] |
| Media pH and Components | The pH of the media or interactions with media components (e.g., proteins in serum) can affect the solubility of your compound.[8][9] | Check the pKa of Niguldipine hydrochloride. Ensure the pH of your media is stable. When troubleshooting, test the dilution in both serum-free and serum-containing media. |
Below is a DOT script for a Graphviz diagram illustrating a robust workflow for preparing your final experimental concentrations.
Caption: Workflow for preparing Niguldipine hydrochloride working solutions.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay without causing artifacts?
Answer: This is a critically important consideration for data integrity. While cell lines vary in their sensitivity, a widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1% .[8]
Even at concentrations considered "safe" (i.e., not acutely cytotoxic), DMSO is not biologically inert. It can induce a range of cellular effects, including:
-
Altered Gene Expression and Differentiation: DMSO is a known inducer of cell differentiation in various cell lines.[10]
-
Changes in Cell Membrane Permeability: As an amphiphilic molecule, DMSO can interact with the lipid bilayer, affecting membrane fluidity and function.[11]
-
Impact on Cell Signaling: DMSO has been shown to affect signaling pathways, including those involving intracellular calcium, which is directly relevant to the mechanism of action of Niguldipine.[10][12]
Therefore, it is absolutely essential to include a "vehicle control" in every experiment. This control group should contain cells treated with the same final concentration of DMSO as your highest drug concentration, but without the drug itself. This allows you to distinguish the effects of Niguldipine hydrochloride from any background effects of the solvent.
Q4: Can DMSO directly interfere with my assay for Niguldipine, a calcium channel blocker?
Answer: Yes, there is a significant potential for direct interference, and researchers must be aware of this. Niguldipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels.[1][13] Assays designed to measure this activity, such as those using calcium-sensitive fluorescent dyes (e.g., Fluo-4), are particularly susceptible to solvent artifacts.
Known DMSO Interference Mechanisms:
-
Direct Effect on Intracellular Calcium: DMSO can trigger a transient increase in intracellular calcium concentration ([Ca²⁺]i) by releasing it from intracellular stores.[10] This effect is independent of extracellular calcium and is not blocked by calcium channel blockers like nifedipine.[10] This could mask or confound the inhibitory effect of Niguldipine.
-
Inhibition of Cation Channels: At higher concentrations, DMSO can directly inhibit non-selective cation channels, which could alter cellular responses to stimuli.[14]
-
Fluorescence Quenching: Some reports indicate that DMSO can directly interact with calcium dyes and cause fluorescence quenching, leading to a misinterpretation of results.[11]
-
Altered Myofilament Ca²⁺ Sensitivity: In muscle cells, DMSO has been shown to cause relaxation by decreasing the calcium sensitivity of the contractile apparatus, an effect that involves inhibiting myosin light chain phosphorylation.[12]
Caption: Logical flow showing how vehicle controls prevent misinterpretation.
Q5: How can I ensure the stability of Niguldipine hydrochloride in solution to get consistent results?
Answer: The 1,4-dihydropyridine core of Niguldipine is susceptible to degradation, which can lead to a loss of activity over time. The primary degradation pathway is oxidation to the corresponding pyridine derivative, which is inactive as a calcium channel blocker.[15] Stability can be influenced by solvent, temperature, light, and pH.[15][16]
Best Practices for Storing and Handling Niguldipine Solutions:
-
Protect from Light: Dihydropyridines are notoriously photosensitive. Prepare, handle, and store stock solutions in amber vials or tubes wrapped in foil to protect them from light.
-
Proper Storage Temperature: Store DMSO stock solutions in single-use aliquots at -20°C or, for longer-term storage, at -80°C.[7] This minimizes degradation from both chemical instability and repeated freeze-thaw cycles.
-
Avoid Aqueous Storage: Do not store Niguldipine hydrochloride in aqueous solutions (e.g., diluted in media or buffer) for extended periods. Prepare fresh working dilutions from your frozen DMSO stock for each experiment.
-
Monitor pH: While less of an issue when using buffered cell culture media for final dilutions, be aware that extreme pH values can accelerate degradation.
-
Use High-Quality Solvents: Always use anhydrous, high-purity, cell culture-grade solvents (e.g., DMSO) to prepare stock solutions. Water content can contribute to hydrolysis and degradation over time.
By adhering to these guidelines, you can significantly mitigate the risks associated with solvent effects and ensure that your in vitro studies on Niguldipine hydrochloride are both reliable and reproducible.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219720, Niguldipine hydrochloride. Retrieved from [Link]
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Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]
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ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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Lee, D. W., Kim, H. R., Lee, J. E., Choi, J., & Kim, H. S. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 548. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. Cell viability (%) detected after treatment of solvents with.... Retrieved from [Link]
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Morley, P., & Whitfield, J. F. (1993). The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types. Journal of cellular physiology, 156(2), 219–225. Retrieved from [Link]
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ResearchGate. (2023, September 29). What is the effect of DMSO in calcium assays?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60602, Niguldipine. Retrieved from [Link]
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Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. Retrieved from [Link]
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Baluja, S., & Talaviya, R. (n.d.). EFFECT OF SOLVENT AND CATALYSIS ON SYNTHESIS OF DIHYDROPYRIDINE DERIVATIVES. Retrieved from [Link]
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Johnson, C. M., Khetan, A., & Zhang, J. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and bioengineering, 120(9), 2515–2527. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). The Value of In Vitro Dissolution in Drug Development. Retrieved from [Link]
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Ghavami, A., Chen, Y., Yudin, A. K., & Dicks, A. P. (2013). Stability and reactivity of alkylidene dihydropyridines. Organic & biomolecular chemistry, 11(35), 5853–5857. Retrieved from [Link]
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Raytor. (2024, December 17). Best Practices for Regulatory Compliance in Dissolution Testing. Retrieved from [Link]
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FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]
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LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved from [Link]
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Shah, V. P., Konecny, J. J., Everett, R. L., McCullough, B., Mehta, A. C., & Parr, A. F. (1989). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS journal, 13(4), 589–598. Retrieved from [Link]
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Makhro, A., D'Alessandro, A., Zolla, L., & Kaestner, L. (2013). Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes. General physiology and biophysics, 32(1), 23–32. Retrieved from [Link]
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Nobe, K., Miyatake, M., Nobe, H., Ueno, T., & Honda, K. (2004). Dimethyl sulphoxide relaxes rabbit detrusor muscle by decreasing the Ca2+ sensitivity of the contractile apparatus. British journal of pharmacology, 143(1), 120–131. Retrieved from [Link]
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de Souza, G. A., de Souza, C. M. C., da Silva, G. F., de Oliveira, J. C. S., da Silva, L. B., & de Almeida, J. F. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian oral research, 34, e029. Retrieved from [Link]
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Shravah, J., & Budhram, B. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Khan, I., & Asiri, A. M. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC advances, 12(45), 29631–29656. Retrieved from [Link]
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Fischer, G., Schneider, W., Krumpl, G., Grohs, J. G., & Raberger, G. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Archives internationales de pharmacodynamie et de therapie, 298, 96–107. Retrieved from [Link]
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Bukoski, R. D., & Gconstituent, P. (1993). Mechanism of action of the inhibitory effect of nifedipine on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats. British journal of pharmacology, 110(3), 1221–1228. Retrieved from [Link]
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Tang, L., Gamal El-Din, T. M., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. Retrieved from [Link]
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Zesławska, E., Kwiecień, A., & Pawłowski, M. (1999). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta poloniae pharmaceutica, 56(6), 479–483. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects on the antioxidant activity of 3,4-dihydroxyphenylpyruvic acid: DFT and TD-DFT studies. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Cardiac Electrophysiology of Niguldipine Hydrochloride and Verapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular pharmacology, calcium channel blockers represent a cornerstone of therapy for a multitude of conditions. Within this broad class, distinct subclasses exhibit markedly different electrophysiological profiles, a critical consideration in both preclinical research and clinical application. This guide provides an in-depth comparison of the cardiac electrophysiological properties of niguldipine hydrochloride, an experimental dihydropyridine, and verapamil, a well-established phenylalkylamine. While both are potent L-type calcium channel antagonists, their differential effects on cardiac ion channels, action potentials, and conduction pathways underscore the nuanced structure-activity relationships that govern their pharmacological effects. This analysis is designed to equip researchers with a comprehensive understanding of their respective mechanisms of action and to inform the design of future electrophysiological investigations.
Fundamental Mechanisms of Action: A Tale of Two Calcium Channel Blockers
The divergent electrophysiological profiles of niguldipine and verapamil are rooted in their distinct chemical structures and resulting interactions with cardiac ion channels.
Verapamil , a phenylalkylamine, exerts its effects by binding to the intracellular side of the L-type calcium channel. This intracellular access allows for a "use-dependent" or "phasic" block, meaning its blocking efficacy increases with more frequent channel opening, such as during tachyarrhythmias. Verapamil is considered a Class IV antiarrhythmic agent due to its significant depressant effects on the sinoatrial (SA) and atrioventricular (AV) nodes.[1]
Niguldipine , as a dihydropyridine, primarily interacts with the extracellular side of the L-type calcium channel. Dihydropyridines are known for their high vascular selectivity, leading to potent vasodilation. While niguldipine is a powerful L-type calcium channel blocker, its direct cardiac electrophysiological effects are less pronounced compared to verapamil, a characteristic feature of its class.[2] Furthermore, niguldipine exhibits a more complex pharmacology, acting as a potent T-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist, which can contribute to its overall cardiovascular profile.[3][4]
Diagram: Cellular Mechanisms of Action
Caption: Cellular targets of Verapamil and Niguldipine.
Comparative Electrophysiological Effects
The differential binding and broader pharmacological profile of niguldipine and verapamil translate into distinct effects on key cardiac electrophysiological parameters.
| Parameter | Niguldipine Hydrochloride | Verapamil |
| Primary Target | L-type & T-type Ca2+ Channels, α1A-Adrenergic Receptors[3] | L-type & T-type Ca2+ Channels, K+ Channels[1] |
| Primary Site of Action | Peripheral Vasculature > Myocardium | Myocardium & AV/SA Nodes > Vasculature |
| Heart Rate | Increased (reflex tachycardia due to vasodilation)[2] | Decreased (direct SA node depression)[5] |
| AV Nodal Conduction (A-H Interval) | Minimal direct effect; may be shortened by reflex sympathetic activation | Significantly prolonged (direct depressant effect)[6] |
| Action Potential Duration (APD) | Shortened, primarily due to L-type Ca2+ channel block[7] | Biphasic: Prolonged at low concentrations (K+ channel block), shortened at high concentrations (Ca2+ channel block)[8][9] |
| Effective Refractory Period (ERP) | Shortened in ventricles, consistent with APD shortening[7] | Increased in the AV node; variable effects in other tissues[1][8] |
| Use-Dependency | Less pronounced | Prominent, especially in the AV node |
In-Depth Analysis of Electrophysiological Parameters
Effects on Sinoatrial and Atrioventricular Nodes
Verapamil's hallmark is its profound depressant effect on the SA and AV nodes. By blocking L-type calcium channels, which are crucial for the action potential upstroke in these tissues, verapamil slows the sinus rate and markedly prolongs AV nodal conduction time (A-H interval) and the effective refractory period of the AV node.[6] This makes it a valuable agent for controlling ventricular rate in atrial fibrillation and terminating AV nodal reentrant tachycardias.
In contrast, dihydropyridines like niguldipine generally have minimal direct depressant effects on the SA and AV nodes at therapeutic concentrations.[10] In vivo, the potent vasodilation caused by niguldipine often leads to a baroreceptor-mediated reflex increase in sympathetic tone, which can result in an increased heart rate and potentially a shortening of the A-H interval.[2]
Effects on the Ventricular Action Potential
The ventricular action potential is shaped by a complex interplay of ion currents. Both niguldipine and verapamil alter its configuration, but through different primary mechanisms.
Niguldipine, by potently blocking the L-type calcium current, reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This leads to a shortening of the action potential duration (APD).[7]
Verapamil's effect on APD is more complex and concentration-dependent. At lower concentrations, its blockade of certain potassium channels (e.g., the rapid delayed rectifier current, IKr, encoded by HERG) can predominate, leading to a prolongation of the APD.[8] At higher concentrations, the L-type calcium channel blockade becomes more prominent, resulting in APD shortening, similar to dihydropyridines.[9]
Effects on Refractoriness
The effective refractory period (ERP) is the interval during which a new action potential cannot be initiated.[11] Changes in ERP are critical in the context of arrhythmogenesis.
The APD-shortening effect of niguldipine is expected to correspondingly decrease the ventricular ERP.[7]
Verapamil's effect on ERP is tissue-dependent. It significantly prolongs the ERP of the AV node, contributing to its antiarrhythmic efficacy in supraventricular tachycardias.[1] In ventricular tissue, the effect on ERP can be variable, reflecting its complex actions on both inward and outward currents.[8]
Experimental Methodologies for a Comparative Analysis
To rigorously compare the electrophysiological effects of niguldipine and verapamil, a combination of in vitro and in vivo experimental models is essential.
In Vitro Single-Cell Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels in isolated cardiomyocytes.[12]
Objective: To quantify the potency and kinetics of niguldipine and verapamil on L-type calcium currents, T-type calcium currents, and key potassium currents.
Protocol Outline:
-
Cell Isolation: Cardiomyocytes are enzymatically dissociated from animal hearts (e.g., guinea pig, rabbit, or rat ventricles).
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing the appropriate ions and buffering agents.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit specific ion currents.
-
Data Acquisition: The resulting currents are recorded before and after the application of niguldipine or verapamil at various concentrations.
Diagram: Whole-Cell Patch Clamp Workflow
Caption: Workflow for whole-cell patch clamp experiments.
In Vivo Electrophysiology: Intracardiac Recordings
In vivo studies in animal models (e.g., dogs, pigs, or rabbits) are crucial for understanding the integrated electrophysiological effects of these drugs, including the influence of autonomic reflexes.[13]
Objective: To assess the effects of intravenously administered niguldipine and verapamil on heart rate, AV conduction (A-H, H-V intervals), and ventricular refractoriness.
Protocol Outline:
-
Animal Preparation: The animal is anesthetized, and catheters are introduced into a femoral vein and artery for drug administration and blood pressure monitoring, respectively.
-
Catheter Placement: An electrode catheter is advanced into the right atrium and ventricle via the jugular vein for intracardiac recording and stimulation.
-
Baseline Recordings: Baseline intracardiac electrograms (atrial, His bundle, and ventricular signals) and surface ECG are recorded.
-
Programmed Electrical Stimulation: Pacing protocols are performed to determine baseline parameters such as sinus node recovery time, AV Wenckebach cycle length, and atrial and ventricular effective refractory periods.
-
Drug Administration: Niguldipine or verapamil is administered intravenously as a bolus followed by a continuous infusion.
-
Post-Drug Recordings: Electrophysiological parameters are reassessed at steady-state drug concentrations.
Diagram: In Vivo Electrophysiology Workflow
Caption: Workflow for in vivo electrophysiology studies.
Conclusion and Future Directions
Niguldipine hydrochloride and verapamil, while both classified as calcium channel blockers, exhibit fundamentally different cardiac electrophysiological profiles. Verapamil's pronounced effects on the SA and AV nodes, coupled with its complex, concentration-dependent influence on ventricular repolarization, solidify its role as a Class IV antiarrhythmic. Niguldipine, in contrast, aligns with the dihydropyridine class, demonstrating potent vasodilation with minimal direct cardiac electrophysiological consequences in vivo, with its effects on heart rate being largely reflex-mediated. Its additional blockade of T-type calcium channels and α1A-adrenergic receptors suggests a unique therapeutic potential that warrants further investigation.
For researchers in drug development, the choice between a phenylalkylamine-like and a dihydropyridine-like molecule depends entirely on the therapeutic target. Where modulation of cardiac rhythm and conduction is desired, a verapamil-like profile is advantageous. For indications where potent vasodilation is the primary goal with minimal direct cardiac effects, a dihydropyridine like niguldipine is preferable. Future research should aim to conduct direct, head-to-head comparative studies of these agents across a range of in vitro and in vivo models to more precisely quantify their differential effects and explore the full therapeutic implications of niguldipine's unique pharmacological profile.
References
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- Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420(3-4), 410-412.
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- van der Meer, M. J., van den Bos, A. A., van der Wall, E. E., & van der Werf, T. (1989). Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Archives Internationales de Pharmacodynamie et de Thérapie, 298, 96-107.
- Klöckner, U., & Isenberg, G. (1992). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv, 420(3-4), 403-409.
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Cellular Dynamics International. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Retrieved from [Link]
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Starr, J. (2024, April 15). In vivo Electrophysiology Protocol. protocols.io. [Link]
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Cellular Dynamics International. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Retrieved from [Link]
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Axon Instruments. (n.d.). Patch-Clamp Protocol. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Niguldipine Hydrochloride Versus Other Dihydropyridines
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical entity for therapeutic development is a critical decision. Within the class of dihydropyridine (DHP) calcium channel blockers, numerous agents exist, each with a distinct pharmacological profile. This guide provides an in-depth, objective comparison of Niguldipine hydrochloride against other widely used dihydropyridines such as Nifedipine, Amlodipine, and Felodipine, supported by experimental data and detailed methodologies.
Introduction to Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers are a cornerstone in the management of hypertension and angina.[1] Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle.[2][3] By blocking calcium influx, DHPs lead to vasodilation and a subsequent reduction in blood pressure.[2][3] While this fundamental mechanism is shared across the class, significant variations in chemical structure lead to diverse pharmacokinetic and pharmacodynamic properties, influencing their clinical application and side-effect profiles.[4] The evolution of DHPs has led to "second generation" agents with greater vascular selectivity, aiming to minimize cardiac effects.[5]
Niguldipine hydrochloride is a dihydropyridine derivative that exhibits a unique and complex pharmacological profile, distinguishing it from its counterparts.[6][7] This guide will dissect these differences, providing a comprehensive analysis of its efficacy and potential therapeutic advantages.
Comparative Pharmacology of Niguldipine
Niguldipine's distinction lies not only in its high affinity for L-type calcium channels but also in its significant interaction with other cellular targets, which are not typically associated with other dihydropyridines.
Binding Affinity and Selectivity for L-type Calcium Channels
The therapeutic efficacy of dihydropyridines is intrinsically linked to their affinity for the L-type calcium channel. The table below summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of Niguldipine and other prominent DHPs. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Dihydropyridine | Receptor/Channel | Tissue/Cell Line | Binding Affinity (Ki) / IC50 | Reference(s) |
| (+)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | Guinea-pig heart | 45 pmol/l (Ki) | [8] |
| (-)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | Guinea-pig heart | ~1.8 nmol/l (Ki) | [8] |
| Amlodipine | L-type Ca2+ Channel | Rat cardiac membranes | 1.64 nM (KD) | [9] |
| Felodipine | L-type Ca2+ Channel | Porcine coronary arteries | 0.15 nM (IC50) | [10] |
| Nifedipine | L-type Ca2+ Channel | Cultured chick embryo ventricular cells | 19 nM (low-affinity site KD) | [11] |
(+)-Niguldipine demonstrates exceptionally high affinity for the L-type calcium channel, suggesting potent calcium channel blocking activity.
The Unique Off-Target Profile of Niguldipine
A defining characteristic of Niguldipine is its potent antagonism of the α1a-adrenergic receptor, a property not significantly observed in other dihydropyridines.[12] This dual mechanism of action—calcium channel blockade and α1-adrenoceptor antagonism—may contribute to its robust antihypertensive effects.
| Dihydropyridine | Off-Target Receptor | Tissue/Cell Line | Binding Affinity (Ki) | Reference(s) |
| (+)-Niguldipine | α1A-Adrenoceptor | Rat brain cortex | 52 pmol/l (Ki) | [8] |
| (-)-Niguldipine | α1A-Adrenoceptor | Rat brain cortex | >2 nmol/l (Ki) | [8] |
| Amlodipine | - | - | Limited data on significant off-target binding | [8][13] |
| Felodipine | - | - | Primarily selective for L-type calcium channels | [3][14] |
The high affinity of (+)-Niguldipine for the α1A-adrenoceptor is a key differentiator, suggesting a potential for a broader mechanism of vasodilation.
Furthermore, Niguldipine has been shown to inhibit T-type calcium channels and modulate potassium currents in vascular smooth muscle cells, which may contribute to its vasodilatory effects.[15][16]
Comparative Pharmacokinetics
The clinical utility of a drug is heavily influenced by its pharmacokinetic profile. The following table provides a comparative overview of key pharmacokinetic parameters for Niguldipine and other dihydropyridines.
| Dihydropyridine | Bioavailability | Protein Binding | Half-life (t1/2) | Metabolism |
| Niguldipine | Low | High | Long | Hepatic |
| Amlodipine | 64-90% | ~93% | 30-50 hours | Hepatic (CYP3A4) |
| Felodipine | ~15% | >99% | 11-16 hours | Hepatic (CYP3A4) |
| Nifedipine | 45-75% | 92-98% | 2-5 hours | Hepatic (CYP3A4) |
Data compiled from multiple sources.[8][17][18]
The long half-life of Amlodipine contributes to its once-daily dosing regimen, which can improve patient adherence.[8] Niguldipine also exhibits a long duration of action.[19]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of these compounds, standardized in vitro and in vivo experimental models are essential.
In Vitro Vasodilation Assay: Isolated Aortic Ring Model
This ex vivo method directly assesses the vasodilatory properties of a compound on vascular smooth muscle.
Objective: To determine the concentration-response curve for dihydropyridine-induced relaxation of pre-contracted aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (for pre-contraction)
-
Dihydropyridine compounds (Niguldipine, Nifedipine, Amlodipine, Felodipine)
-
Organ bath system with isometric force transducers
Step-by-Step Methodology:
-
Aorta Dissection: Humanely euthanize a rat and carefully excise the thoracic aorta.[6]
-
Ring Preparation: Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.[6][20]
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[20]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response: Once the contraction has stabilized, add the dihydropyridine compounds in a cumulative manner to the organ bath, allowing the relaxation response to reach a plateau at each concentration.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction. Plot the concentration-response curves and calculate the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation).
Caption: Workflow for the in vitro aortic ring vasodilation assay.
In Vivo Antihypertensive Efficacy: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension.
Objective: To evaluate the dose-dependent effect of dihydropyridines on systolic blood pressure in conscious SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Non-invasive tail-cuff blood pressure measurement system
-
Animal restrainers
-
Dihydropyridine compounds for oral administration
Step-by-Step Methodology:
-
Acclimatization: Acclimate the SHRs to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.[21][22]
-
Baseline Measurement: Measure the baseline systolic blood pressure of each rat for 3-5 consecutive days.[22]
-
Drug Administration: Administer the dihydropyridine compounds or vehicle control orally via gavage at predetermined doses.
-
Blood Pressure Monitoring: Measure systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.[21]
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each treatment group. Perform statistical analysis to compare the efficacy of the different dihydropyridines.
Caption: Experimental workflow for in vivo antihypertensive efficacy testing in SHRs.
Clinical Implications and Comparative Efficacy
While preclinical data provides a strong foundation for understanding the pharmacological profile of a drug, clinical data is paramount for determining its therapeutic utility.
Clinical studies have demonstrated the efficacy of amlodipine and felodipine in treating hypertension.[23][24][25] Amlodipine is noted for its long half-life, providing consistent 24-hour blood pressure control with once-daily dosing.[23][25] Felodipine also demonstrates effective blood pressure reduction.[23][24] Comparative studies between amlodipine and nifedipine have suggested that amlodipine may have a better tolerability profile with a lower incidence of side effects like headache and flushing.[17][26]
Clinical trial data specifically comparing Niguldipine hydrochloride with other dihydropyridines in the treatment of hypertension is limited. However, early clinical investigations with Niguldipine have shown its potential as a long-acting antihypertensive agent.[7][19][27] The dual mechanism of action of Niguldipine (calcium channel blockade and α1-adrenoceptor antagonism) may offer a therapeutic advantage in certain patient populations, although this requires further investigation in well-controlled clinical trials.
Discussion of Off-Target Effects and Side Effect Profiles
The side effect profile of dihydropyridines is largely related to their vasodilatory effects. Common side effects for amlodipine and felodipine include peripheral edema, flushing, headache, and dizziness.[1][13][14][15][16][28][29][30]
-
Amlodipine: Side effects can include edema, dizziness, flushing, and palpitations.[13][16][29][30]
-
Felodipine: Common side effects are peripheral edema, headache, and flushing.[1][14][15][22][28]
The unique α1-adrenoceptor antagonism of Niguldipine may potentially contribute to a different side effect profile. While this could enhance its antihypertensive efficacy, it may also introduce side effects associated with α1-blockade, such as orthostatic hypotension. Further clinical investigation is needed to fully characterize the side effect profile of Niguldipine in comparison to other dihydropyridines.
Conclusion
Niguldipine hydrochloride is a dihydropyridine calcium channel blocker with a distinct and compelling pharmacological profile. Its exceptionally high affinity for L-type calcium channels, coupled with its unique and potent α1A-adrenoceptor antagonism, sets it apart from other members of its class. Preclinical data suggests that Niguldipine is a highly potent vasodilator with a long duration of action.
While direct comparative clinical data with other dihydropyridines like amlodipine and felodipine is not yet extensive, the unique dual mechanism of action of Niguldipine warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for future preclinical and clinical evaluations of Niguldipine and other novel dihydropyridine compounds. For researchers and drug development professionals, Niguldipine represents an intriguing candidate with the potential for a differentiated therapeutic profile in the management of hypertension.
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A Senior Application Scientist's Guide to Validating Niguldipine Hydrochloride Binding Kinetics with Surface Plasmon Resonance
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of Niguldipine hydrochloride's binding kinetics. We will explore the unparalleled advantages of Surface Plasmon Resonance (SPR) for this application, offering a detailed experimental framework and a comparative analysis against other common methodologies. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic characterization.
Introduction: The Challenge of Characterizing High-Affinity Small Molecules
Niguldipine is an experimental dihydropyridine derivative that functions as a potent L-type calcium channel blocker and a highly selective antagonist of the α1A-adrenergic receptor.[1][2] Its (+)-enantiomer exhibits exceptionally high binding affinity, with Ki values in the picomolar range for its targets.[1][3] For drug development, accurately quantifying the kinetics of such a high-affinity interaction—specifically, its association rate (ka) and dissociation rate (kd)—is paramount. This information governs the drug's residence time on its target and is a critical predictor of its in vivo efficacy and duration of action.
Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of biomolecular interactions.[4][5] It provides the rich kinetic and affinity data necessary to fully characterize compounds like Niguldipine hydrochloride.[6] This guide will detail the validation process using SPR, contextualize its performance against alternative methods, and provide the practical insights needed for generating high-fidelity, publishable data.
The Foundational Principles of SPR for Small Molecule Analysis
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which are directly proportional to changes in mass.[7][8] In a typical experiment for a small molecule like Niguldipine, its larger protein target (the "ligand") is immobilized onto the sensor surface.[9] An aqueous solution containing Niguldipine (the "analyte") is then flowed over this surface.
The binding process is monitored in real-time, generating a "sensorgram" that plots the binding response against time.[8] The sensorgram has distinct phases:
-
Association: As the analyte flows over the surface, it binds to the immobilized ligand, causing an increase in mass and thus a rising signal. The rate of this rise is related to the association rate constant (ka).
-
Equilibrium: The system reaches a steady state where the rate of association equals the rate of dissociation.
-
Dissociation: The analyte-containing solution is replaced by a running buffer, and the bound analyte dissociates. The rate of signal decay is determined by the dissociation rate constant (kd).
The power of SPR lies in its ability to measure these rates directly, providing a complete kinetic profile from a single series of experiments.[10][11]
Caption: Diagram illustrating the core principle of SPR technology.
Experimental Design: A Self-Validating Protocol for Niguldipine-Target Interaction
A robust SPR experiment is a self-validating system. Each step is designed to eliminate ambiguity and ensure the final kinetic data accurately reflects the molecular interaction.
Pre-Experiment Considerations & Reagent Preparation
-
Target Protein (Ligand): The α1A-adrenergic receptor or a relevant subunit of an L-type calcium channel must be of high purity (>95%). If using a recombinant protein with a tag (e.g., His-tag, GST-tag), ensure the tag does not interfere with the binding site.
-
Analyte (Niguldipine HCl): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO) to ensure solubility.[12] The final concentration of DMSO in the running buffer should be kept constant across all samples and ideally low (≤1-5%) to minimize its effect on the interaction.
-
Running Buffer: A standard physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a good starting point. The buffer must be filtered and thoroughly degassed to prevent air bubbles in the microfluidic system.[13]
-
Sensor Chip: A CM5 sensor chip, which has a carboxymethylated dextran matrix, is a versatile choice for standard amine coupling of the protein target.[14]
Ligand Immobilization: Maximizing Signal and Activity
The goal is to covalently attach the target receptor to the sensor surface. Amine coupling is a common and effective method. The larger binding partner (the receptor) is immobilized to maximize the theoretical binding signal (Rmax) from the smaller analyte (Niguldipine).[9][12]
Step-by-Step Amine Coupling Protocol:
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 µL/min to create reactive esters on the dextran surface.[15]
-
Ligand Injection: Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The acidic pH promotes pre-concentration of the protein on the negatively charged surface. Aim for an immobilization level of 3000-5000 Resonance Units (RU) to ensure a detectable signal from the small molecule analyte.[15]
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to quench any remaining reactive esters and block unreacted sites, minimizing non-specific binding.[15]
-
Reference Surface: A reference flow cell must be prepared simultaneously. This cell undergoes the same activation and deactivation steps but without the ligand injection. It serves to subtract out bulk refractive index changes and any non-specific binding to the surface matrix.[16]
Kinetic Titration: The Core Measurement
This involves injecting a series of Niguldipine concentrations over both the ligand and reference surfaces.
Step-by-Step Kinetic Analysis Protocol:
-
Analyte Dilution Series: Prepare a series of Niguldipine concentrations in running buffer (containing the matched DMSO percentage). For a high-affinity interaction (pM KD), a concentration range from low pM to low nM is appropriate (e.g., 50 pM to 25 nM). Include a zero-concentration sample (buffer blank) for double referencing.
-
Injection Cycle (Multi-Cycle Kinetics):
-
Association: Inject one concentration of Niguldipine at a high flow rate (e.g., 30-50 µL/min) for 120-180 seconds to allow binding to approach equilibrium.[15][17]
-
Dissociation: Switch back to running buffer and monitor the dissociation for an extended period (e.g., 600-1200 seconds). For high-affinity compounds with slow off-rates like Niguldipine, a long dissociation time is critical for accurate kd determination.
-
Regeneration: Inject a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all remaining bound analyte from the ligand, returning the signal to baseline.[18] Regeneration conditions must be carefully scouted to ensure they do not denature the immobilized ligand.
-
-
Mass Transport Limitation Test: To ensure the measured kinetics are not limited by the rate of diffusion of the analyte to the surface, perform the analysis at two different flow rates (e.g., 30 µL/min and 90 µL/min). If the calculated kinetic constants are independent of the flow rate, mass transport effects are negligible.[16][18]
Caption: A comprehensive workflow for a self-validating SPR experiment.
Data Interpretation and Quantitative Analysis
The raw data from the instrument is a series of sensorgrams. Proper processing is crucial for accuracy.
-
Data Processing: The response from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index effects. Subsequently, the signal from the buffer blank injection is subtracted from all analyte injections (a process called "double referencing") to remove any systematic artifacts.[16]
-
Kinetic Fitting: The processed sensorgrams are then globally fitted to a kinetic binding model using the instrument's evaluation software.[17][19] For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate. The software calculates the best-fit values for ka and kd that simultaneously describe all curves in the concentration series. The equilibrium dissociation constant (KD) is then calculated from the ratio of the rate constants (KD = kd / ka).
Hypothetical Kinetic Data for (+)-Niguldipine Binding to α1A-Adrenergic Receptor
The following table summarizes the type of high-quality data expected from a well-executed SPR experiment, consistent with literature reports of picomolar affinity.[3]
| Parameter | Value | Unit | Description |
| Association Rate (ka) | 2.5 x 106 | M-1s-1 | Rate of complex formation. |
| Dissociation Rate (kd) | 1.3 x 10-4 | s-1 | Rate of complex decay; indicates stability. |
| Dissociation Constant (KD) | 52 | pM | Equilibrium constant; measure of affinity. |
| Chi2 (Goodness of Fit) | 0.08 | RU2 | Statistical measure of how well the model fits the data. A low value indicates a good fit. |
Comparative Analysis: SPR vs. Alternative Kinetic Methodologies
While SPR is a premier tool for kinetic analysis, other techniques are available. Understanding their principles and limitations is key to justifying the selection of SPR for validating high-affinity small molecules.[20][21]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Mass-sensitive refractive index change[7] | Measures heat absorbed or released upon binding[22] | Wavelength shift of reflected light (interference)[23] | Change in molecular movement in a temperature gradient[21][23] |
| Label-Free? | Yes [11] | Yes [22] | Yes [20] | No (requires fluorescent label)[22] |
| Immobilization? | Yes (one partner)[9] | No (both in solution)[22] | Yes (one partner)[23] | No (both in solution)[23] |
| Data Output | Affinity (KD), Kinetics (ka, kd) [24] | Affinity (KD), Thermodynamics (ΔH, ΔS)[22] | Affinity (KD), Kinetics (ka, kd) | Affinity (KD) |
| Throughput | Medium to High | Low | High | Medium to High |
| Key Advantage | High sensitivity, provides full kinetic profile.[5][21] | Gold standard for thermodynamics; no immobilization artifacts.[22] | High throughput, crude sample compatibility. | Low sample consumption, solution-based.[22] |
| Key Limitation | Potential for immobilization artifacts; requires careful assay development.[20] | No kinetic data; requires large sample amounts.[22] | Lower sensitivity, often challenging for small molecules.[22] | Labeling can alter binding; potential for artifacts from the label.[22] |
For Niguldipine, SPR is the superior choice because ITC cannot provide the critical kinetic rate constants, while the lower sensitivity of BLI and the labeling requirement of MST present significant challenges for a small molecule with very high affinity.[22]
Troubleshooting Guide for Niguldipine SPR Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Inactive immobilized ligand.[25]2. Analyte concentration is too low.3. Niguldipine precipitated out of solution. | 1. Confirm protein activity with a known binder if available. Try a different immobilization chemistry (e.g., capture-based).[25]2. Verify analyte concentrations and test a higher range.3. Ensure DMSO concentration is sufficient and consistent. Visually inspect solutions for precipitation.[12] |
| Baseline Drift | 1. Incomplete surface regeneration.[26]2. Buffer mismatch between sample and running buffer.3. Ligand slowly dissociating from the surface. | 1. Optimize regeneration solution (test different pH, salt, or organic solvent).[18]2. Ensure the DMSO concentration is perfectly matched in the running buffer and all analyte dilutions.[13]3. If using a capture-based surface, it may not be stable enough; consider covalent immobilization.[14] |
| High Non-Specific Binding (NSB) | 1. Electrostatic interactions between analyte and surface matrix.[25]2. Hydrophobic interactions. | 1. Increase salt concentration in the running buffer (e.g., to 300-500 mM NaCl).2. Increase the surfactant concentration (e.g., Tween-20 to 0.1%). Add a carrier protein like BSA to the buffer.[26] |
| Poor Kinetic Fit | 1. Data is complex (e.g., multi-step binding).2. Mass transport limitation is present.[16]3. Inaccurate concentration values. | 1. Try fitting to a more complex model (e.g., two-state binding), but only if justified by the data.2. Re-run the experiment at a higher flow rate or with a lower ligand density.[18]3. Carefully re-prepare the dilution series and confirm stock concentration. |
Conclusion
Validating the binding kinetics of a high-affinity small molecule like Niguldipine hydrochloride demands a technology that is both sensitive and information-rich. Surface Plasmon Resonance stands out as the optimal platform, providing direct, real-time measurement of both association and dissociation rates without the need for molecular labels.[5][9] By following a meticulously designed, self-validating experimental protocol—incorporating proper controls, careful surface preparation, and robust data analysis—researchers can generate high-fidelity kinetic data. This guide demonstrates that when compared to alternatives like ITC, BLI, and MST, SPR offers the most comprehensive and reliable characterization of the binding dynamics that are critical for advancing promising drug candidates from the bench to the clinic.
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). In: Wu, W. (eds) Surface Plasmon Resonance. Methods in Molecular Biology, vol 2712. Humana, New York, NY. [Link]
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Niguldipine - Grokipedia. Grokipedia. [Link]
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Principles of BIACORE. ResearchGate. [Link]
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The principle of surface plasmon resonance (SPR) detection in Biacore... ResearchGate. [Link]
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Biacore Sensor Surface Handbook. Cytiva. [Link]
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Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
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Guide to Running an SPR Experiment. Reichert Technologies. [Link]
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Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-45. [Link]
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Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
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Niguldipine. Wikipedia. [Link]
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Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. [Link]
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6 Advantages of Surface Plasmon Resonance Technology. Nicoya Lifesciences. [Link]
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Navratilova, I. & Hopkins, A. L. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In: Royal Society of Chemistry, Biophysics for Drug Discovery. [Link]
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SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Nicoya Lifesciences. [Link]
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Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics GmbH. [Link]
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SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies. [Link]
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Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies. [Link]
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Surface Plasmon Resonance (SPR) Troubleshooting Guide. Reichert Technologies. [Link]
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Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]
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SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]
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How Accurate Is SPR For Kinetic Analysis? Chemistry For Everyone - YouTube. [Link]
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Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 97(3), 957–967. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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Niguldipine | C36H39N3O6. PubChem. [Link]
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Top 10 tips for high quality SPR data. Nicoya Lifesciences. [Link]
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Biggest Challenges Encountered When Doing SPR Experiments. Reichert Technologies. [Link]
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Myszka, D. G. (1999). Improving biosensor analysis. Journal of molecular recognition, 12(5), 279-284. [Link]
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What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner? ResearchGate. [Link]
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BindingDB BDBM50453799 Niguldipine. BindingDB. [Link]
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Day, Y. S., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 358(1), 36–45. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
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Details of the Drug | DrugMAP. DrugMAP. [Link]
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Cross-Validation of Niguldipine Hydrochloride's Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the biological effects of Niguldipine hydrochloride across various cell lines. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its mechanism of action, offering a comparative analysis with other L-type calcium channel blockers. The content is structured to provide not only in-depth technical details but also the scientific rationale behind the experimental designs.
Introduction to Niguldipine Hydrochloride: A Dual-Acting Agent
Niguldipine hydrochloride is a dihydropyridine derivative recognized primarily as an L-type calcium channel blocker.[1][2] Its vasodilatory properties stem from its ability to reduce the transmembrane influx of calcium ions, a critical process in smooth muscle contraction.[2][3] Beyond its cardiovascular applications, emerging research has highlighted its potential as an anti-cancer agent.[4][5] Niguldipine has been shown to inhibit the proliferation of various cancer cell lines, suggesting a broader therapeutic potential.[4][6] Notably, it also functions as an α1-adrenergic receptor antagonist, adding another layer to its pharmacological profile.[7][8] This dual mechanism of action makes Niguldipine a subject of significant interest in both cardiovascular and oncological research.
This guide will cross-validate the effects of Niguldipine hydrochloride by comparing its impact on cell viability, apoptosis, and cell cycle progression across different cell lines. We will also present data for other calcium channel blockers to provide a broader context for its activity.
Comparative Analysis of Niguldipine and Other Calcium Channel Blockers on Cell Viability
The anti-proliferative effects of Niguldipine and other related compounds have been evaluated in a variety of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these drugs. The following table summarizes the reported IC50 values and effects on cell viability.
| Compound | Cell Line | Cell Type | Effect | IC50 | Reference |
| Niguldipine | Human Lung Cancer Cell Lines | Cancer | Potent inhibitor of mitogenic signal transduction | Not Specified | |
| Niguldipine | Friend erythroleukemia cells | Cancer | Decreased rate of proliferation | ~2.5 µM | [9] |
| Nicardipine | C4-2B-TaxR | Chemoresistant Prostate Cancer | High cytotoxicity | 2.1 µM | |
| Nicardipine | C4-2B | Prostate Cancer | Low cytotoxicity | > 51.2 µM | [10] |
| Nifedipine | A549 | Lung Cancer | Protective effect against hypoxia-induced cell death | Not Applicable | [11] |
| Amlodipine | A431 | Epidermoid Carcinoma | Growth inhibition | Not Specified | [12] |
| Amlodipine | A549 | Non-Small Cell Lung Cancer | Suppressed proliferation | 9.641 µM | [13] |
Note: The experimental conditions, such as drug exposure time, can significantly influence IC50 values. Readers are encouraged to consult the original research for detailed methodologies.
The data indicates that the anti-proliferative effects of dihydropyridine calcium channel blockers are cell-type specific. For instance, Nicardipine shows high potency against chemoresistant prostate cancer cells but is significantly less effective against their non-resistant counterparts.[10] This highlights the importance of cross-validating a compound's efficacy across a panel of relevant cell lines.
Delving Deeper: The Impact on Apoptosis and Cell Cycle
To understand the mechanisms underlying the observed anti-proliferative effects, it is crucial to investigate the induction of apoptosis (programmed cell death) and alterations in the cell cycle.
Induction of Apoptosis
Several studies have demonstrated that calcium channel blockers can induce apoptosis in cancer cells. For example, Nicardipine treatment of chemoresistant prostate cancer cells led to a dose-dependent increase in Annexin V staining, a marker for early apoptosis.[10] In contrast, some studies suggest a protective role against apoptosis. For instance, Nifedipine was found to prevent, rather than induce, apoptosis in cardiomyocytes.[14] Similarly, Amlodipine has been shown to inhibit doxorubicin-induced apoptosis in cardiac myocytes.[15] These conflicting findings underscore the necessity of evaluating the apoptotic response in the specific cellular context of interest.
Cell Cycle Arrest
Disruption of the normal cell cycle is a common mechanism of action for anti-cancer drugs. Dihydropyridine derivatives have been shown to induce cell cycle arrest at different phases. Dexniguldipine, a stereoisomer of Niguldipine, caused an increase in the percentage of Friend erythroleukemia cells in the S phase of the cell cycle.[9] Amlodipine induced G1 phase arrest in human epidermoid carcinoma A431 cells.[12] Similarly, Nicardipine treatment resulted in cell cycle arrest at both the G1-S and G2-M checkpoints in chemoresistant prostate cancer cells.[10] The ability to halt cell cycle progression is a key indicator of a compound's anti-proliferative potential.
Experimental Protocols for Cross-Validation
To ensure the reproducibility and reliability of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell adhesion.[19]
-
Compound Treatment: Treat the cells with various concentrations of Niguldipine hydrochloride and comparator compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20][22]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compounds of interest for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20][21]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[20][22] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[20][22]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate changes in the expression of proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, CDKs, Bcl-2 family proteins).[23]
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[23][24]
Protocol:
-
Sample Preparation: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[25]
-
Gel Electrophoresis (SDS-PAGE): Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23][24]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23][24]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for cross-validating Niguldipine's effects.
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A Comparative Analysis of Niguldipine Enantiomers on Calcium Channel Blockade: A Technical Guide for Researchers
In the landscape of cardiovascular research and drug development, the stereochemical nuances of pharmacologically active compounds can profoundly influence their efficacy and safety profiles. This guide provides an in-depth comparative study of the enantiomers of niguldipine, a potent dihydropyridine L-type calcium channel blocker. By delving into the stereoselective interactions with its primary target and off-target receptors, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for a comprehensive understanding of niguldipine's pharmacology.
Introduction: The Significance of Chirality in Dihydropyridine Calcium Channel Blockers
Dihydropyridines (DHPs) are a cornerstone in the management of hypertension and angina, exerting their therapeutic effects by blocking L-type calcium channels (CaV1.x), thereby inducing vasodilation.[1][2] Niguldipine, a third-generation DHP, is distinguished by its complex pharmacological profile, which includes not only potent calcium channel antagonism but also interaction with other receptor systems.[3][4] Like many DHPs, niguldipine possesses a chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (+)-niguldipine and (-)-niguldipine. It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one enantiomer, while the other may be less active, inactive, or even contribute to off-target effects.[5] A thorough understanding of the stereoselectivity of niguldipine is therefore paramount for elucidating its mechanism of action and therapeutic potential.
Comparative Pharmacology of Niguldipine Enantiomers
The two enantiomers of niguldipine exhibit marked differences in their interaction with L-type calcium channels and other receptors. This section provides a detailed comparison of their binding affinities and functional potencies.
Stereoselective Blockade of L-type Calcium Channels
The primary mechanism of action for niguldipine is the blockade of L-type calcium channels. Radioligand binding assays and electrophysiological studies have consistently demonstrated a significant stereoselectivity in this interaction, with the (+)-enantiomer being substantially more potent.
Binding Affinity:
Radioligand binding studies, which measure the affinity of a compound for its receptor, reveal a striking difference between the two enantiomers. In membranes from guinea-pig heart, (+)-niguldipine exhibits a high affinity for the 1,4-DHP receptor on L-type calcium channels, with 'true' Ki values in the picomolar range. In contrast, (-)-niguldipine is approximately 40 times less potent.[3] This pronounced difference in binding affinity underscores the stereospecific nature of the interaction between niguldipine and its target channel.
Functional Blockade:
Off-Target Effects and Selectivity Profile
Beyond their primary target, niguldipine enantiomers also interact with other ion channels and receptors, and these interactions also exhibit stereoselectivity.
T-type Calcium Channels:
Niguldipine has been shown to inhibit T-type calcium currents, and this action is also stereospecific.[7] Studies in guinea pig atrial myocytes demonstrated that (+)-niguldipine is more potent than (-)-niguldipine in blocking both L-type and T-type calcium currents.[7] The IC50 for the racemic mixture ((+/-)-niguldipine) for T-type current inhibition was determined to be 0.18 µM.[7]
α1-Adrenoceptors:
A unique feature of niguldipine among DHPs is its potent α1-adrenoceptor blocking activity.[3] This interaction also displays stereoselectivity, but in a manner that is distinct from its effects on calcium channels. For the α1A-adrenoceptor subtype found in rat brain cortex, (+)-niguldipine is more than 40-fold more potent than (-)-niguldipine.[3][8] In contrast, both enantiomers bind with roughly equal affinity to the α1B-adrenoceptor subtype in liver cell membranes.[3] This complex profile suggests that the different receptor subtypes have distinct structural requirements for binding.
Summary of Comparative Data
The following table summarizes the key quantitative data on the binding affinities of niguldipine enantiomers.
| Target | Enantiomer | Tissue/Cell Type | Ki Value | Reference |
| L-type Calcium Channel | (+)-Niguldipine | Guinea-pig Heart | 45 pmol/l | [3] |
| (-)-Niguldipine | Guinea-pig Heart | ~1.8 nmol/l (~40x less potent) | [3] | |
| (+)-Niguldipine | Guinea-pig Skeletal Muscle | 85 pmol/l | [3] | |
| (+)-Niguldipine | Guinea-pig Brain | 140 pmol/l | [3] | |
| α1A-Adrenoceptor | (+)-Niguldipine | Rat Brain Cortex | 52 pmol/l | [3][8] |
| (-)-Niguldipine | Rat Brain Cortex | >2.08 nmol/l (>40x less potent) | [3][8] | |
| α1B-Adrenoceptor | (+)-Niguldipine | Liver Cell Membranes | 78 nmol/l | [3] |
| (-)-Niguldipine | Liver Cell Membranes | 58 nmol/l | [3] |
Experimental Protocols for Comparative Analysis
To enable researchers to independently verify and expand upon these findings, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the pharmacology of niguldipine enantiomers.
Radioligand Binding Assay for L-type Calcium Channels
This protocol describes a competitive binding assay to determine the affinity (Ki) of niguldipine enantiomers for the 1,4-dihydropyridine binding site on L-type calcium channels using a radiolabeled DHP, such as -PN200-110.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea-pig heart ventricle) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, combine:
-
Membrane preparation (typically 10-50 µg of protein).
-
-PN200-110 at a concentration near its Kd (e.g., 0.1-0.2 nM).
-
Increasing concentrations of the unlabeled niguldipine enantiomer (e.g., 10 pM to 10 µM) or vehicle.
-
For non-specific binding determination, a saturating concentration of an unlabeled DHP (e.g., 1 µM nifedipine).
-
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to measure the functional inhibition of L-type calcium currents by niguldipine enantiomers in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing the CaV1.2 channel).
Methodology:
-
Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig) by enzymatic digestion.
-
Alternatively, culture a cell line expressing the target calcium channel on glass coverslips.
-
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH. (Using BaCl2 instead of CaCl2 can increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH. (ATP and GTP are crucial to prevent channel rundown).
-
-
Recording Procedure:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Position a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV to ensure channels are in a resting state.
-
-
Data Acquisition:
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.
-
Establish a stable baseline current for several minutes.
-
Apply known concentrations of the niguldipine enantiomer via the perfusion system.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each drug concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the fractional block ((I_control - I_drug) / I_control) against the logarithm of the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.
-
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Structure-Activity Relationship and Mechanistic Insights
The stereoselectivity of niguldipine can be attributed to the specific three-dimensional arrangement of its substituents and their interaction with the DHP binding site on the α1 subunit of the L-type calcium channel.[9] The C4 phenyl ring and the ester groups at the C3 and C5 positions are critical for high-affinity binding.[10][11] The differential potency of the enantiomers arises from the specific orientation of these groups within the binding pocket, leading to more favorable interactions for the (+)-enantiomer.
The mechanism of L-type calcium channel block by DHPs is state-dependent, with a higher affinity for the inactivated state of the channel.[1] This means that the drugs are more effective at blocking channels in depolarized cells, which is a key factor in their vascular selectivity. While both niguldipine enantiomers exhibit voltage-dependent block, the more potent (+)-enantiomer is expected to have a more pronounced effect on stabilizing the inactivated state.
Sources
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- 3. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Critical Appraisal of Enantiomer Concept of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Niguldipine Hydrochloride versus Amlodipine in Attenuating Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cardiac Hypertrophy and the Role of Calcium Channel Blockade
Cardiac hypertrophy, an increase in the mass of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension. Initially compensatory, sustained hypertrophy often transitions to a pathological state characterized by fibrosis, diastolic dysfunction, and an increased risk of heart failure and sudden death.[1] Central to the signaling cascades that drive this maladaptive growth is the influx of calcium (Ca2+) into cardiomyocytes through voltage-gated L-type calcium channels.[2] This has established L-type calcium channel blockers (CCBs) as a cornerstone of antihypertensive therapy, with the aim of mitigating the hemodynamic load that fuels hypertrophy.
Amlodipine, a third-generation dihydropyridine L-type CCB, is a widely prescribed and studied agent known for its efficacy in reducing blood pressure and regressing left ventricular hypertrophy.[3][4] Its long half-life and vasoselective action have made it a clinical standard.[5] However, the experimental dihydropyridine, niguldipine hydrochloride, presents a compelling alternative profile. Beyond its potent L-type calcium channel antagonism, niguldipine also exhibits significant inhibitory activity at T-type calcium channels and α1A-adrenergic receptors.[6][7] This multi-target profile suggests that niguldipine may offer a more comprehensive approach to combating cardiac hypertrophy by interfering with multiple pro-hypertrophic signaling pathways.
This guide provides an in-depth comparison of niguldipine hydrochloride and amlodipine, focusing on their distinct mechanisms of action and their potential efficacy in preclinical models of cardiac hypertrophy. We will delineate a rigorous experimental framework for a head-to-head comparison, providing detailed protocols and expected outcomes to guide researchers in this field.
Mechanisms of Action: A Tale of Two Dihydropyridines
While both niguldipine and amlodipine are dihydropyridine derivatives, their pharmacological profiles diverge significantly, suggesting different therapeutic potentials in the context of cardiac hypertrophy.
Niguldipine Hydrochloride: A Multi-Modal Antagonist
Niguldipine's potential to offer superior cardioprotection stems from its ability to engage multiple signaling pathways implicated in cardiac hypertrophy:
-
L-type Calcium Channel Blockade: Like all dihydropyridines, niguldipine potently blocks L-type calcium channels, reducing the influx of Ca2+ into vascular smooth muscle cells and cardiomyocytes.[8] This leads to vasodilation, a decrease in blood pressure, and a reduction in the afterload on the heart.
-
T-type Calcium Channel Blockade: Unlike amlodipine, niguldipine also inhibits T-type calcium channels.[7] T-type calcium channels are re-expressed in the heart during pathological remodeling and are implicated in the hypertrophic response.[2] Their blockade may offer an additional layer of anti-hypertrophic action.
-
α1A-Adrenergic Receptor Antagonism: Niguldipine is a potent antagonist of the α1A-adrenergic receptor subtype.[6] α1-adrenergic signaling is a well-established driver of cardiac hypertrophy, and its blockade can attenuate the pro-growth signals mediated by catecholamines.[9]
Amlodipine: The Vasoselective L-type Blocker
Amlodipine's anti-hypertrophic effects are primarily attributed to its potent and long-lasting blockade of L-type calcium channels, leading to a reduction in blood pressure and cardiac afterload.[3] However, research suggests additional mechanisms may be at play:
-
Inhibition of EGFR Phosphorylation: Studies have shown that amlodipine can ameliorate cardiomyocyte hypertrophy by inhibiting the phosphorylation of the epidermal growth factor receptor (EGFR), a key signaling node in hypertrophic pathways.[10]
-
Modulation of the Calcineurin-NFAT Pathway: There is evidence to suggest that L-type CCBs may influence the calcineurin-NFAT signaling cascade, a critical pathway in pathological cardiac hypertrophy.
The distinct pharmacological profiles of niguldipine and amlodipine are summarized in the table below.
| Feature | Niguldipine Hydrochloride | Amlodipine |
| Primary Mechanism | L-type Calcium Channel Blocker | L-type Calcium Channel Blocker |
| Secondary Mechanisms | T-type Calcium Channel Blocker, α1A-Adrenergic Receptor Antagonist | Inhibition of EGFR Phosphorylation |
| Clinical Status | Experimental | Widely Prescribed |
Proposed Experimental Study: A Head-to-Head Comparison in a Pressure-Overload Model
To definitively compare the anti-hypertrophic efficacy of niguldipine and amlodipine, a well-controlled preclinical study is essential. The transverse aortic constriction (TAC) model in mice is a robust and widely used method to induce pressure-overload cardiac hypertrophy.
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Detailed Experimental Protocols
This protocol is adapted from established methods to induce pressure-overload cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical microscope
-
Ventilator
-
Sterile surgical instruments
-
7-0 silk suture
-
27-gauge needle
Procedure:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Intubate the mouse and connect it to a ventilator.
-
Make a small incision in the upper sternum to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a 7-0 silk suture under the aorta.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest and skin incisions.
-
For sham-operated animals, perform the same procedure without ligating the aorta.
-
Provide post-operative analgesia and monitor the animals closely for recovery.
Echocardiography will be performed at baseline, and at 2 and 4 weeks post-TAC to assess cardiac function and remodeling.
Equipment:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
Procedure:
-
Lightly anesthetize the mouse with isoflurane.
-
Secure the mouse in a supine position on a heated platform.
-
Apply ultrasound gel to the shaved chest.
-
Obtain parasternal long-axis and short-axis views.
-
Acquire M-mode images at the level of the papillary muscles to measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Anterior and posterior wall thickness at end-diastole (AWd, PWd)
-
-
Calculate left ventricular mass (LVM), fractional shortening (FS%), and ejection fraction (EF%).
At the 4-week endpoint, hearts will be harvested for histological analysis.
Procedure:
-
Euthanize the mice and excise the hearts.
-
Wash the hearts in cold PBS and arrest in diastole with KCl.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin and cut 5 µm sections.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with hematoxylin, rinse, and then counterstain with eosin.
-
Dehydrate and mount.
-
Measure cardiomyocyte cross-sectional area using image analysis software.
-
-
Sirius Red Staining for Fibrosis:
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in acidified water.
-
Dehydrate and mount.
-
Quantify the collagen volume fraction using image analysis software under polarized light.
-
Procedure:
-
Isolate total RNA from the left ventricle using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for:
-
Atrial Natriuretic Peptide (ANP)
-
Brain Natriuretic Peptide (BNP)
-
β-Myosin Heavy Chain (β-MHC)
-
Collagen Type I
-
Collagen Type III
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Expected Outcomes and Data Presentation
The experimental design outlined above will allow for a comprehensive comparison of the effects of niguldipine and amlodipine on the development of cardiac hypertrophy. The expected data can be summarized in the following tables:
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Niguldipine | TAC + Amlodipine |
| Systolic Blood Pressure (mmHg) | ↑ | ↓ | ↓ | |
| Heart Rate (bpm) | ↔ | ↔ | ↔ | |
| HW/BW (mg/g) | ↑ | ↓↓ | ↓ | |
| LVM (mg) | ↑ | ↓↓ | ↓ | |
| FS (%) | ↓ | ↑ | ↑ | |
| EF (%) | ↓ | ↑ | ↑ |
Arrow directions indicate expected changes relative to the Sham + Vehicle group. Double arrows (↓↓) for niguldipine indicate a hypothesized greater effect compared to amlodipine.
Table 2: Histological and Molecular Markers of Cardiac Hypertrophy
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Niguldipine | TAC + Amlodipine |
| Cardiomyocyte Cross-sectional Area (µm²) | ↑ | ↓↓ | ↓ | |
| Collagen Volume Fraction (%) | ↑ | ↓↓ | ↓ | |
| ANP mRNA (relative expression) | ↑ | ↓↓ | ↓ | |
| BNP mRNA (relative expression) | ↑ | ↓↓ | ↓ | |
| β-MHC mRNA (relative expression) | ↑ | ↓↓ | ↓ |
Arrow directions indicate expected changes relative to the Sham + Vehicle group. Double arrows (↓↓) for niguldipine indicate a hypothesized greater effect compared to amlodipine.
Signaling Pathways: A Mechanistic Comparison
The differential effects of niguldipine and amlodipine on cardiac hypertrophy can be visualized through their interaction with key signaling pathways.
Caption: Differential signaling pathways targeted by niguldipine and amlodipine.
Conclusion: Future Directions and Therapeutic Implications
Both niguldipine hydrochloride and amlodipine demonstrate the potential to mitigate cardiac hypertrophy through the blockade of L-type calcium channels. However, the unique multi-target profile of niguldipine, encompassing T-type calcium channel and α1A-adrenergic receptor antagonism, suggests a more comprehensive and potentially more potent anti-hypertrophic effect. The proposed experimental framework provides a robust methodology for a direct, head-to-head comparison of these two compounds.
The results of such a study would be highly valuable for the drug development community. If niguldipine demonstrates superior efficacy in attenuating cardiac hypertrophy and fibrosis beyond what can be achieved with amlodipine, it would provide a strong rationale for its further preclinical and potential clinical development as a novel therapy for pathological cardiac remodeling. Understanding the precise contributions of its multi-modal actions could also pave the way for the development of a new generation of cardiovascular drugs with enhanced cardioprotective properties.
References
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Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation. Biochemical and Biophysical Research Communications. Available at: [Link]
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The Effect of Amlodipine on Hypertension-Induced Cardiac Hypertrophy and Reperfusion-Induced Calcium Overload. Journal of Cardiovascular Pharmacology. Available at: [Link]
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Comparison of effects of L/N-type and L-type calcium channel blockers on post-infarct cardiac remodelling in spontaneously hypertensive rats. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
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Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal. Journal of the American Society of Hypertension. Available at: [Link]
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Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: Persistent effects after withdrawal. ResearchGate. Available at: [Link]
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Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. Arzneimittelforschung. Available at: [Link]
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A Comparison between Calcium Channel Blocking Drugs with Different Potencies for T- and L-Type Channels in Preventing Atrial Electrical Remodeling. ResearchGate. Available at: [Link]
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Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function. Available at: [Link]
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Interaction of Subtype-Selective Antagonists With Alpha 1-adrenergic Receptor Binding Sites in Rat Tissues. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Effect of amlodipine on ventricular hypertrophy in hypertension patients: a systematic review and meta-analysis. Annals of Palliative Medicine. Available at: [Link]
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(+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology. Available at: [Link]
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Comparison of amlodipine or nifedipine treatment with developing congestive heart failure: effects on myocyte contractility. Journal of the American College of Cardiology. Available at: [Link]
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L-type calcium channel blockers may contribute to heart failure. Penn State University. Available at: [Link]
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Amlodipine vs Nifedipine Comparison. Drugs.com. Available at: [Link]
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Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry. Available at: [Link]
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Comparative effects of calcium-channel blocking agents on left ventricular function during acute ischemia in dogs with and without congestive heart failure. The American Journal of Cardiology. Available at: [Link]
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The β2-Subunit of Voltage-Gated Calcium Channels Regulates Cardiomyocyte Hypertrophy. Frontiers in Cell and Developmental Biology. Available at: [Link]
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A lack of α1A-adrenergic receptor-mediated antidepressant-like effects of S-(+)-niguldipine and B8805-033 in the forced swim test. Behavioural Pharmacology. Available at: [Link]
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Comparative efficacy of generic nifedipine versus brand-name amlodipine for hypertension management in Taiwan. The Journal of Clinical Hypertension. Available at: [Link]
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The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv. Available at: [Link]
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Nifedipine inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload. Journal of Cardiovascular Translational Research. Available at: [Link]
-
Calcium Channels in the Heart: Disease States and Drugs. International Journal of Molecular Sciences. Available at: [Link]
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- 9. The β2-Subunit of Voltage-Gated Calcium Channels Regulates Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of Niguldipine for α1A-adrenoceptors over other subtypes
For researchers and drug development professionals navigating the intricate landscape of adrenergic signaling, the precise targeting of receptor subtypes is paramount. This guide provides an in-depth assessment of Niguldipine, a dihydropyridine derivative, and its selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. Through a synthesis of experimental data and detailed protocols, we aim to offer a comprehensive resource for evaluating Niguldipine's potential in preclinical research.
Introduction: The Significance of α1-Adrenoceptor Subtype Selectivity
The α1-adrenergic receptors (α1-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of the physiological effects of the catecholamines norepinephrine and epinephrine.[1] Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D.[1] While all three subtypes are primarily coupled to the Gq/11 family of G-proteins, their activation of phospholipase C (PLC) leads to divergent physiological outcomes due to their differential tissue distribution and downstream signaling cascades.[1][2] This makes subtype-selective antagonists invaluable tools for both basic research and therapeutic development.
Niguldipine: A Profile of a Potent and Selective α1A-Adrenoceptor Antagonist
Niguldipine, specifically its (+)-enantiomer, has emerged as a potent L-type calcium channel blocker and a highly selective antagonist of α1A-adrenergic receptors.[3][4] This dual functionality, coupled with its remarkable affinity for the α1A subtype, distinguishes it from many other α1-AR antagonists.
Comparative Binding Affinities of α1-Adrenoceptor Antagonists
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of (+)-Niguldipine and other commonly used α1-adrenoceptor antagonists.
| Compound | α1A pKi (Ki, nM) | α1B pKi (Ki, nM) | α1D pKi (Ki, nM) | α1A vs α1B Selectivity | α1A vs α1D Selectivity | Source(s) |
| (+)-Niguldipine | 10.28 (0.052) | 7.4 (40) | ~8.0 (~10) | ~769-fold | ~192-fold | [3] |
| 5-Methylurapidil | 9.1-9.4 (0.4-0.8) | 7.2-7.8 (16-63) | - | ~20-157-fold | - | [4] |
| BMY 7378 | - | - | 8.4 (0.4) | - | Highly Selective for α1D | [4] |
| Prazosin | 8.5-10.5 | - | - | Non-selective | Non-selective | [5] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here are compiled from multiple sources to provide a comparative overview.
As the data illustrates, (+)-Niguldipine exhibits a picomolar affinity for the α1A-adrenoceptor, with a significantly lower affinity for the α1B and α1D subtypes, making it one of the most selective α1A antagonists known.[3][4]
Understanding the Mechanism: The α1-Adrenoceptor Signaling Pathway
The canonical signaling pathway for α1-adrenoceptors involves their coupling to Gq/11 proteins.[1][6] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1][2][8] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction.[1][7]
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A Head-to-Head Comparison of Niguldipine and Diltiazem on Heart Rate: A Technical Guide for Researchers
For drug development professionals and researchers in cardiovascular pharmacology, a nuanced understanding of how different calcium channel blockers (CCBs) modulate cardiac rhythm is paramount. While both niguldipine and diltiazem fall under the broad category of CCBs, their distinct pharmacological profiles as dihydropyridine and non-dihydropyridine agents, respectively, result in fundamentally different effects on heart rate. This guide provides an in-depth, head-to-head comparison of these two compounds, supported by experimental data, to elucidate their contrasting mechanisms of action and inform preclinical and clinical research.
Introduction: The Dichotomy of Calcium Channel Blockers
Calcium channel blockers are a cornerstone in the management of various cardiovascular diseases. Their primary mechanism involves the inhibition of L-type calcium channels, leading to reduced calcium influx into vascular smooth muscle and cardiac myocytes. However, the cardiovascular sequelae of this inhibition are not uniform across the class. The dihydropyridines, such as niguldipine, exhibit high vascular selectivity, leading to potent vasodilation. In contrast, non-dihydropyridines, like diltiazem, have a more balanced effect on both vascular and cardiac tissues, with significant direct effects on the heart's conduction system.[1] This fundamental difference is the primary determinant of their opposing effects on heart rate.
Niguldipine: A Dihydropyridine's Signature of Reflex Tachycardia
Niguldipine, a potent dihydropyridine calcium channel blocker, is characterized by its high affinity for L-type calcium channels.[2] Its primary therapeutic action is potent arterial vasodilation, which effectively reduces blood pressure. However, this pronounced vasodilation triggers a compensatory physiological response that dictates its effect on heart rate.
In an in vivo setting, the administration of niguldipine typically leads to a dose-dependent increase in heart rate.[3] This phenomenon, known as reflex tachycardia, is a consequence of the baroreceptor reflex. The sharp drop in blood pressure is sensed by baroreceptors in the carotid sinuses and aortic arch, which in turn signal the autonomic nervous system to increase sympathetic outflow and decrease parasympathetic tone to the heart. The net result is an acceleration of the sinoatrial (SA) node's firing rate and, consequently, an increased heart rate.
It is crucial to distinguish this systemic, reflex-mediated effect from the drug's direct action on cardiac pacemaker tissue. While specific in vitro studies on niguldipine's direct effect on the SA node are scarce, data from other dihydropyridines like felodipine and nifedipine have demonstrated a concentration-dependent reduction in sinus nodal automaticity in isolated rabbit SA node preparations.[4] This suggests that dihydropyridines, including niguldipine, likely have a direct negative chronotropic effect when isolated from systemic autonomic influences. However, in a physiological context, this direct cardiac effect is overwhelmed by the powerful baroreflex-mediated tachycardia.
Diltiazem: A Non-Dihydropyridine's Direct Cardiac Suppression
Diltiazem, a benzothiazepine derivative, represents the non-dihydropyridine class of CCBs. Its pharmacological profile is distinguished by a more balanced activity on both vascular smooth muscle and cardiac tissue.[5] This dual action is central to its characteristic effect of decreasing heart rate.
Unlike niguldipine, diltiazem exerts a direct and potent inhibitory effect on the sinoatrial (SA) and atrioventricular (AV) nodes.[6] By blocking calcium influx into the pacemaker cells of the SA node, diltiazem slows the rate of diastolic depolarization, thereby reducing the intrinsic firing rate of the heart's primary pacemaker.[7] This direct negative chronotropic effect is a key therapeutic property of diltiazem, making it a valuable agent for controlling heart rate in conditions such as atrial fibrillation.[5]
Furthermore, diltiazem's modulation of the baroreflex differs significantly from that of dihydropyridines. While it does cause vasodilation and a reduction in blood pressure, its direct negative chronotropic and dromotropic (slowing of AV conduction) effects, coupled with a blunting of the baroreflex response, prevent the pronounced reflex tachycardia seen with niguldipine.
Summary of Experimental Data
| Feature | Niguldipine (Dihydropyridine) | Diltiazem (Non-dihydropyridine) |
| Primary Mechanism on Heart Rate | Indirect, via baroreceptor reflex activation secondary to potent vasodilation. | Direct inhibition of the sinoatrial (SA) and atrioventricular (AV) nodes. |
| Observed Effect on Heart Rate (In Vivo) | Increase (Reflex Tachycardia)[3] | Decrease [6] |
| Direct Effect on SA Node (In Vitro) | Likely a decrease in automaticity (inferred from class effect).[4] | Decrease in automaticity.[7] |
| Vascular Selectivity | High | Moderate |
| Baroreflex Response | Potent activation leading to tachycardia. | Attenuation of the reflex response. |
| Clinical Application Related to Heart Rate | Not typically used for heart rate control. | Used for rate control in tachyarrhythmias.[5] |
Mechanistic Pathways and Experimental Workflows
Signaling Pathways
The differing effects of niguldipine and diltiazem on heart rate can be visualized through their primary sites of action and the subsequent physiological cascades.
Caption: Contrasting signaling pathways of niguldipine and diltiazem on heart rate.
Experimental Workflows
To empirically determine the effects of these compounds on heart rate, distinct experimental models are required to dissect their direct cardiac effects from systemic influences.
A. In Vitro Assessment of Direct Cardiac Effects (Langendorff Preparation)
This ex vivo model allows for the study of drug effects on the heart in the absence of neuronal and hormonal influences.
Caption: Workflow for assessing direct cardiac effects using the Langendorff preparation.
B. In Vivo Assessment of Integrated Cardiovascular Response (Telemetry)
Telemetry in conscious, freely moving animals provides a comprehensive picture of a drug's cardiovascular effects, including reflex responses.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Niguldipine Hydrochloride, (+/-)-
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. Niguldipine hydrochloride, a potent dihydropyridine calcium channel blocker and α1-adrenergic receptor antagonist, requires meticulous handling not only during its use but also through its final disposition.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties.
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Niguldipine hydrochloride. It is structured to provide not just steps, but the scientific and regulatory rationale that underpins them, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Pre-Disposal Hazard Assessment and Planning
Before any waste is generated, a thorough understanding of the compound's characteristics and the regulatory landscape is essential. This proactive approach is the foundation of a safe and compliant disposal plan.
Understanding the Compound: Chemical and Pharmacological Profile
Niguldipine hydrochloride (C₃₆H₄₀ClN₃O₆, M.W. ~646.2 g/mol ) is a research chemical investigated for its effects on the cardiovascular system.[3][4][5] Its biological activity is its primary hazard; as a calcium channel blocker, it is designed to be pharmacologically active at low concentrations. While some suppliers may ship it as a non-hazardous chemical for transport purposes, its potent biological effects necessitate that it be treated as a hazardous substance in a laboratory and disposal context.[4] Safety Data Sheets (SDS) for analogous calcium channel blockers, such as Nifedipine, classify them as "Harmful if swallowed," underscoring the need for caution.[6]
The Regulatory Framework: Adherence to EPA and Local Mandates
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Key regulatory points include:
-
Hazardous Waste Determination: The generator of the waste (i.e., your laboratory) is legally responsible for determining if the waste is hazardous.[10] Based on its pharmacological toxicity, Niguldipine hydrochloride waste should be managed as hazardous pharmaceutical waste.
-
EPA Subpart P: This rule specifically addresses the management of hazardous waste pharmaceuticals and, crucially, bans the disposal of these substances down the drain (sewering) .[11][12][13] This is a critical directive to prevent the contamination of water systems.
-
State and Local Regulations: Many states and municipalities have regulations that are more stringent than federal law.[7] Always consult your institution's Environmental Health & Safety (EHS) office for local requirements.
Personal Protective Equipment (PPE) and Spill Preparedness
Proper PPE is non-negotiable when handling the pure compound or its waste.
-
Standard PPE: At a minimum, this includes a lab coat, nitrile gloves, and ANSI-rated safety glasses.
-
Handling Solids: When weighing or handling the solid form where dust may be generated, use a chemical fume hood and consider respiratory protection.[14]
-
Spill Kit: Maintain a well-stocked chemical spill kit. For a solid like Niguldipine hydrochloride, this should include absorbent pads, bags for contaminated debris, and waste labels. In case of a spill, avoid creating dust. Do not allow the spilled material to enter drains.[6] Collect the material, clean the affected area, and manage all cleanup materials as hazardous waste.
Part 2: Step-by-Step Disposal Protocols
This section outlines the operational procedures for managing different forms of Niguldipine hydrochloride waste. The core principle is segregation : never mix Niguldipine waste with other waste streams.[6][10]
Step 1: Waste Characterization and Segregation
Immediately upon generation, classify all materials containing or contaminated with Niguldipine hydrochloride as "Hazardous Pharmaceutical Waste." Use dedicated, clearly labeled waste containers. Best practice involves color-coding:
-
Black Waste Containers: Typically used for RCRA hazardous pharmaceutical waste.[13]
Step 2: Containment and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Use Approved Containers: Collect waste in rigid, leak-proof containers that are compatible with the waste type (e.g., solid vs. liquid).[15][16]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "Niguldipine hydrochloride waste," "Acutely Toxic Waste").[13][16] The accumulation start date must also be clearly marked.[16]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[15]
Step 3: Managing Different Waste Streams
The following table summarizes the procedures for common waste types generated in a research setting.
| Waste Type | Containment Protocol | Labeling Requirements | Disposal Method |
| Unused/Expired Solid Compound | Keep in the original, sealed manufacturer's container if possible. Place this container inside a larger, labeled hazardous waste container. | "Hazardous Waste," "Niguldipine Hydrochloride (Solid)," Accumulation Date | Professional disposal via licensed hazardous waste contractor.[10] |
| Contaminated Labware (e.g., pipette tips, weigh boats) | Place directly into a dedicated, rigid, plastic-lined hazardous waste container. Do not mix with regular sharps or biohazard waste. | "Hazardous Waste," "Solid Lab Debris Contaminated with Niguldipine Hydrochloride," Accumulation Date | Professional disposal via licensed hazardous waste contractor.[10] |
| Aqueous or Solvent Solutions | Collect in a dedicated, sealed, and compatible (e.g., glass or polyethylene) hazardous liquid waste container. Maintain a log of the contents and their approximate concentrations. | "Hazardous Waste," "Liquid Waste with Niguldipine Hydrochloride," List of Solvents, Accumulation Date | Professional disposal via licensed hazardous waste contractor.[10] |
| Contaminated PPE (gloves, disposable lab coats) | Place in a dedicated, plastic-lined hazardous waste container. | "Hazardous Waste," "PPE Contaminated with Niguldipine Hydrochloride," Accumulation Date | Professional disposal via licensed hazardous waste contractor.[10] |
Step 4: Final Disposal via Professional Services
Laboratories are not equipped for the final treatment of hazardous chemical waste.
-
Contact your EHS Office: Your institution's Environmental Health & Safety department is your primary resource. They will have established procedures and contracts for waste pickup.
-
Engage a Licensed Contractor: The waste must be transported and disposed of by a company licensed to handle hazardous materials.[10] These contractors will ensure the waste is transported according to Department of Transportation (DOT) regulations and ultimately destroyed, typically via high-temperature incineration, at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][17]
-
Maintain Records: Keep meticulous records of waste generation, container labeling, and pickup dates. These records are essential for regulatory compliance.[15]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Niguldipine hydrochloride waste.
Caption: Decision workflow for Niguldipine HCl waste management.
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A Comprehensive Guide to Personal Protective Equipment for Handling Niguldipine Hydrochloride, (+/-)-
The core principle of this guide is risk mitigation through a multi-layered approach, where Personal Protective Equipment (PPE) serves as the crucial final barrier between the handler and the chemical.[2][3]
Understanding the Risks: A Profile of Niguldipine Hydrochloride
Niguldipine hydrochloride is identified as a poison by ingestion and intravenous routes.[1] Due to the lack of specific toxicological data, we must infer potential hazards from related compounds like Nifedipine. For Nifedipine, the hazards include being harmful if swallowed, and it may cause irritation to the skin, eyes, and respiratory tract.[4][5][6][7][8] Chronic exposure to related compounds may affect the cardiovascular system and central nervous system.[5] Therefore, it is prudent to treat Niguldipine hydrochloride as a potent compound with the potential for significant biological activity at low concentrations.
Key Assumed Hazards:
-
Skin/Eye Irritation: Potential for irritation upon contact.[5][8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][8]
-
Potent Pharmacological Effects: As a calcium channel blocker, systemic absorption could have cardiovascular effects.[10]
These assumed risks form the basis for the stringent PPE and handling protocols outlined below.
The Hierarchy of Controls: Situating PPE in a Broader Safety Context
Before detailing specific PPE, it's crucial to understand that PPE is the last line of defense.[2] The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.
Caption: Hierarchy of Controls for Handling Potent Compounds.
For Niguldipine hydrochloride, Engineering Controls are the most critical. Whenever possible, this compound should be handled within a containment system, such as a powder containment hood, glove box, or isolator, to prevent the generation of airborne particles.[11][12][13] Administrative Controls , including Standard Operating Procedures (SOPs), rigorous training, and restricted access to handling areas, are also essential.[11][14]
Core PPE Requirements for Niguldipine Hydrochloride
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving allows for the removal of the outer, contaminated glove while maintaining a barrier.[15] |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns that close in the back provide better frontal protection.[15][16] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield alone is insufficient as it does not provide a seal around the eyes.[16][17] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher. | Protects against inhalation of fine powder.[17] For large spills or situations with potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[18] |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contamination out of the designated handling area.[16] |
Step-by-Step Guide to Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Gown: Don the disposable gown, ensuring it is fully closed in the back.
-
Respirator: Perform a seal check for your N95 respirator.
-
Eye and Face Protection: Put on goggles and then the face shield.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling them away from your body and turning them inside out.
-
Exit Handling Area
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan for Contaminated Materials
All materials that come into contact with Niguldipine hydrochloride are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal Protocol
-
Identify and Classify: All disposable PPE, contaminated labware (e.g., weigh boats, pipette tips), and cleaning materials are classified as hazardous pharmaceutical waste.[19][20]
-
Segregate at the Source: Use designated, clearly labeled, sealed waste containers within the handling area. A common practice is to use yellow or black hazardous waste bins.
-
Containerization:
-
Sharps: All needles and blades must be placed in a puncture-resistant sharps container.
-
Solid Waste: Disposable PPE and other contaminated solids should be placed in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Final Disposal: The sealed hazardous waste containers must be disposed of through a licensed hazardous waste contractor, typically via incineration at high temperatures to ensure complete destruction of the active compound.[21] Landfilling is not an appropriate disposal method for potent pharmaceutical compounds.[21][22] All disposal must comply with federal, state, and local regulations, such as those from the EPA.[22][23]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the compound.
This guide provides a framework for the safe handling of Niguldipine hydrochloride. It is imperative that these recommendations are integrated into your institution's broader chemical hygiene plan and that all personnel receive documented training on these procedures before working with this potent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
